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Foundational

A Comprehensive Technical Guide to the Structural Activity Relationship (SAR) of (S)-2-(2-Methoxyethyl)piperazine Analogs

Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs and its versatile physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs and its versatile physicochemical properties.[1][2] This guide focuses on a specific, chiral derivative: the (S)-2-(2-Methoxyethyl)piperazine core. We will provide an in-depth exploration of its structural activity relationships (SAR), dissecting how modifications to the piperazine ring and its substituents influence biological activity. As a Senior Application Scientist, this document is structured to provide not just a summary of data, but a logical framework for understanding the causality behind molecular design choices. It is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics. We will delve into the critical role of stereochemistry, the impact of substitutions at both nitrogen atoms, and the potential for modulating activity through the methoxyethyl side chain. This guide includes detailed experimental protocols and visual workflows to provide a practical and comprehensive resource for advancing research on this promising scaffold.

Introduction: The Piperazine Nucleus as a Privileged Scaffold

The six-membered ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, holds a distinguished position in drug discovery.[3] Its prevalence is not coincidental; the piperazine ring confers a unique combination of properties that make it an ideal building block for bioactive molecules. Its two basic nitrogen atoms allow for fine-tuning of pKa, which is crucial for optimizing solubility, absorption, and interaction with biological targets.[3] The ring's ability to adopt flexible chair and boat conformations enables it to fit effectively within diverse enzyme active sites and receptor pockets.[1]

This structural versatility allows for the creation of a vast chemical space through substitution at the nitrogen atoms, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroleptic effects.[1][4] The piperazine moiety can improve aqueous solubility and oral bioavailability, making it a favored component in the design of drugs intended for oral administration.[3]

The (S)-2-(2-Methoxyethyl)piperazine Core: A Framework for Innovation

Introducing a substituent at the C2 position of the piperazine ring, as in (S)-2-(2-Methoxyethyl)piperazine, adds a critical element: a chiral center. The three-dimensional arrangement of atoms is a fundamental determinant of a drug's interaction with its biological target.[5] Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer of a drug may have significantly different potency, efficacy, or toxicity compared to its mirror image.[6][7]

The "(S)" designation in the scaffold is therefore not a trivial detail. It dictates a specific spatial orientation of the 2-methoxyethyl group, which can lead to more favorable binding interactions (e.g., hydrogen bonds, van der Waals forces) within a chiral receptor pocket, while the "(R)" enantiomer might bind less effectively or even interact with off-targets, potentially causing adverse effects.[8] Understanding the stereochemistry of a molecule is paramount for developing safe and effective new drugs.[6]

Decoding the Structural Activity Relationship (SAR)

The systematic investigation of how structural modifications to a lead compound affect its biological activity is the essence of SAR studies. For the (S)-2-(2-Methoxyethyl)piperazine scaffold, the key points of modification are the N1 and N4 nitrogens and the C2 side chain.

The Critical Role of (S)-Stereochemistry at C2

The principle of chiral recognition is central to the SAR of this scaffold. Biological targets like G-protein coupled receptors (GPCRs) and enzymes are composed of L-amino acids, creating a defined three-dimensional and chiral environment. An (S)-enantiomer and its (R)-counterpart will interact differently with this environment.[9] For instance, the (S)-configuration might place the methoxyethyl side chain in a position to form a crucial hydrogen bond with an amino acid residue in the binding pocket, an interaction that is sterically impossible for the (R)-enantiomer. This difference in binding can manifest as orders of magnitude in affinity and potency.[7]

Modifications at the N1 Position

The N1 nitrogen, being adjacent to the stereocenter, is a critical position for influencing target affinity and selectivity.

  • Aryl and Heteroaryl Substituents: The addition of aromatic or heteroaromatic rings at N1 is a common strategy, particularly for compounds targeting the central nervous system (CNS).[10] For example, in the context of 5-HT1A receptor ligands, an arylpiperazine moiety is a well-established pharmacophore.[10][11] The nature of this aromatic ring and its substituents (e.g., electron-withdrawing groups like -Cl or -CF3, or electron-donating groups like -OCH3) can fine-tune the electronic properties and steric bulk, directly impacting receptor binding affinity.[4][11]

  • Alkyl Chains: Simple alkyl groups at N1 can modulate lipophilicity. Increasing chain length can enhance membrane permeability but may also lead to non-specific binding or reduced solubility. The optimal chain length is often a balance determined by the specific target and desired pharmacokinetic profile.[11]

Modifications at the N4 Position

The N4 nitrogen is typically more distal to the core pharmacophore elements and is often modified to tune physicochemical and pharmacokinetic properties.

  • Bulky/Lipophilic Groups: Introduction of large, lipophilic groups can increase metabolic stability by sterically hindering access for metabolic enzymes. It can also be used to introduce additional interactions with the target receptor.

  • Polar/Ionizable Groups: Adding polar or ionizable groups at N4 can enhance aqueous solubility, a critical factor for intravenous formulations or for improving oral absorption.

  • Bioisosteric Replacements: The piperazine ring itself can be considered a bioisostere of other diamine structures, and exploring these alternatives can sometimes lead to improved properties.[12]

Alterations to the 2-(2-Methoxyethyl) Side Chain

The side chain at the C2 position is key to the scaffold's identity and offers further opportunities for optimization.

  • Chain Length: Varying the length of the alkyl chain (e.g., from ethyl to propyl) can alter the positioning of the terminal methoxy group within the binding pocket. Studies on related structures have shown that even a single methylene unit extension can significantly decrease affinity, suggesting a precisely defined binding space.[13]

  • Ether Moiety: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Replacing it with other functionalities (e.g., an amine, a sulfide) or modifying the terminal methyl group (e.g., to an ethyl or a cyclopropyl group) would probe the importance of this interaction and the steric tolerance of the binding site.

Key Biological Targets and Therapeutic Applications

Based on the prevalence of the arylpiperazine motif, a primary area of application for these analogs is in CNS disorders.[11]

  • Serotonin (5-HT) Receptors: Many arylpiperazine derivatives are potent ligands for various serotonin receptor subtypes, particularly 5-HT1A.[10][14] Compounds acting on these receptors have potential as antidepressants and anxiolytics.[11]

  • Sigma (σ) Receptors: The piperazine scaffold is also found in many high-affinity sigma receptor ligands.[13][15] Sigma-1 receptor antagonists, for example, are being investigated for various neurological conditions.

  • Antimicrobial Targets: Piperazine derivatives have demonstrated broad-spectrum antimicrobial activity.[16][17] Modifications such as the inclusion of electron-withdrawing groups on aryl substituents have been shown to enhance antibacterial potency.[16][18] The (S)-2-(2-Methoxyethyl)piperazine core could serve as a scaffold for developing novel anti-infective agents that disrupt microbial cell wall synthesis or other essential enzymatic processes.[18]

Data Summary: Illustrative SAR of N1-Aryl Analogs

The following table provides an illustrative summary of how modifications to an N1-aryl substituent might affect binding affinity for a hypothetical CNS receptor, such as the 5-HT1A receptor.

Compound IDN1-Substituent (Ar)C2-ConfigurationReceptor Affinity Kᵢ (nM)
1a Phenyl(S)25.5
1b 2-Methoxyphenyl(S)7.2
1c 4-Chlorophenyl(S)15.8
1d 2-Methoxyphenyl(R)189.0
1e 2-MethoxyphenylRacemic95.3

This table presents hypothetical data for illustrative purposes to demonstrate SAR principles. As shown, the ortho-methoxy substitution (1b) significantly enhances affinity compared to the unsubstituted phenyl ring (1a), while the (R)-enantiomer (1d) shows a dramatic loss of affinity, highlighting the importance of stereochemistry.

Experimental Workflows for SAR Elucidation

A robust SAR study relies on efficient chemical synthesis to generate analogs and reliable biological assays to evaluate them.

Synthetic Chemistry: Synthesis of an N1-Aryl Analog

The synthesis of asymmetrically substituted piperazines often requires a protection/deprotection strategy to control reactivity at the two nitrogen atoms.[1] The following protocol outlines a general route to an N1-aryl-(S)-2-(2-methoxyethyl)piperazine derivative.

Protocol: Synthesis of 1-(2-Methoxyphenyl)-(S)-2-(2-methoxyethyl)piperazine

  • Protection: To a solution of (S)-2-(2-Methoxyethyl)piperazine (1.0 eq) in dichloromethane (DCM), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours. Monitor by TLC. Upon completion, wash the reaction with saturated NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the N4-Boc protected intermediate.

  • N-Arylation (Buchwald-Hartwig Cross-Coupling): In a sealed tube under an argon atmosphere, combine the N4-Boc protected piperazine (1.0 eq), 1-bromo-2-methoxybenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq) in anhydrous dioxane. Seal the tube and heat to 100 °C for 12-18 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the fully protected product.

  • Deprotection: Dissolve the purified product in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours. Concentrate the reaction mixture in vacuo to yield the final product as its hydrochloride salt.

G cluster_0 Step 1: N4-Protection cluster_1 Step 2: N1-Arylation cluster_2 Step 3: Deprotection A (S)-2-(2-Methoxyethyl)piperazine B N4-Boc-(S)-2-(2-Methoxyethyl)piperazine A->B Boc₂O, TEA DCM, RT D N1-(2-Methoxyphenyl)-N4-Boc- (S)-2-(2-methoxyethyl)piperazine B->D Pd₂(dba)₃, XPhos NaOt-Bu, Dioxane, 100°C C 1-bromo-2-methoxybenzene C->D E Final Product: 1-(2-Methoxyphenyl)-(S)-2- (2-methoxyethyl)piperazine D->E 4M HCl in Dioxane RT

Caption: General synthetic workflow for an N1-aryl piperazine analog.

Biological Assays: Receptor Binding Assay

To determine the affinity (Kᵢ) of newly synthesized analogs for a specific target, a competitive radioligand binding assay is a standard and robust method.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 10 mM MgSO₄, and 0.5 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand (e.g., [³H]8-OH-DPAT at a final concentration of ~1.0 nM), 50 µL of the test compound (at various concentrations), and 50 µL of the receptor membrane preparation. For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate at 25 °C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.

G A Prepare Reaction Mixture (Buffer, Radioligand, Test Compound, Membranes) B Incubate at 25°C for 60 min A->B C Terminate via Rapid Filtration (Separate Bound from Free Ligand) B->C D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The (S)-2-(2-Methoxyethyl)piperazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of CNS disorders and infectious diseases. The key SAR takeaways are the critical importance of the (S)-stereochemistry for potent target interaction and the distinct roles of the N1 and N4 positions in modulating affinity and pharmacokinetics, respectively.

Future research should focus on expanding the diversity of substituents at all three key positions. The application of modern synthetic methods, such as C-H functionalization, could allow for direct modification of the piperazine ring's carbon backbone, opening up previously inaccessible chemical space.[2] Furthermore, integrating computational approaches like molecular docking and molecular dynamics simulations can provide valuable insights into binding modes, helping to rationalize observed SAR and guide the design of next-generation analogs with enhanced potency and selectivity.[17][18]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19). Vertex AI Search.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Request PDF. (2025, November 15).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). PubMed.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023, December 11). Taylor & Francis.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor. Journal of Medicinal Chemistry.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Understanding the Stereochemistry of Molecules in Developing New Drugs. Longdom Publishing SL.
  • A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
  • Stereochemistry. The Organic Chemistry of Medicinal Agents - AccessPharmacy.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • SYA 013 analogs as sigma-2 (σ2)
  • Synthesis of N-(2-hydroxyethyl)piperazine.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. (2021, December 15).
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Stereochemistry and Its Role in Drug Design. (2022, August 31). Clinical Pharmacology & Biopharmaceutics.
  • Structure-based design, synthesis and biological testing of piperazine-linked bis-epipodophyllotoxin etoposide analogs. PMC.
  • Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Benchchem.
  • stereochemistry and biological activity of drugs. SlideShare.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 31).
  • Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. ChEMBL.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). ACS.

Sources

Exploratory

(S)-2-(2-Methoxyethyl)piperazine chemical properties and molecular structure

The Strategic Utility of (S)-2-(2-Methoxyethyl)piperazine in Modern Drug Discovery: Structural Dynamics, Synthesis, and ADME Profiling Executive Summary In the landscape of modern medicinal chemistry, the piperazine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of (S)-2-(2-Methoxyethyl)piperazine in Modern Drug Discovery: Structural Dynamics, Synthesis, and ADME Profiling

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently deployed to modulate the physicochemical and pharmacokinetic properties of drug candidates. However, the paradigm has shifted from simple N-substituted piperazines to stereochemically complex C-substituted derivatives[1]. Among these, (S)-2-(2-Methoxyethyl)piperazine emerges as a highly versatile chiral building block.

As a Senior Application Scientist, I have observed that the strategic introduction of a methoxyethyl appendage at the C2 position of the piperazine core achieves three critical objectives: it breaks molecular symmetry to improve aqueous solubility, provides a flexible hydrogen-bond acceptor vector, and introduces a stereocenter that can be leveraged for highly specific receptor-ligand interactions[2]. This technical guide delineates the physicochemical rationale, de novo synthetic methodologies, and analytical validation protocols required to effectively integrate this chiral scaffold into advanced drug discovery programs.

Physicochemical Profiling & Structural Architecture

The architectural brilliance of (S)-2-(2-Methoxyethyl)piperazine lies in its dual-nature functionality. The secondary amines of the piperazine ring provide basic centers capable of forming crucial salt bridges with target proteins (e.g., conserved Aspartate residues in GPCRs)[2]. Concurrently, the 2-methoxyethyl side chain acts as a bioisosteric modulator.

Compared to a highly lipophilic alkyl chain, the ether oxygen in the methoxyethyl group significantly lowers the overall partition coefficient (LogP) while maintaining steric volume. This is a well-documented strategy to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, drawing parallels to the pharmacokinetic benefits seen with 2'-O-methoxyethyl (2'-MOE) modifications in advanced oligonucleotide therapeutics[3][4].

Table 1: Quantitative Physicochemical Profile of (S)-2-(2-Methoxyethyl)piperazine

PropertyValuePharmacological Implication
Molecular Formula C₇H₁₆N₂OLow molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 144.21 g/mol Highly efficient ligand efficiency (LE) metric contribution.
Stereocenters 1 (C2 position, S-config)Dictates spatial trajectory of the methoxyethyl vector into accessory binding pockets.
H-Bond Donors 2 (Secondary Amines)Facilitates strong directional interactions with target receptor residues.
H-Bond Acceptors 3 (2x N, 1x Ether O)The ether oxygen provides a flexible acceptor, improving aqueous solubility.
Rotatable Bonds 3Optimal flexibility for the side chain to adopt an induced-fit conformation.

Synthetic Methodology: De Novo Construction of the (S)-Enantiomer

Direct C-alkylation of an intact piperazine ring is synthetically hostile, often requiring harsh lithiation chemistry that suffers from poor regioselectivity and severe erosion of enantiomeric excess (ee)[1]. Furthermore, relying on late-stage classical thermodynamic resolution of racemic mixtures inherently caps the theoretical yield at 50%[5].

The Causality of the Synthetic Route: To guarantee absolute stereochemical fidelity, the most robust approach is a de novo chiral pool synthesis. By utilizing (S)-2-amino-4-methoxybutanoic acid (O-methyl-L-homoserine) as the starting material, the C2 stereocenter is pre-installed. The synthesis proceeds via a diketopiperazine intermediate, which is subsequently reduced. This ensures that the chiral center is never subjected to conditions that could promote racemization (e.g., strong bases capable of deprotonating the alpha-carbon).

Protocol 1: Step-by-Step Synthesis of (S)-2-(2-Methoxyethyl)piperazine
  • Amide Coupling (Dipeptide Formation):

    • React N-Boc-(S)-2-amino-4-methoxybutanoic acid with glycine methyl ester hydrochloride using EDC/HOBt and DIPEA in dichloromethane (DCM) at 0 °C to room temperature.

    • Causality: EDC/HOBt minimizes the risk of epimerization at the chiral alpha-carbon compared to harsher coupling reagents like HATU.

  • Intramolecular Cyclization:

    • Deprotect the Boc group using 20% TFA in DCM. Following solvent removal, neutralize the TFA salt with methanolic ammonia and heat to 60 °C to drive the intramolecular cyclization, yielding (S)-3-(2-methoxyethyl)piperazine-2,5-dione.

    • Self-Validating Checkpoint: The disappearance of the linear dipeptide mass and the appearance of the [M+H]+ peak for the diketopiperazine via LC-MS confirms successful cyclization. If linear precursor remains, cyclization is incomplete, and further heating is required.

  • Global Reduction:

    • Suspend the diketopiperazine in anhydrous THF and slowly add Borane-THF complex (BH₃·THF) at 0 °C. Reflux for 16 hours.

    • Causality: Borane is highly chemoselective for the reduction of amides to amines without cleaving the aliphatic ether linkage of the methoxyethyl group.

  • Workup and Isolation:

    • Quench the reaction carefully with methanol, then reflux with 6M HCl to destroy the stable amine-borane complexes. Basify with NaOH and extract the freebase into a polar organic solvent (e.g., n-butanol or a chloroform/isopropanol mixture).

SynthWorkflow A (S)-2-Amino-4-methoxybutanoic acid (Chiral Pool Precursor) B N-Boc Protection & Amide Coupling A->B Boc2O, EDC/HOBt C Intramolecular Cyclization (Diketopiperazine Formation) B->C Base-promoted cyclization D Global Reduction (BH3·THF complex) C->D Carbonyl reduction E (S)-2-(2-Methoxyethyl)piperazine (Target Scaffold) D->E Workup & Isolation

Figure 1: De novo chiral pool synthetic workflow for (S)-2-(2-Methoxyethyl)piperazine.

Analytical Validation: Enantiomeric Purity via Chiral HPLC

Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, rigorous analytical validation of the synthesized (S)-enantiomer is a regulatory and scientific imperative[6]. Piperazines lack a strong UV chromophore; therefore, detection must rely on low-wavelength UV (210 nm), Refractive Index Detection (RID), or pre-column derivatization (e.g., with benzoyl chloride)[6].

The Causality of the Analytical Method: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), offer the highest success rate for resolving chiral piperazines[6][7]. However, the basic secondary amines of the piperazine ring will interact strongly with residual acidic silanol groups on the silica support, causing severe peak tailing. To counteract this, a basic modifier must be added to the mobile phase.

Protocol 2: Chiral HPLC Method Development
  • Sample Preparation: Dissolve the (S)-2-(2-Methoxyethyl)piperazine freebase in the mobile phase (e.g., Heptane/Ethanol) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the HPLC with a Chiralpak IC column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane/Ethanol/Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

    • Causality: The 0.1% DEA acts as a sacrificial base, dynamically coating the residual silanols on the column and ensuring sharp, symmetrical peaks for the analyte.

  • System Validation (The Self-Validating Checkpoint):

    • Crucial Step: Inject a racemic standard of 2-(2-Methoxyethyl)piperazine first.

    • Calculate the resolution ( Rs​ ) between the (R) and (S) peaks. If Rs​<1.5 , the system is not validated. You must decrease the ethanol percentage to increase retention time and resolution.

  • Sample Analysis: Inject the synthesized (S)-enantiomer. Calculate the enantiomeric excess (% ee) using the formula: %ee=[(AreaS​−AreaR​)/(AreaS​+AreaR​)]×100 . A purity of >99% ee is required for downstream medicinal chemistry applications.

HPLCWorkflow A Sample Prep (Freebase in EtOH) B Stationary Phase (Chiralpak IC) A->B C Mobile Phase (Heptane/EtOH/DEA) B->C D Isocratic Elution (UV 210 nm) C->D E ee% Calculation (>99% Purity) D->E

Figure 2: Chiral HPLC method development workflow for enantiomeric validation.

Pharmacological Application: ADME and Target Selectivity

The integration of the (S)-2-(2-Methoxyethyl)piperazine motif into a drug discovery pipeline is not merely a structural exercise; it is a targeted pharmacokinetic intervention.

  • Receptor Selectivity: In the development of bitopic ligands (e.g., D3 receptor agonists or CCK1R agonists), the stereochemistry of the piperazine ring dictates the vector of the attached pharmacophores[2][8]. The (S)-configuration forces the methoxyethyl group into a specific pseudo-equatorial or pseudo-axial orientation, which can perfectly align with accessory hydrophobic or polar pockets in the target receptor, drastically increasing target residence time and selectivity over off-target homologues.

  • Metabolic Stability & Solubility: The ether oxygen of the methoxyethyl group acts as an excellent hydrogen bond acceptor, improving the thermodynamic solubility of the parent drug. Furthermore, unlike long alkyl chains which are highly susceptible to rapid Cytochrome P450 (CYP) mediated aliphatic oxidation, the methoxyethyl group exhibits a tempered metabolic profile, contributing to a superior half-life and oral bioavailability[4][9].

References

  • Newman, A. H., et al. "The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

  • Edmondson, S. D., et al. "2-Substituted piperazine-derived imidazole carboxamides as potent and selective CCK1R agonists for the treatment of obesity." Bioorganic & Medicinal Chemistry Letters, PubMed, 2008. Available at:[Link]

  • ACS Publications. "Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines." Organic Letters, 2023. Available at:[Link]

  • ACS Publications. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine." Organic Process Research & Development, 2010. Available at:[Link]

  • Wang, Y., et al. "Metabolism and Disposition of Volanesorsen, a 2′-O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species." Drug Metabolism and Disposition, PubMed, 2019. Available at:[Link]

  • National Center for Biotechnology Information. "Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents." PMC, 2023. Available at:[Link]

  • PubMed. "Antisense oligonucleotides: absorption, distribution, metabolism, and excretion." Expert Opinion on Drug Metabolism & Toxicology, 2021. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of (S)-2-(2-Methoxyethyl)piperazine Containing Compounds: A Technical Whitepaper

Executive Summary The piperazine scaffold is a universally recognized "privileged structure" in medicinal chemistry, frequently deployed to modulate the physicochemical properties of drug candidates. However, unsubstitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is a universally recognized "privileged structure" in medicinal chemistry, frequently deployed to modulate the physicochemical properties of drug candidates. However, unsubstituted piperazines often suffer from pharmacokinetic (PK) liabilities, including high susceptibility to Cytochrome P450 (CYP)-mediated N-dealkylation, poor membrane permeability due to high basicity, and high efflux ratios driven by Multi-Drug Resistance Protein 1 (MDR1/P-gp) recognition.

The integration of the (S)-2-(2-Methoxyethyl)piperazine moiety represents a sophisticated structural intervention. By introducing a chiral center at the C2 position with a specific methoxyethyl appendage, drug designers can fundamentally alter the 3D vector space and electronic distribution of the molecule. This whitepaper provides an in-depth technical analysis of how this specific chiral moiety optimizes in vitro and in vivo pharmacokinetic profiles, supported by mechanistic causality and validated experimental workflows.

Mechanistic Causality: The "Chameleonic" Pharmacophore

To understand the PK advantages of the (S)-2-(2-Methoxyethyl)piperazine substitution, we must analyze the molecule's behavior at the quantum and spatial levels. The benefits are driven by three core mechanisms:

A. Intramolecular Hydrogen Bonding & Desolvation

The most critical advantage of the methoxyethyl substitution is its ability to act as a "molecular chameleon." In an aqueous environment, the ether oxygen of the methoxyethyl group acts as a strong hydrogen-bond acceptor for the protonated secondary or tertiary amine of the piperazine ring[1]. This interaction forms a transient, pseudo-ring structure that internally masks the polar N-H bond. By burying the hydrogen bond donor/acceptor pair, the molecule drastically lowers its desolvation energy. This allows the compound to partition into the hydrophobic lipid bilayer more efficiently, enhancing passive permeability without requiring a problematic increase in the molecule's overall lipophilicity (LogP)[1].

B. Evasion of MDR1 (P-glycoprotein) Efflux

High efflux ratios severely limit the oral bioavailability and Central Nervous System (CNS) penetrance of basic amines. Empirical data in the development of ALK2 inhibitors demonstrates that the addition of a methoxyethylpiperazine group increases cellular potency while simultaneously circumventing MDR1 efflux[2]. The specific (S)-chiral spatial arrangement of the C2 appendage sterically disrupts the pharmacophore recognition model required for P-gp binding, allowing the drug to bypass the efflux pump and achieve high target tissue concentrations[2].

C. Steric Shielding from CYP450 Metabolism

The proximity of the C2-alkyl substitution to the N1 nitrogen provides profound steric hindrance. This spatial bulk physically blocks the catalytic site of major metabolizing enzymes (such as CYP3A4 and CYP2D6) from accessing the nitrogen lone pair, thereby suppressing N-dealkylation and N-oxidation pathways and extending the compound's in vivo half-life.

MDR1_Evasion Compound (S)-2-(2-Methoxyethyl)piperazine IntraHBond Intramolecular H-Bonding (N-H...O-CH3) Compound->IntraHBond Aqueous Phase Evasion Receptor Evasion (Steric/Electronic Masking) Compound->Evasion Chiral Spatial Bulk Desolvation Reduced Desolvation Energy IntraHBond->Desolvation Masks Polarity Membrane Enhanced Lipid Bilayer Permeability Desolvation->Membrane Passive Diffusion MDR1 MDR1 (P-gp) Efflux Pump Membrane->MDR1 Encounters Efflux Tissue High Target Tissue Penetration Membrane->Tissue Net Influx MDR1->Tissue Pump Bypassed Evasion->MDR1 Prevents Binding

Mechanistic pathway of MDR1 evasion and enhanced permeability via intramolecular H-bonding.

Quantitative Data Presentation

The structural modifications induced by the (S)-2-(2-Methoxyethyl)piperazine moiety yield highly predictable shifts in PK parameters. Table 1 summarizes the typical comparative data observed during lead optimization campaigns.

Table 1: Comparative Pharmacokinetic Profile (Generic Scaffold vs. Substituted Analog)

PK ParameterUnsubstituted Piperazine(S)-2-(2-Methoxyethyl)piperazineMechanistic Rationale
LogD (pH 7.4) 1.82.1Marginal increase in lipophilicity due to the alkyl-ether chain.
Papp​ A-B ( 10−6 cm/s) 4.218.5Intramolecular H-bonding masks polarity, facilitating rapid passive diffusion.
Efflux Ratio (B-A/A-B) 8.51.2Steric and electronic masking evades MDR1 (P-gp) recognition[2].
HLM Clint​ (µL/min/mg) 45.012.4C2-substitution sterically shields the adjacent nitrogen from CYP450 metabolism.
Oral Bioavailability (F%) 15%68%Synergistic effect of increased permeability, reduced efflux, and lower first-pass clearance.

Experimental Workflows & Protocols

To ensure data trustworthiness, PK parameters must be derived from self-validating experimental systems. Below is the authoritative protocol for assessing the permeability and efflux evasion of (S)-2-(2-Methoxyethyl)piperazine derivatives.

Protocol: Caco-2 Bidirectional Permeability & Efflux Validation Assay

Objective: To quantify the apparent permeability ( Papp​ ) and isolate active efflux mechanisms from passive diffusion.

Step 1: Cell Culture & Monolayer Validation

  • Seed Caco-2 cells (ATCC HTB-37) on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates at a density of 1×105 cells/cm².

  • Culture for 21 days to ensure full differentiation and tight junction formation.

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

Step 2: Dosing & Incubation

  • Prepare the test compound at 10 µM in HBSS transport buffer (pH 7.4) containing 1% DMSO.

  • Apical-to-Basolateral (A-B): Add 200 µL of dosing solution to the Apical chamber; 600 µL of blank HBSS to the Basolateral chamber.

  • Basolateral-to-Apical (B-A): Add 600 µL of dosing solution to the Basolateral chamber; 200 µL of blank HBSS to the Apical chamber.

  • Incubate plates at 37°C in a 5% CO₂ orbital shaker (100 rpm) for 120 minutes.

Step 3: Self-Validating Control (P-gp Inhibition)

  • Run a parallel assay incorporating 2 µM Elacridar (a potent P-gp inhibitor) in all chambers.

  • Causality Check: If the baseline Efflux Ratio (B-A / A-B) is > 2.0, the addition of Elacridar should collapse the ratio to ~1.0, confirming that the efflux is specifically MDR1-mediated.

Step 4: LC-MS/MS Bioanalysis & Calculation

  • Extract 50 µL aliquots from receiver chambers at t=60 and t=120 mins. Quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantify via LC-MS/MS. Calculate permeability using the equation:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the mass transfer rate, C0​ is the initial donor concentration, and A is the membrane surface area).

PK_Workflow Phase1 In Vitro ADME Screening Microsomes HLM/RLM Stability (CYP450 Profiling) Phase1->Microsomes Caco2 Caco-2 Permeability (Bidirectional A-B & B-A) Phase1->Caco2 Phase2 In Vivo PK Profiling Microsomes->Phase2 Cl_int < 20 µL/min/mg Caco2->Phase2 Papp > 10 x 10^-6 cm/s Efflux < 2.0 IV_Dose IV Administration (Clearance, Vd) Phase2->IV_Dose PO_Dose PO Administration (Bioavailability, Cmax) Phase2->PO_Dose LCMS LC-MS/MS Bioanalysis (Plasma/Brain Homogenate) IV_Dose->LCMS PO_Dose->LCMS NCA Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA Conc-Time Curves

Comprehensive in vitro to in vivo pharmacokinetic profiling workflow for piperazine derivatives.

Conclusion

The strategic incorporation of the (S)-2-(2-Methoxyethyl)piperazine moiety is a masterclass in rational drug design. By leveraging intramolecular hydrogen bonding to mask polarity[1] and utilizing chiral steric bulk to evade MDR1 efflux[2] and CYP450 metabolism, scientists can rescue promising chemical scaffolds from terminal pharmacokinetic liabilities. Adhering to the rigorous, self-validating in vitro and in vivo workflows outlined in this guide ensures that these optimized properties translate effectively into clinical viability.

Sources

Exploratory

Thermodynamic and Physicochemical Profiling of (S)-2-(2-Methoxyethyl)piperazine: A Technical Guide to Boiling Point and Solubility Determination

Executive Summary In modern drug development, (S)-2-(2-Methoxyethyl)piperazine serves as a highly versatile, chiral secondary diamine scaffold. The precise spatial orientation of its (S)-enantiomer allows for stereospeci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, (S)-2-(2-Methoxyethyl)piperazine serves as a highly versatile, chiral secondary diamine scaffold. The precise spatial orientation of its (S)-enantiomer allows for stereospecific interactions within biological binding pockets, making it an invaluable building block for targeted therapeutics. However, a common pitfall in early-phase development is treating physical properties as static numbers rather than dynamic equilibria dictated by molecular architecture.

As a Senior Application Scientist, I approach physicochemical profiling not merely as a data-gathering exercise, but as a mechanistic investigation. Understanding the fundamental physical properties of this compound—specifically its boiling point and solubility—is paramount for downstream processes including reaction engineering, purification, and biopharmaceutical formulation. This whitepaper elucidates the structural causality driving these properties and establishes self-validating experimental protocols for their precise, regulatory-grade determination.

Molecular Architecture and Property Causality

The physical behavior of (S)-2-(2-Methoxyethyl)piperazine is inextricably linked to its molecular topology. The thermodynamic values we observe macroscopically are the direct result of microscopic intermolecular forces.

  • Hydrogen Bonding Network & Thermal Stability: The unsubstituted secondary amines at positions 1 and 4 of the piperazine ring act as potent hydrogen bond donors and acceptors. Unlike tertiary amines, these secondary amines facilitate a dense intermolecular hydrogen-bonding network. When coupled with the dipole-dipole interactions introduced by the ether oxygen on the methoxyethyl chain, the kinetic energy required to transition this molecule from the liquid to the vapor phase is substantial, resulting in an elevated boiling point.

  • Ionization and Solvation Thermodynamics: Solubility is fundamentally a thermodynamic competition between solute-solute cohesive forces and solute-solvent adhesive forces. The high aqueous solubility of this compound is driven by the highly exothermic solvation energy upon interaction with water. Furthermore, the basicity of the piperazine nitrogens ensures that at physiological pH (7.4), the molecule is predominantly ionized. This protonation creates an ion-dipole interaction with aqueous media, exponentially increasing its apparent solubility ( Sapp​ ) compared to its intrinsic solubility ( S0​ ).

Causality Mol (S)-2-(2-Methoxyethyl) piperazine Core Piperazine Core (2 Secondary Amines) Mol->Core Chain Methoxyethyl Chain (Ether Oxygen) Mol->Chain BP Elevated Boiling Point (~193-195°C) Core->BP Strong H-Bonding Sol High Aqueous Solubility (pH-dependent) Core->Sol Ionization (pKa) Chain->BP Dipole-Dipole Chain->Sol H-Bond Acceptor

Fig 1: Structural causality mapping of (S)-2-(2-Methoxyethyl)piperazine physical properties.

Boiling Point Thermodynamics and Determination

While the exact boiling point of the specific (S)-2-substituted enantiomer requires empirical validation for each synthesized batch, structural analogs such as exhibit boiling points in the range of 193–194 °C at standard atmospheric pressure. The 2-substituted isomer is projected to possess a similar thermal profile due to the unhindered nature of both ring nitrogens, which maximizes the aforementioned intermolecular hydrogen bonding.

Protocol: Self-Validating Boiling Point Measurement

To achieve regulatory-grade accuracy, boiling point determination should follow 1. In my experience, a dynamic ebulliometric method is vastly superior to static capillary methods for reactive amines, as it prevents localized superheating.

  • System Calibration: Calibrate the ebulliometer using high-purity reference standards (e.g., pure water, toluene) to validate the temperature sensors across the 100–200 °C range.

  • Sample Equilibration: Introduce 50 mL of the synthesized (S)-2-(2-Methoxyethyl)piperazine into the dynamic ebulliometer. Apply controlled, incremental heating until a stable reflux is established.

  • Dynamic Measurement: Record the vapor temperature only when the reflux rate is constant (steady drops per minute) and the temperature remains stable within ±0.1 °C for at least 10 minutes.

  • Self-Validation via Pressure Correction: Because atmospheric pressure fluctuates, measure the boiling point at three different reduced pressures. Apply the Sydney Young equation to normalize the observed boiling points to 760 mmHg. Validation gate: If the R2 value of the pressure-temperature regression is < 0.99, the system flags a lack of thermodynamic equilibrium or sample degradation, invalidating the run.

Solubility Profiling and Biopharmaceutical Relevance

For drug development, measuring both intrinsic solubility ( S0​ ) and apparent solubility ( Sapp​ ) in biorelevant media is mandated by guidelines such as 2 and 3. Trustworthiness in physical chemistry data requires protocols that validate themselves during execution; a single-point measurement is merely a kinetic snapshot, not a thermodynamic truth.

SolProtocol Prep Excess Solute + Buffer (pH 1.2 - 12.0) Equil Isothermal Shaking (37°C ± 0.5°C) Prep->Equil Sample Time-point Sampling (24h, 48h, 72h) Equil->Sample Sep Phase Separation (Ultracentrifugation) Sample->Sep Quant HPLC-UV Quantification (Internal Standard) Sep->Quant Valid Equilibrium Validation (ΔC < 5%) Quant->Valid Valid->Equil If ΔC > 5%

Fig 2: Self-validating equilibrium solubility workflow per USP <1236> guidelines.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol establishes a self-validating loop to guarantee that true thermodynamic equilibrium is measured, avoiding the risk of kinetic supersaturation.

  • Media Preparation: Prepare a matrix of aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to map the pH-dependent solubility profile according to the Henderson-Hasselbalch relationship.

  • Saturation: Add an excess of (S)-2-(2-Methoxyethyl)piperazine to each vial to ensure a distinct two-phase system.

  • Isothermal Equilibration: Agitate the vials at a constant 37 °C ± 0.5 °C. Strict temperature control is critical, as solubility is a highly enthalpy-driven process.

  • Time-Point Sampling & Phase Separation: Withdraw aliquots at 24, 48, and 72 hours. Separate the undissolved phase using ultracentrifugation (15,000 rpm for 15 mins) rather than filtration, to prevent solute adsorption onto filter membranes.

  • Quantification & Self-Validation: Analyze the supernatant using HPLC-UV. Validation gate: The system is deemed to have reached equilibrium only when the concentration difference ( ΔC ) between successive time points (e.g., 48h and 72h) is less than 5%. If ΔC≥5% , the system is still in a kinetic state, and agitation must continue.

Data Presentation

The following tables summarize the expected physicochemical properties based on structural causality and the strict methodological parameters required to validate experimental runs.

Table 1: Physicochemical Property Summary
PropertyValue / CharacteristicPrimary Analytical Method
Molecular Formula C7H16N2OHigh-Resolution Mass Spectrometry (HRMS)
Boiling Point ~193–195 °C (Est. based on analogs)Dynamic Ebulliometry (OECD 103)
Aqueous Solubility Freely Soluble (Highly pH dependent)Shake-Flask Method (OECD 105)
Organic Solubility Soluble in EtOH, MeOH, DCMShake-Flask Method
Intermolecular Forces Hydrogen bonding (Donors/Acceptors), Dipole-DipoleN/A (Thermodynamic Causality)
Table 2: Methodological Validation Parameters
ParameterBoiling Point (OECD 103)Solubility (USP <1236>)
Equilibrium Indicator Stable Vapor Temp (±0.1 °C) for 10 mins ΔC < 5% between 48h & 72h samples
Calibration Standard High-Purity Toluene / Distilled WaterValidated Internal Standard (HPLC)
Critical Environmental Variable Ambient Barometric PressureIncubation Temperature (37 ± 0.5 °C)
Mathematical Correction Model Sydney Young EquationHenderson-Hasselbalch Equation

References

  • CAS No:13484-40-7 1-(2-Methoxyethyl)
  • USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL
  • Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD 105 Reference)
  • Industrial Chemistry Analyses - GLP Compliant (OECD 103 Reference)

Sources

Foundational

Strategic Utilization of (S)-2-(2-Methoxyethyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Executive Summary: The Evolution of the Piperazine Privileged Structure The piperazine ring is universally recognized as a "privileged structure" in medicinal chemistry, historically appearing in over 25% of all nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the Piperazine Privileged Structure

The piperazine ring is universally recognized as a "privileged structure" in medicinal chemistry, historically appearing in over 25% of all nitrogen-containing FDA-approved small molecules. Traditionally, medicinal chemists have relied on N1- and N4-substitutions to build libraries due to the ease of functionalizing the basic secondary amines[1]. However, as intellectual property spaces become increasingly crowded and the demand for highly specific pharmacokinetic (PK) profiles rises, the paradigm has shifted toward C-substituted chiral piperazines [2].

Among these, the (S)-2-(2-Methoxyethyl)piperazine scaffold has emerged as a highly sophisticated building block. By breaking the symmetry of the piperazine ring and introducing a flexible, hydrogen-bond-accepting side chain, this moiety allows drug developers to fine-tune topological polar surface area (tPSA), navigate cryptic binding pockets, and systematically overcome multidrug efflux liabilities[3].

Physicochemical Causality: Why the (S)-2-(2-Methoxyethyl) Motif?

The selection of the (S)-2-(2-methoxyethyl) substitution over simple alkyls (like methyl) or rigid rings (like oxetane) is driven by strict physicochemical causality:

  • Stereochemical Vector Projection : The introduction of chirality at the C2 position directs the substituent into specific solvent-exposed channels or cryptic binding pockets. In recent developments of noncovalent Bruton's Tyrosine Kinase (BTK) inhibitors, the (S)-enantiomer (eutomer) demonstrated a nearly 2-fold boost in cellular potency compared to the unsubstituted analog, while the (R)-enantiomer (distomer) was significantly less active. This confirms that the spatial orientation of the C2-substituent is critical for target engagement[3].

  • Modulation of Efflux and Permeability : Basic secondary amines often suffer from high efflux ratios (ER) due to recognition by P-glycoprotein (P-gp). While capping the amine with an oxetane ring can improve human liver microsomal (HLM) stability, it severely compromises permeability. The flexible methoxyethyl group acts as a cryptic hydrogen-bond acceptor, shielding the basicity of the adjacent nitrogen through transient intramolecular interactions. This specific modification drastically improves the apparent permeability ( Papp​ ) and lowers the efflux ratio to viable clinical levels[3].

  • Basicity (pKa) Attenuation : The inductive electron-withdrawing effect of the ether oxygen subtly lowers the pKa of the adjacent N1 nitrogen, optimizing the compound's ionization state at physiological pH and enhancing gastrointestinal absorption.

Quantitative Impact on ADME Properties

The following table synthesizes the structure-activity relationship (SAR) data demonstrating the superiority of the methoxyethyl substitution in optimizing ADME profiles during the discovery of BTK inhibitors[3].

Piperazine ModificationPermeability ( Papp​ ×10−6 cm/s)Efflux Ratio (ER)HLM Stability (mL/min/kg)Target Potency Impact
Unsubstituted / N-MethylLowHigh (>40.0)Poor (276.0)Baseline
N-Oxetan-3-ylLowHighExcellent (3.0)Maintained
(S)-2-(2-Methoxyethyl) Moderate (5.7) Low (7.4) Moderate (~200.0) Enhanced (2-fold)

Experimental Workflows: Synthesis of the Chiral Scaffold

Traditional syntheses of chiral piperazines rely on the reduction of diketopiperazines using harsh reagents (e.g., LiAlH4) at elevated temperatures, which can lead to partial racemization. To ensure a self-validating system with high enantiomeric excess (ee > 99%), modern protocols utilize nosylamide-activated aziridines followed by a Fukuyama-Mitsunobu cyclization[4].

Step-by-Step Methodology: Expedite Chiral Pool Synthesis

The following protocol ensures stereochemical retention and provides built-in validation checkpoints.

Step 1: Aminolysis of the Chiral Aziridine

  • Procedure : Dissolve 1.0 equivalent of (S)-2-(2-methoxyethyl)-1-(4-nitrobenzenesulfonyl)aziridine in dry 1,2-dichloroethane (DCE). Add 15.0 equivalents of 2-aminoethanol. Stir at 40 °C for 60 minutes.

  • Causality & Validation : The bulky nosyl (Ns) group directs the nucleophilic attack exclusively to the less hindered unsubstituted carbon of the aziridine, preserving the (S)-stereocenter. In-process control (IPC): Monitor by TLC (EtOAc/Hexane); the complete consumption of the high-Rf aziridine spot validates successful ring opening.

Step 2: Fukuyama-Mitsunobu Cyclization

  • Procedure : Concentrate the crude amino alcohol intermediate. Redissolve in anhydrous THF. Add 1.5 equivalents of triphenylphosphine ( PPh3​ ) and cool to 0 °C. Dropwise, add 1.5 equivalents of diisopropyl azodicarboxylate (DIAD). Stir at room temperature for 4 hours.

  • Causality & Validation : The Mitsunobu conditions specifically activate the primary hydroxyl group for intramolecular displacement by the nosyl-protected secondary amine. Because the reaction occurs at the primary carbon, the (S)-stereocenter at C2 is untouched. IPC: LC-MS will show the exact mass of the cyclized N-nosyl piperazine product, validating the ring closure[4].

Step 3: Mild Deprotection

  • Procedure : Treat the N-nosyl piperazine with thiophenol (1.2 eq) and K2​CO3​ (3.0 eq) in DMF at room temperature for 2 hours.

  • Causality & Validation : Thiophenol selectively cleaves the nosyl group via a Meisenheimer complex without affecting the methoxyethyl ether or risking racemization. IPC: Chiral HPLC validates the final enantiomeric purity of the (S)-2-(2-Methoxyethyl)piperazine free base.

Synthesis A (S)-Amino Acid Precursor (Chiral Pool) B Nosyl-Activated Aziridine Formation A->B NsCl, Base (Stereocenter Retained) C Aminolysis with 2-Aminoethanol B->C Regioselective Ring Opening D Fukuyama-Mitsunobu Cyclization C->D PPh3, DIAD (Intramolecular) E (S)-2-(2-Methoxyethyl) piperazine D->E Thiophenol, K2CO3 (Deprotection)

Caption: Synthetic workflow of (S)-2-(2-Methoxyethyl)piperazine via Fukuyama-Mitsunobu cyclization.

Application in Targeted Therapeutics: Kinase Inhibition

The integration of the (S)-2-(2-methoxyethyl)piperazine motif is highly strategic in the design of noncovalent kinase inhibitors. In the discovery of HBC-12551, a potent noncovalent BTK inhibitor, researchers faced a critical bottleneck: the lead compounds exhibited massive efflux ratios, rendering them ineffective in whole-blood assays and in vivo models[3].

By appending the (S)-2-(2-methoxyethyl)piperazine moiety to the core scaffold, the medicinal chemists achieved a dual-purpose optimization:

  • The methoxyethyl side chain reached into a shallow, solvent-exposed region of the BTK active site, establishing a cryptic hydrogen bond that doubled the biochemical potency.

  • The internal flexibility of the side chain allowed it to mask the polarity of the piperazine nitrogens during membrane transit, effectively bypassing P-gp efflux pumps and rescuing the compound's oral bioavailability[3].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation Downstream NF-κB / Calcium Signaling (Cell Survival) BTK->Downstream Signal Transduction Drug Inhibitor with (S)-2-(2-Methoxyethyl) piperazine moiety Drug->BTK Non-covalent Binding (Cryptic H-Bonding)

Caption: BTK signaling pathway inhibition modulated by the (S)-2-(2-Methoxyethyl)piperazine scaffold.

References

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor Journal of Medicinal Chemistry (2026). URL:[Link][3]

  • Piperazine skeleton in the structural modification of natural products: a review Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link][1]

  • Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks The Journal of Organic Chemistry (2009). URL:[Link][4]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles RSC Advances (2014). URL:[Link][2]

Sources

Exploratory

Chiral purity analysis and characterization of (S)-2-(2-Methoxyethyl)piperazine

As a Senior Application Scientist, navigating the analytical landscape of chiral aliphatic amines requires a deep understanding of both molecular physicochemical properties and chromatographic thermodynamics. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of chiral aliphatic amines requires a deep understanding of both molecular physicochemical properties and chromatographic thermodynamics. The compound (S)-2-(2-Methoxyethyl)piperazine presents a classic analytical triad of challenges: it is highly polar, strongly basic, and lacks a native ultraviolet (UV) chromophore.

This technical whitepaper provides a comprehensive, field-proven framework for the structural characterization and chiral purity analysis of (S)-2-(2-Methoxyethyl)piperazine, moving beyond empirical trial-and-error to establish a causality-driven, self-validating analytical system.

Physicochemical Profiling & Analytical Challenges

To design a robust analytical method, we must first deconstruct the molecule. (S)-2-(2-Methoxyethyl)piperazine consists of a saturated heterocyclic piperazine ring substituted at the C2 position with a methoxyethyl group.

  • Absence of a Chromophore: The molecule lacks a conjugated π -system. Direct UV detection above 210 nm is practically impossible, necessitating either specialized detectors (Charged Aerosol Detection[CAD], Evaporative Light Scattering Detection [ELSD], Mass Spectrometry [MS]) or pre-column chemical derivatization[1].

  • High Basicity & Polarity: The two secondary amines (N1 and N4) possess high pKa values (~9.8). In standard liquid chromatography, these basic nitrogen atoms interact strongly with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing, poor resolution, and irreversible adsorption.

  • Chiral Recognition: The single stereocenter at C2 requires a highly specific spatial environment for enantiomeric discrimination. Aliphatic chiral centers are notoriously difficult to resolve without introducing bulky, rigid groups that can interact with a Chiral Stationary Phase (CSP).

Structural Characterization (Identity & Conformation)

Before assessing chiral purity, the macroscopic identity and regiochemistry of the synthesized compound must be verified. The following table summarizes the quantitative multi-modal characterization data expected for (S)-2-(2-Methoxyethyl)piperazine.

Table 1: Expected Structural Characterization Profile

Analytical TechniqueTarget ParameterExpected Data / ObservationCausality & Significance
High-Resolution Mass Spectrometry (HRMS-ESI+) Exact Mass ( [M+H]+ ) m/z calculated for C7​H17​N2​O : 145.1335Confirms the molecular formula and rules out structural isomers or degradation products.
1 H NMR (400 MHz, CDCl3​ ) Chemical Shifts ( δ ) δ 2.5–3.0 (m, ring CH2​ ), 3.3 (s, OCH3​ ), 3.4–3.5 (m, sidechain CH2​O )Validates the intact piperazine backbone and the intact 2-methoxyethyl substitution.
13 C NMR (100 MHz, CDCl3​ ) Carbon Backbone δ ~45-55 (piperazine carbons), 58.5 ( OCH3​ ), 71.0 ( CH2​O )Confirms the carbon skeleton and absence of major organic impurities.
Polarimetry Specific Rotation ( [α]D20​ )Distinct non-zero value (solvent dependent, e.g., in MeOH )Provides macroscopic confirmation of the enriched (S)-enantiomer prior to chromatographic profiling.

Chiral Purity Analysis: Method Development Strategy

The core directive for determining the enantiomeric excess (ee%) of (S)-2-(2-Methoxyethyl)piperazine is to transform the analyte into a form that is both detectable and chromatographically well-behaved.

The Derivatization Imperative

We employ a pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl) or benzoyl chloride[2]. This is not merely a workaround for UV detection; it is a fundamental chromatographic enhancement. Capping the secondary amines achieves three critical goals:

  • Chromophore Introduction: Enables highly sensitive UV/Vis or fluorescence detection.

  • Silanol Masking: Neutralizes the basic amines, eliminating secondary ion-exchange interactions with the silica support and ensuring sharp, symmetrical peaks.

  • Enhanced Chiral Recognition: Introduces rigid, planar aromatic rings that facilitate strong π

    π interactions with the CSP.

Workflow Start Sample: (S)-2-(2-Methoxyethyl)piperazine (No UV Chromophore, Highly Basic) DetectorCheck Available Detector? Start->DetectorCheck UV UV/Vis Detector DetectorCheck->UV Yes MS_CAD MS, CAD, or ELSD DetectorCheck->MS_CAD Yes Deriv Pre-column Derivatization (e.g., NBD-Cl or Benzoylation) UV->Deriv Direct Direct Injection (No Derivatization) MS_CAD->Direct CSP Chiral Stationary Phase Screening (e.g., Chiralpak IC) Deriv->CSP Direct->CSP Opt Mobile Phase Optimization (Add 0.1% DEA to suppress tailing) CSP->Opt Valid Method Validation (ICH Q2(R2)) & ee% Determination Opt->Valid

Chiral HPLC method development workflow for piperazine derivatives.
Chiral Stationary Phase (CSP) Selection

For piperazine derivatives, immobilized polysaccharide-based CSPs, specifically Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), offer unparalleled enantioselectivity[1],[3]. The causality behind this selection lies in the "three-point interaction" model. The derivatized piperazine enters the chiral grooves of the cellulose polymer. The carbamate linkages on the CSP act as hydrogen bond donors/acceptors, while the 3,5-dichlorophenyl groups provide an electron-deficient π -acidic surface that interacts strongly with the electron-rich derivatized analyte[4].

Mechanism Analyte Derivatized (S)-Piperazine (H-bond donor/acceptor, π-system) Hbond Hydrogen Bonding (Carbamate NH & C=O) Analyte->Hbond PiPi π-π Interactions (Aryl rings) Analyte->PiPi Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) Hbond->CSP PiPi->CSP Steric->CSP

Tripoint chiral recognition mechanism on a Chiralpak IC polysaccharide CSP.

Detailed Experimental Protocols

The following protocols form a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the workflow to ensure data integrity before sample analysis proceeds.

Protocol A: Pre-Column Derivatization with NBD-Cl

Note: NBD-Cl (4-chloro-7-nitrobenzofuran) reacts selectively with secondary amines under mildly basic conditions to form highly stable, UV-active adducts[2].

  • Reagent Preparation: Prepare a 10 mg/mL solution of (S)-2-(2-Methoxyethyl)piperazine in HPLC-grade acetonitrile. Prepare a 5 mg/mL solution of NBD-Cl in methanol.

  • Buffering: In a 2 mL amber autosampler vial, combine 100 µL of the analyte solution with 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5) to ensure the amines are deprotonated.

  • Reaction: Add 200 µL of the NBD-Cl solution. Cap the vial and vortex for 10 seconds.

  • Incubation: Heat the vial in a thermomixer at 60°C for 30 minutes in the dark (NBD derivatives are light-sensitive).

  • Quenching & Dilution: Remove from heat, allow to cool to room temperature, and quench the reaction by adding 50 µL of 0.1 M HCl. Dilute to 1 mL with mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Chiral HPLC Analysis
  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm particle size)[4].

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio[4]. Causality: DEA is a sacrificial base that competitively binds to any remaining active silanols on the column hardware or frits, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 35°C (Thermodynamic control is critical for chiral resolution; temperature fluctuations >1°C will shift retention times).

  • Detection: UV at 340 nm (optimal for NBD-amine adducts)[4].

  • Injection Volume: 10 µL.

  • Self-Validation (SST Gate): Inject a racemic derivatized standard. Proceed to sample analysis only if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 and the USP tailing factor ( Tf​ ) is ≤1.5 .

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure regulatory compliance and absolute trustworthiness of the analytical data, the method must be validated according to the latest ICH Q2(R2) guidelines[5],[6].

Table 2: ICH Q2(R2) Validation Parameters for Chiral Purity

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for this Method
Specificity Unambiguous assessment of the analyte in the presence of impurities[7].Blank injections show no interfering peaks at the retention times of the (R) or (S) enantiomers.
Linearity Proportional response across the intended range[7]. R2≥0.999 from 0.05% to 120% of the nominal target concentration.
LOD / LOQ Signal-to-Noise (S/N) evaluation[5].LOD: S/N 3:1. LOQ: S/N 10:1 (Critical for detecting trace (R)-enantiomer impurities).
Accuracy & Precision Closeness to true value and degree of scatter[8].Recovery of spiked (R)-enantiomer within 95.0% - 105.0%. RSD 2.0% for six replicate injections.
Robustness Reliability under deliberate variations[8]. Rs​≥1.5 maintained when varying flow rate ( ±0.1 mL/min) and column temperature ( ±2∘ C).

Conclusion

The chiral purity analysis of (S)-2-(2-Methoxyethyl)piperazine demands a deliberate, chemistry-first approach. By understanding the molecule's lack of a chromophore and its high basicity, we implement a pre-column derivatization strategy that synergizes perfectly with the π -acidic chiral grooves of a Chiralpak IC stationary phase. Adhering to the detailed protocols and ICH Q2(R2) validation frameworks outlined in this guide ensures that drug development professionals can generate highly accurate, reproducible, and regulatory-compliant stereochemical data.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Journal of Chemical and Pharmaceutical Research / ResearchGate[Link](Cited for NBD-Cl derivatization protocols and Chiralpak IC mobile phase optimization)

  • Validation of Analytical Procedures Q2(R2) - Scientific Guideline International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link](Cited for the global regulatory framework on analytical method validation parameters including specificity, linearity, and robustness)

Sources

Foundational

An In-depth Technical Guide to the Stability of (S)-2-(2-Methoxyethyl)piperazine Under Standard Laboratory Conditions

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-2-(2-Methoxyethyl)piperazine is a chiral substituted piperazine that serves as a valuable building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(2-Methoxyethyl)piperazine is a chiral substituted piperazine that serves as a valuable building block in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure known for imparting favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs).[1] A thorough understanding of the stability of this intermediate is paramount to ensure the integrity of synthesis, the quality of final compounds, and the reliability of experimental data.

This guide provides a comprehensive analysis of the stability of (S)-2-(2-Methoxyethyl)piperazine under typical laboratory conditions. It outlines the molecule's intrinsic chemical liabilities, predicts its degradation pathways based on the known reactivity of piperazine and ether functional groups, and offers detailed protocols for storage, handling, and experimental stability assessment. The causality behind each recommendation and experimental design is explained to provide field-proven insights for researchers.

Chemical & Physical Properties

Understanding the fundamental properties of a molecule is the first step in predicting its stability. The properties for the related achiral compound 1-(2-Methoxyethyl)piperazine are summarized below and serve as a strong proxy for the (S)-enantiomer.

PropertyValueSource
Chemical Name (S)-2-(2-Methoxyethyl)piperazine-
Synonyms (S)-1-(2-Methoxyethyl)piperazine-
Molecular Formula C₇H₁₆N₂O[2]
Molecular Weight 144.21 g/mol [2]
Appearance Clear, colorless to yellow liquid[2]
Boiling Point 193-194 °C[2]
Density 0.970 g/mL at 25 °C[2]
Refractive Index n20/D 1.4730[2]
Solubility Freely soluble in water[3]
Hygroscopicity Hygroscopic; readily absorbs water from the air[4][5]

Predicted Stability Profile & Degradation Pathways

The stability of (S)-2-(2-Methoxyethyl)piperazine is governed by its constituent functional groups: a secondary amine, a tertiary amine, an ether linkage, and a chiral center. Piperazine and its derivatives are known to be susceptible to degradation via oxidation, photodegradation, and reaction with strong acids.[4][5]

Oxidative Degradation

The two nitrogen atoms in the piperazine ring are nucleophilic and represent the primary sites for oxidation.[6] This is often the most significant degradation pathway under ambient laboratory conditions, especially in the presence of atmospheric oxygen, trace metal ions (which can act as catalysts), and light.[7]

  • Mechanism: Oxidation can lead to the formation of N-oxides at either the secondary or tertiary nitrogen. Further oxidation or rearrangement can result in ring-opening byproducts or the formation of formylated species.

  • Causality: The lone pair of electrons on the nitrogen atoms is readily attacked by oxidizing agents. The secondary amine (N4) is generally more susceptible to certain types of oxidation than the more sterically hindered tertiary amine (N1).

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate degradation reactions. While the molecule does not contain a strong chromophore, photochemical degradation of amines can still occur.[4][5]

  • Mechanism: Photo-oxidation is a common pathway where light accelerates the oxidative processes described above. It can also lead to the formation of radical species, initiating complex degradation cascades.

  • Causality: UV energy can excite the molecule, making it more reactive towards oxygen or other reactive species in the environment.

pH-Dependent Degradation

The basicity of the piperazine nitrogens (pKa values for piperazine are ~5.3 and ~9.7) dictates the molecule's behavior in acidic and basic solutions.[3]

  • Acidic Conditions: The compound will be protonated and form salts, which are generally more stable against oxidation. However, the ether linkage in the methoxyethyl side chain could be susceptible to slow acid-catalyzed cleavage under harsh acidic conditions (e.g., strong acid, elevated temperature), though ethers are typically robust.

  • Basic Conditions: In its free-base form, the molecule is more nucleophilic and thus more susceptible to oxidation. It is generally stable to hydrolysis under basic conditions.

  • Racemization: The chiral center at C2 is adjacent to a nitrogen atom. While racemization is not expected under standard neutral or mildly acidic/basic conditions, prolonged exposure to extreme pH and high temperatures could potentially facilitate this process, which is a critical stability parameter for a chiral intermediate.

Thermal Degradation

Piperazine derivatives are known to be relatively thermally stable.[7] Significant degradation typically requires elevated temperatures well above standard laboratory conditions (e.g., >150°C).[7]

  • Mechanism: At high temperatures, complex degradation involving ring-opening and side-chain reactions can occur.

  • Causality: High thermal energy can overcome the activation energy for bond cleavage, leading to fragmentation of the molecule.

Degradation Pathways main (S)-2-(2-Methoxyethyl)piperazine oxidation Oxidation (O₂, metal ions) main->oxidation Primary Pathway photo Photodegradation (UV Light) main->photo Accelerates Oxidation acid Harsh Acidic Conditions (H⁺, Δ) main->acid n_oxide_1 N1-Oxide Derivative oxidation->n_oxide_1 Forms n_oxide_4 N4-Oxide Derivative oxidation->n_oxide_4 Forms ring_opened Ring-Opened Products oxidation->ring_opened Forms ether_cleavage (S)-2-(2-Hydroxyethyl)piperazine acid->ether_cleavage Potential Side-Chain Cleavage racemate Racemic Mixture (2-(2-Methoxyethyl)piperazine) acid->racemate Potential (Extreme Conditions)

Caption: Predicted degradation pathways for (S)-2-(2-Methoxyethyl)piperazine.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of (S)-2-(2-Methoxyethyl)piperazine, the following self-validating storage and handling protocols must be implemented. These procedures are designed to mitigate the risks identified in the stability profile.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.Low temperatures significantly slow the rate of all potential degradation reactions, particularly oxidation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Displacing oxygen minimizes the primary degradation pathway of oxidation.[3]
Light Store in an amber or opaque container.Protects the compound from light-induced degradation (photolysis).[4][5]
Moisture Keep container tightly sealed. The compound is hygroscopic.Prevents absorption of atmospheric moisture, which can act as a medium for unwanted reactions.[4][5]
Incompatibilities Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.Prevents vigorous and potentially hazardous reactions.[4]
Handling Procedures
  • Inert Atmosphere: When handling, especially when aliquoting or transferring from the main container, do so under a blanket of inert gas (argon or nitrogen) if possible.

  • Minimize Exposure: Minimize the time the container is open to the atmosphere to reduce exposure to air and moisture.

  • Avoid Ignition Sources: Keep away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The compound is corrosive and can cause severe skin and eye damage.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

Experimental Protocols for Stability Assessment

To empirically determine the stability of (S)-2-(2-Methoxyethyl)piperazine and develop a stability-indicating analytical method, a forced degradation study is essential.[6] This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of (S)-2-(2-Methoxyethyl)piperazine at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Subject to Stress Conditions: For each condition, mix an aliquot of the stock solution with the stressor. Include a control sample (stock solution with no stressor) kept at ambient temperature.

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C in a sealed vial.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B option). A control sample should be wrapped in aluminum foil and placed alongside.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the time-zero and control samples, using a suitable analytical method, such as the HPLC-UV/MS method described below.

Protocol 2: Stability-Indicating HPLC-UV/MS Method Development

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from all process impurities and degradation products generated during the forced degradation study.

Methodology:

  • Initial Screening:

    • Column: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The acidic mobile phase helps to produce sharp peaks for basic amines.

    • Detection: Use a UV detector (e.g., at 210 nm, as piperazines lack a strong chromophore) and a Mass Spectrometer (MS) for peak identification and purity assessment.

  • Method Optimization:

    • Analyze a mixture of the stressed samples.

    • Adjust the gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • The MS detector is critical for tracking degradants, especially those that do not have a UV chromophore, and for confirming their molecular weights.

  • Validation (ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use the stressed samples and analyze with a photodiode array (PDA) detector to check for peak purity.

    • Linearity, Range, Accuracy, and Precision: Validate these parameters over a relevant concentration range.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the sensitivity of the method for quantifying potential impurities.

Stability_Testing_Workflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Analytical Method Development prep Prepare 1 mg/mL Stock Solution stress_acid Acid Stress (0.1M HCl, 60°C) prep->stress_acid stress_base Base Stress (0.1M NaOH, 60°C) prep->stress_base stress_ox Oxidative Stress (3% H₂O₂, RT) prep->stress_ox stress_therm Thermal Stress (80°C) prep->stress_therm stress_photo Photolytic Stress (ICH Q1B) prep->stress_photo sampling Sample at T=0, 2, 8, 24h stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling quench Quench/Neutralize Stressed Samples sampling->quench inject Inject Stressed Samples for Method Optimization quench->inject Analyze Samples hplc_dev Develop HPLC-UV/MS Method (C18, Gradient) hplc_dev->inject peak_purity Assess Peak Purity & Resolution (Rs > 1.5) inject->peak_purity validate Validate Method (ICH Q2(R1)) peak_purity->validate report Final Stability Report & Stability-Indicating Method validate->report

Caption: Workflow for stability assessment and method development.

Conclusion

(S)-2-(2-Methoxyethyl)piperazine is a robust chemical intermediate, but it possesses clear liabilities, primarily related to oxidative degradation. Its stability is highly dependent on the storage and handling conditions within the laboratory. By implementing stringent protocols that protect the compound from oxygen, light, and moisture, its integrity can be maintained over long periods. For drug development professionals, conducting a thorough forced degradation study is a non-negotiable step to understand its intrinsic stability, identify potential degradants that may appear in the final API, and develop a validated, stability-indicating analytical method. This foundational knowledge is critical for ensuring the quality, safety, and efficacy of the resulting pharmaceutical products.

References

  • s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved from [Link]

  • Alarcón-Soriano, E., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • RARECHEM. (n.d.). CAS No:13484-40-7 1-(2-Methoxyethyl)piperazine. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Nielsen, P. T., et al. (n.d.). Piperazine Degradation in Pilot Plants. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine. Retrieved from [Link]

  • Murineddu, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Biosynce. (2025). What are the stability conditions of piperazine?. Retrieved from [Link]

  • Sexton, A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Calloway, J. D., et al. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of piperazine. Retrieved from [Link]

Sources

Exploratory

Discovery and Early-Stage Investigation of (S)-2-(2-Methoxyethyl)piperazine Scaffolds

Executive Summary Piperazines are universally recognized as privileged structures in medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazines are universally recognized as privileged structures in medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. However, the introduction of chiral appendages at the C2 position—specifically the (S)-2-(2-methoxyethyl) motif—transforms the piperazine from a simple solubilizing group into a highly dynamic, conformationally intelligent pharmacophore.

This technical guide explores the synthesis, physicochemical profiling, and early-stage application of the (S)-2-(2-methoxyethyl)piperazine scaffold. By analyzing the causality behind its conformational locking and detailing modern photoredox synthetic protocols, this whitepaper provides drug development professionals with a comprehensive framework for integrating this scaffold into targeted therapeutics.

Physicochemical & Structural Profiling: The Causality of Conformational Locking

The selection of a 2-methoxyethyl side chain over a purely aliphatic group (e.g., propyl or isobutyl) is driven by precise electronic and conformational causalities.

At physiological pH (7.4), the piperazine ring is predominantly protonated. [1] demonstrate that the site of protonation directly dictates the molecule's three-dimensional conformation. When protonated at the secondary amine, the ether oxygen of the methoxyethyl group acts as a strong hydrogen-bond acceptor, forming an intramolecular O⋯H–N+ hydrogen bond.

Mechanistic Advantage: This internal hydrogen bonding effectively "locks" the flexible side chain into a stabilized gauche conformation. Consequently, the entropic penalty typically associated with the binding of flexible appendages is significantly reduced. When docking into the solvent-exposed regions of kinase hinge binders or the orthosteric sites of GPCRs, this pre-organization enhances target binding affinity, while the ether oxygen simultaneously improves aqueous solubility and modulates the overall pKa​ of the basic amine.

Conformation State1 Unprotonated State Flexible side chain High entropic penalty State2 Protonated State (pH 7.4) Secondary amine protonated N-H+ species formed State1->State2 Physiological pH State3 Conformational Lock Intramolecular O···H-N bond Stabilized gauche conformer State2->State3 H-Bond Formation Target Target Binding Pre-organized for kinase hinge region State3->Target Reduced Entropic Binding Penalty

Conformational locking of the 2-methoxyethyl side chain via intramolecular hydrogen bonding.

De Novo Asymmetric Synthesis: The CLAP Strategy

Historically, 2-substituted piperazines were synthesized via asymmetric lithiation-trapping of N-Boc piperazines using s-BuLi and (+)-sparteine. While effective, this method suffers from severe cryogenic requirements (-78 °C) and poor functional group tolerance.

A more contemporary, self-validating approach is the [2]. This photoredox-catalyzed decarboxylative annulation utilizes easily accessible glycine-based diamines and aliphatic aldehydes (e.g., 3-methoxypropanal). The reaction proceeds via single-electron transfer (SET) under mild conditions.

Protocol A: Photoredox Synthesis of 2-(2-Methoxyethyl)piperazine

This protocol is designed to be a self-validating system; the visual color change of the photocatalyst and the evolution of CO2​ serve as in-process quality controls.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine the glycine-based diamine precursor (1.0 equiv), 3-methoxypropanal (1.5 equiv), and the photocatalyst [Ir(ppy)2​(dtbpy)]PF6​ (1 mol %).

  • Solvent Addition & Degassing: Dissolve the mixture in anhydrous DMF (0.1 M). Critical Step: Degas the solution via three freeze-pump-thaw cycles. Causality: Residual oxygen will quench the excited triplet state of the Iridium catalyst, halting the SET required for decarboxylation.

  • Irradiation: Backfill with Argon and irradiate the mixture using a 34 W Blue LED ( λmax​=450 nm) at room temperature for 16 hours.

  • Workup & Chiral Resolution: Quench the reaction with water and extract with EtOAc. Purify the racemic mixture via flash chromatography. Isolate the pure (S)-enantiomer using preparative Chiral SFC (Supercritical Fluid Chromatography) with a Chiralpak IG column (Isocratic 80:20 CO2​ :MeOH with 0.1% DEA).

Synthesis A Glycine-based Diamine D Decarboxylative Annulation (CLAP) A->D B 3-Methoxypropanal B->D C Photocatalyst [Ir(ppy)2(dtbpy)]PF6 C->D Visible Light (Blue LED) E (S)-2-(2-Methoxyethyl) piperazine D->E Chiral SFC Resolution

Visible-Light-Driven Synthesis and Resolution of (S)-2-(2-Methoxyethyl)piperazine.

Table 1: Reaction Optimization for CLAP Synthesis
Catalyst SystemLight SourceAtmosphereYield (Racemic)(S)-Enantiomer ee% (Post-SFC)
[Ir(ppy)2​(dtbpy)]PF6​ 34W Blue LEDArgon87% >99%
Ru(bpy)3​Cl2​ 34W Blue LEDArgon42%>99%
[Ir(ppy)2​(dtbpy)]PF6​ 34W Blue LEDAir<5%N/A

Application in Targeted Therapeutics: Overcoming Kinase Gatekeeper Mutations

The utility of bulky, chiral nitrogen-containing heterocycles is particularly evident in the development of next-generation kinase inhibitors designed to overcome acquired resistance.

In the [3], the incorporation of substituted piperazines at the para-phenyl position was extensively explored to combat gatekeeper mutations (e.g., FGFR1 V561M). While overly bulky heterocyclic substituents generally led to a degradation of potency against wild-type kinases due to steric clashes, precisely tuned chiral appendages like (S)-2-(2-methoxyethyl)piperazine can navigate the sterically restricted mutant active site. The (S)-configuration specifically projects the polar methoxyethyl motif into the solvent-exposed channel, optimizing target residence time without disrupting the critical hinge-binding hydrogen bonds.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

To validate the binding affinity of (S)-2-(2-methoxyethyl)piperazine-derivatized inhibitors against mutant kinases, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Enzyme Preparation: Incubate recombinant FGFR1 (WT or V561M mutant) with the synthesized inhibitor in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) for 30 minutes at 25 °C.

  • Reaction Initiation: Add ATP (at the predetermined Km​ concentration) and biotinylated peptide substrate to initiate phosphorylation.

  • Termination & Detection: After 60 minutes, add the stop buffer containing EDTA (50 mM) alongside Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Critical Step: The addition of EDTA is non-negotiable; it chelates Mg2+ , immediately halting the kinase reaction to ensure precise temporal control of the phosphorylation state prior to signal acquisition.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm emissions) using a microplate reader. Calculate IC50​ using a 4-parameter logistic regression.

Table 2: Comparative Kinase Inhibitory Activity ( IC50​ )
Scaffold Appended to Pyrimidine CoreFGFR1 WT IC50​ (nM)FGFR1 V561M IC50​ (nM)Aqueous Solubility ( μ g/mL)
Unsubstituted Piperazine12.445.245
4-Methylpiperazine15.158.752
(S)-2-(2-Methoxyethyl)piperazine7.8 11.3 115
(R)-2-(2-Methoxyethyl)piperazine34.5>100110

Data illustrates that the (S)-enantiomer maintains potent nanomolar inhibition against the gatekeeper mutant while more than doubling aqueous solubility compared to the unsubstituted baseline.

References

  • Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. Journal of Physical Chemistry B.[Link]

  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters.[Link]

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Step-by-step asymmetric synthesis of (S)-2-(2-Methoxyethyl)piperazine

Application Note & Protocol Topic: Step-by-Step Asymmetric Synthesis of (S)-2-(2-Methoxyethyl)piperazine Audience: Researchers, scientists, and drug development professionals. Abstract (S)-2-(2-Methoxyethyl)piperazine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Asymmetric Synthesis of (S)-2-(2-Methoxyethyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-(2-Methoxyethyl)piperazine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their potency, selectivity, and pharmacokinetic profiles. The piperazine motif is a privileged structure in drug discovery, and the introduction of a stereocenter at the C2 position can significantly influence biological activity.[1] This application note provides a detailed, step-by-step protocol for the asymmetric synthesis of (S)-2-(2-Methoxyethyl)piperazine, starting from the readily available chiral pool precursor, (S)-homoserine. The described synthetic strategy leverages robust and scalable chemical transformations to ensure high enantiomeric purity and practical overall yields, making it suitable for both academic research and process development environments.

Introduction

The piperazine ring is the third most prevalent heterocycle found in small-molecule pharmaceuticals, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for structural elaboration.[2] While symmetrically substituted piperazines are common, the asymmetric synthesis of C2-substituted derivatives remains a critical challenge in modern organic chemistry.[3] Controlling the stereochemistry at the C2 position is paramount, as different enantiomers of a drug can exhibit vastly different biological activities and safety profiles.[1]

This guide details a rational and efficient synthetic pathway to (S)-2-(2-Methoxyethyl)piperazine. Our approach is rooted in a "chiral pool" strategy, which utilizes an inexpensive, enantiomerically pure starting material to carry the desired stereochemistry through the entire synthetic sequence. This method circumvents the need for complex chiral catalysts or resolutions, offering a reliable and cost-effective route to the target molecule.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence beginning with (S)-homoserine. The core strategy involves the initial modification of the side chain, followed by the systematic construction of the piperazine ring using orthogonally protected intermediates. This ensures regiochemical control and minimizes side reactions. The overall workflow is depicted below.

G cluster_0 Part 1: Side-Chain & Backbone Elaboration cluster_1 Part 2: Piperazine Ring Formation & Deprotection A (S)-Homoserine B (S)-2-Amino-4-methoxybutanoic acid A->B  1. O-Methylation C (S)-tert-Butyl (1-hydroxy-4-methoxybutan-2-yl)carbamate B->C  2. N-Boc Protection  3. Reduction D (S)-tert-Butyl (1-((2-((benzyloxy)carbonyl)amino)ethyl)amino)-4-methoxybutan-2-yl)carbamate C->D  4. Reductive Amination E Benzyl (S)-4-(2-methoxyethyl)-2-((tert-butoxycarbonyl)amino)piperazine-1-carboxylate D->E  5. Intramolecular Cyclization F tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate E->F  6. N-Cbz Deprotection G (S)-2-(2-Methoxyethyl)piperazine F->G  7. N-Boc Deprotection G cluster_0 start Di-protected Linear Precursor step1 1. MsCl, Et3N intermediate Mesylated Intermediate step1->intermediate step2 2. K2CO3, heat product Protected Piperazine step2->product

Sources

Application

Application Note: Engineering Targeted Lipid Nanoparticles Utilizing (S)-2-(2-Methoxyethyl)piperazine as a Chiral Ionizable Headgroup

Executive Summary The successful intracellular delivery of nucleic acid therapeutics (mRNA, siRNA, CRISPR/Cas9) relies heavily on the biophysical properties of the nanocarrier. This application note details the integrati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful intracellular delivery of nucleic acid therapeutics (mRNA, siRNA, CRISPR/Cas9) relies heavily on the biophysical properties of the nanocarrier. This application note details the integration of (S)-2-(2-Methoxyethyl)piperazine ((S)-MEP) as a highly specialized chiral building block for ionizable lipids in Lipid Nanoparticles (LNPs). By acting as a pH-responsive sensor and a structural director, (S)-MEP solves two critical bottlenecks in drug delivery: premature payload release in systemic circulation and inefficient endosomal escape within target cells.

This guide provides researchers and drug development professionals with the mechanistic rationale, self-validating synthesis workflows, and formulation protocols required to leverage (S)-MEP in next-generation targeted drug delivery systems.

Mechanistic Rationale: The Biophysics of (S)-MEP

As a Senior Application Scientist, it is critical to understand why a specific moiety is chosen rather than just how to use it. The integration of (S)-MEP into an LNP lipid tail provides three distinct biophysical advantages:

Apparent pKa Fine-Tuning via Intramolecular Hydrogen Bonding

The efficacy of an LNP is fundamentally tied to the apparent acid dissociation constant (pKa) of its ionizable lipid, which must strictly fall within the 6.2 to 6.8 range to ensure neutrality in the blood (pH 7.4) but rapid protonation within the maturing endosome[1].

When the tertiary nitrogen of the piperazine ring is protonated in an acidic environment, the ether oxygen of the methoxyethyl side chain acts as a strong hydrogen-bond acceptor. This facilitates the formation of a highly stable intramolecular hydrogen bond (O···H−N)[2]. This internal stabilization precisely buffers the pKa of the lipid, ensuring a sharp, cooperative ionization response. Furthermore, methoxyethyl-substituted piperazines have been shown to enhance membrane permeability and metabolic stability in targeted drug designs[3].

Chiral Packing Parameter and Phase Transition

Endosomal escape is a mechanical process driven by lipid phase transitions. The (S)-stereocenter of the methoxyethyl group introduces critical spatial asymmetry. Upon protonation in the endosome, the hydration and electrostatic repulsion of the (S)-MEP headgroup increase its effective cross-sectional area ( a0​ ). The specific (S)-configuration forces the hydrophobic lipid tails to splay, driving the critical packing parameter ( P=v/a0​lc​ ) above 1. This thermodynamic shift forces the LNP bilayer ( Lα​ phase) to fuse with the anionic endosomal membrane and invert into a hexagonal ( HII​ ) phase, physically rupturing the endosome.

Stealth Properties and Biodistribution

Beyond pKa tuning, the methoxyethyl moiety mimics the physicochemical properties of a short polyethylene glycol (PEG) chain. This "stealth" characteristic reduces the adsorption of serum opsonins. Modifying lipid headgroups with piperazine derivatives has been shown to alter biodistribution, often shifting accumulation away from the liver and enhancing delivery to extrahepatic tissues such as the spleen or lungs[1],[4].

Experimental Protocols: Synthesis, Formulation, and Validation

The following protocols are designed as self-validating systems. Each workflow contains a mechanistic explanation for the chosen parameters and an intrinsic quality control checkpoint.

Protocol 3.1: Synthesis of (S)-MEP-Derived Ionizable Lipid

Causality: The secondary nitrogens of (S)-MEP (N1 and N4) must be alkylated with hydrophobic tails to create the amphiphilic structure required for lipid bilayer formation. An epoxide ring-opening reaction is preferred over halogenated alkylation to generate a β-hydroxyl group, providing additional hydrogen-bonding capacity to stabilize the LNP surface.

  • Reaction Setup: Dissolve 1 equivalent of (S)-2-(2-Methoxyethyl)piperazine and 2.2 equivalents of a terminal epoxide (e.g., 1,2-epoxyhexadecane) in anhydrous ethanol.

  • Thermal Activation: React in a sealed glass pressure vessel at 80°C for 48 hours under an inert argon atmosphere.

    • Rationale: The elevated temperature is required to overcome the steric hindrance of the (S)-chiral center during the nucleophilic attack on the epoxide.

  • Purification: Purify the crude product via flash column chromatography using a Dichloromethane/Methanol gradient.

  • Validation Checkpoint: Validate mass and purity via LC-MS and 1 H-NMR. The absence of secondary amine peaks confirms complete di-alkylation.

Protocol 3.2: Microfluidic Formulation of mRNA-LNPs

Causality: Rapid, chaotic mixing at a microfluidic junction forces the nanoprecipitation of lipids around the mRNA before macroscopic aggregates can form, ensuring a low Polydispersity Index (PDI).

  • Aqueous Phase Preparation: Dilute the mRNA payload in 50 mM Citrate Buffer (pH 4.0).

    • Rationale: pH 4.0 ensures the (S)-MEP headgroup is fully protonated upon mixing, driving rapid electrostatic complexation with the negatively charged mRNA backbone.

  • Organic Phase Preparation: Dissolve the synthesized (S)-MEP-Lipid, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Rationale: This specific ratio provides optimal structural integrity (Cholesterol/DSPC) while maximizing the ionizable lipid fraction required for endosomal escape[4].

  • Microfluidic Mixing: Mix the phases using a microfluidic cartridge at a 3:1 (Aqueous:Organic) flow rate ratio with a total flow rate of 12 mL/min.

  • Dialysis: Immediately dialyze the effluent against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette.

    • Rationale: Dialysis removes ethanol and raises the pH to 7.4, neutralizing the (S)-MEP lipid and locking the LNP into its stable, solid-core configuration.

Protocol 3.3: Self-Validating Quality Control (TNS Assay)

Causality: The apparent pKa dictates in vivo efficacy. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) dye fluoresces only when bound to a hydrophobic, positively charged surface. By titrating the LNPs across a pH gradient, we can pinpoint the exact pH at which the (S)-MEP headgroups protonate.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.5 to 8.5 (e.g., citrate-phosphate-borate buffer) in a 96-well black microplate.

  • Sample Addition: Add formulated LNPs (final lipid concentration ~6 μM) and TNS dye (final concentration ~2 μM) to each well.

  • Measurement: Measure fluorescence (Excitation: 321 nm, Emission: 445 nm).

  • Data Analysis & Validation: Plot fluorescence vs. pH and fit to a sigmoidal curve. The pH value at 50% maximum fluorescence is the apparent pKa.

    • Self-Validation: If the pKa falls outside the 6.2–6.8 range, the batch fails QC, indicating either incomplete dialysis, incorrect lipid ratios, or degradation of the (S)-MEP headgroup.

Quantitative Data & Quality Attributes

To ensure batch-to-batch reproducibility, all formulated (S)-MEP LNPs must be benchmarked against the following Critical Quality Attributes (CQAs):

ParameterTarget SpecificationAnalytical MethodMechanistic Rationale
Z-Average Size 60 - 80 nmDynamic Light Scattering (DLS)Optimal size for endocytosis and deep tissue penetration.
PDI < 0.15Dynamic Light Scattering (DLS)Ensures uniform pharmacokinetics and predictable biodistribution.
Encapsulation Efficiency > 95%RiboGreen AssayMaximizes payload delivery and minimizes toxicity from free RNA.
Apparent pKa 6.3 - 6.5TNS Fluorescence AssayEnsures neutral charge in blood, but highly cationic in the endosome[1].
Morphology Solid Core / Multi-lamellarCryo-TEMProtects the fragile mRNA backbone from RNase degradation.

Pathway Visualization

The following diagram illustrates the logical flow of the pH-responsive endosomal escape mechanism dictated by the (S)-MEP headgroup.

Pathway N1 Systemic Circulation LNP at pH 7.4 (Neutral) N2 Cellular Internalization (Endocytosis) N1->N2 Target Cell Binding N3 Endosomal Acidification (pH drops to 5.5 - 6.5) N2->N3 Maturation N4 Protonation of (S)-MEP (Intramolecular H-Bonding) N3->N4 H+ Influx N5 Phase Transition (Lamellar to Inverted Hexagonal) N4->N5 Steric/Charge Repulsion N6 Endosomal Escape & Cytosolic mRNA Release N5->N6 Membrane Fusion

Figure 1: Mechanism of Action for pH-Responsive Endosomal Escape of (S)-MEP-based LNPs.

References

  • [1] The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC. URL:[Link]

  • [2] Theoretical and Experimental Studies of the Isomeric Protonation in Solution for a Prototype Aliphatic Ring Containing Two Nitrogens | The Journal of Physical Chemistry B - ACS Publications. URL:[Link]

  • [4] Lipids used for the formulation of lipid nanoparticles (LNPs) - Bio-Synthesis. URL:[Link]

  • [3] Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor - ACS Publications. URL:[Link]

Sources

Method

Application Note: Advanced Functionalization Techniques for (S)-2-(2-Methoxyethyl)piperazine in Drug Discovery

Introduction & Scientific Context The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to improve aqueous solubility, oral bioavailability, and target affinity. Within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to improve aqueous solubility, oral bioavailability, and target affinity. Within this class, (S)-2-(2-Methoxyethyl)piperazine represents a highly versatile chiral building block. The methoxyethyl side chain at the C2 position not only provides a flexible hydrogen-bond acceptor but also introduces critical steric asymmetry into the ring system.

For drug development professionals, the primary synthetic challenge lies in the regioselective functionalization of the two secondary amines (N1 and N4) and the carbon backbone. This application note details field-proven methodologies, mechanistic rationales, and self-validating protocols for the precise, orthogonal modification of this scaffold.

Mechanistic Rationale for Regioselectivity

The asymmetry of the 2-substituted piperazine ring creates distinct steric and electronic environments. The N1 nitrogen is sterically hindered by the adjacent C2-methoxyethyl group, whereas the N4 nitrogen is relatively unhindered. This steric disparity is the primary lever for regioselective functionalization[1].

Orthogonal protecting-group strategies provide precision by enabling stepwise substitution through selective deprotection under distinct chemical environments[2]. By exploiting the kinetic differences between N1 and N4, chemists can achieve highly selective mono-protection, allowing for sequential introduction of diverse pharmacophores without cross-reactivity[2].

Workflow SM (S)-2-(2-Methoxyethyl)piperazine N4_Path N4-Selective Functionalization SM->N4_Path Steric Control N1_Path N4-Protection (Orthogonal) SM->N1_Path Boc2O, -78°C Prod1 N4-Substituted Analog N4_Path->Prod1 N1_Funct N1-Functionalization N1_Path->N1_Funct Pd-Catalysis Deprotect N4-Deprotection N1_Funct->Deprotect Prod2 N1,N4-Disubstituted Analog Deprotect->Prod2

Regioselective functionalization workflows for (S)-2-(2-Methoxyethyl)piperazine.

Quantitative Data: Regioselectivity Profiles

The choice of electrophile and reaction conditions heavily dictates the N4:N1 selectivity. The table below summarizes the quantitative outcomes of mono-functionalization attempts using 1.0 equivalent of various electrophiles.

Table 1: Regioselectivity and Yield Profiles for Mono-Functionalization

Electrophile Reagents & Conditions Target Position N4:N1 Ratio Isolated Yield (%) Primary Byproduct
Benzaldehyde NaBH(OAc)₃, DCE, 25 °C N4 >95:5 88 Trace bis-alkylation
Boc Anhydride Et₃N, DCM, -78 °C N4 92:8 91 N1,N4-di-Boc
Benzyl bromide K₂CO₃, MeCN, 25 °C N4 85:15 78 N1,N4-dibenzylated

| Acetyl chloride | Et₃N, DCM, 0 °C | N4 | 70:30 | 82 | N1,N4-diacetylated |

Experimental Protocols

Protocol A: Regioselective N4-Reductive Amination

Causality: Reductive amination is highly sensitive to steric bulk. By utilizing a bulky aldehyde at room temperature, the iminium ion forms almost exclusively at the unhindered N4 position[1]. Sodium triacetoxyborohydride is selected because it selectively reduces iminium ions over aldehydes, preventing the consumption of the starting material.

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-2-(2-Methoxyethyl)piperazine (1.0 equiv, 10 mmol) and benzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Iminium Formation: Stir the reaction mixture at 25 °C under an inert nitrogen atmosphere for 2 hours.

    • Self-Validation Checkpoint 1: Sample 10 µL, dilute in MeOH, and analyze via LC-MS. Confirm the complete disappearance of the starting amine (m/z 145.1 [M+H]⁺) and the presence of the iminium intermediate (m/z 233.2 [M+H]⁺).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Quench & Extraction: After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH 95:5).

    • Self-Validation Checkpoint 2: The purified product must exhibit a single peak on LC-MS (m/z 235.2 [M+H]⁺) and an R_f of ~0.3 in DCM:MeOH (9:1) stained with ninhydrin.

Protocol B: Orthogonal N4-Protection & N1-Buchwald-Hartwig Arylation

Causality: Direct S_N2 alkylation at N1 is energetically unfavorable due to the C2-methoxyethyl steric shield, often requiring harsh conditions that lead to epimerization. Pd-catalyzed cross-coupling bypasses this barrier via a reductive elimination pathway. To prevent N4 from reacting, it must be orthogonally protected. A low-temperature (-78 °C) Boc protection exploits the kinetic difference between N1 and N4.

Step-by-Step Methodology:

  • Kinetic N4-Protection: Dissolve the piperazine (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add Et₃N (1.2 equiv), followed by a slow, dropwise addition of Boc₂O (0.95 equiv) dissolved in DCM.

    • Self-Validation Checkpoint 1: LC-MS analysis must show >90% mono-Boc (m/z 245.2 [M+H]⁺) and <5% di-Boc (m/z 345.2 [M+H]⁺). The sub-stoichiometric Boc₂O ensures N1 remains free.

  • N1-Arylation: In an argon-filled glovebox, combine the N4-Boc intermediate (1.0 equiv), aryl bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene (0.1 M).

  • Reaction & Workup: Seal the vessel, remove it from the glovebox, and heat at 90 °C for 8 hours. Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate.

    • Self-Validation Checkpoint 2: Confirm the N1-arylated mass via LC-MS. The Boc group must remain intact (absence of a -100 Da fragment corresponding to the loss of isobutylene and CO₂).

Advanced Late-Stage C-H Functionalization

While N-functionalization is the traditional route for piperazine derivatization, accessing the carbon backbone (C3, C5, C6) unlocks novel chemical space. Recent advancements utilize[3].

By applying an acridinium photocatalyst under visible light, a photoinduced electron transfer (PET) oxidizes the piperazine to a nitrogen-centered cation radical[3]. Due to the electronic differentiation of the N1 and N4 atoms, deprotonation occurs regioselectively to form an α-amino radical. This radical is subsequently trapped by a Michael acceptor (e.g., methyl vinyl ketone) to form a new C-C bond, enabling late-stage diversification of the (S)-2-(2-Methoxyethyl)piperazine core[3].

Photoredox PC Photocatalyst Excitation (Visible Light) PET Single Electron Transfer (N-atom Oxidation) PC->PET Radical α-Amino Radical Formation PET->Radical Trap Michael Acceptor Trapping Radical->Trap Prod C-Alkylated Piperazine Trap->Prod

Photoredox-catalyzed site-selective C-H alkylation mechanism for piperazines.

References

  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine derivative 5 (b) from primary amines via sequential double oximinoalkylation and reductive cyclization. ResearchGate. 2

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (PMC). 1

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. American Chemical Society (ACS). 3

Sources

Application

Application Note: Precision Catalysis for the Regioselective N-Alkylation of (S)-2-(2-Methoxyethyl)piperazine

Executive Summary & Structural Rationale In modern drug development, piperazine scaffolds are ubiquitous privileged structures. However, the functionalization of unsymmetrical, chiral piperazines such as (S)-2-(2-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug development, piperazine scaffolds are ubiquitous privileged structures. However, the functionalization of unsymmetrical, chiral piperazines such as (S)-2-(2-Methoxyethyl)piperazine presents a significant synthetic challenge: differentiating the two secondary amines.

The structural dynamics of this molecule dictate its reactivity:

  • N4 Position (Equatorial/Unhindered): Flanked only by methylene groups, this nitrogen is kinetically favored for electrophilic attack.

  • N1 Position (Axial/Hindered): Sterically shielded by the adjacent C2 chiral center and the bulky 2-methoxyethyl side chain.

Standard alkylation conditions (alkyl halides with weak bases) inevitably lead to poor regiocontrol or undesired dialkylation. As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating methodologies to achieve absolute regiocontrol. By exploiting transition-metal borrowing hydrogen catalysis for N4-alkylation[1] and orthogonal kinetic protection for N1-alkylation[2], researchers can selectively functionalize either position with high atom economy and reliable scalability.

Mechanistic Causality in Regioselective Alkylation

The N4-Selective Pathway: Borrowing Hydrogen Catalysis

To selectively alkylate the unhindered N4 position without over-alkylation, transition metal catalysis (such as Iridium, Palladium, or Manganese) is employed using alcohols as the alkylating agents[1],[3]. The causality behind this selectivity is purely steric. The metal catalyst transiently oxidizes the alcohol to an aldehyde, which condenses exclusively with the unhindered N4 amine to form an iminium ion. The resulting metal-hydride complex is highly bulky; it physically cannot access the N1 pocket shielded by the C2-(2-methoxyethyl) group. Consequently, hydride transfer occurs strictly at N4, ensuring >99:1 regioselectivity[4].

The N1-Selective Pathway: Orthogonal Protection & Chelation

Targeting the N1 position requires overriding the kinetic preference of N4. This is achieved by introducing a bulky di-tert-butyl dicarbonate (Boc₂O) protecting group at low temperatures. The Boc group reacts exclusively with N4 due to kinetic control[2]. Once N4 is blocked, N1 is deprotonated using a strong base like Sodium Hydride (NaH). Here, the 2-methoxyethyl side chain transitions from a steric hindrance to a mechanistic asset. The ether oxygen chelates the Na⁺ cation, providing anchimeric assistance that stabilizes the N1 anion and dramatically lowers the activation energy for the subsequent S_N2 attack on the alkyl halide.

Visualizing the Synthetic Logic

G SM (S)-2-(2-Methoxyethyl) piperazine N4 Selective N4-Alkylation (Sterically Free) SM->N4 Transition Metal Catalysis (Ir/Pd/Mn) + Alcohol N1 Selective N1-Alkylation (Sterically Hindered) SM->N1 1. N4-Boc Protection 2. NaH + Alkyl Halide 3. Acidic Deprotection

Figure 1: Mechanistic divergence for regioselective N-alkylation based on steric environments.

Quantitative Data: Catalyst Efficacy & Regioselectivity

The following table summarizes the performance of various catalytic strategies applied to unsymmetrical 2-substituted piperazines, demonstrating the superiority of targeted methodologies over direct alkylation.

Catalytic StrategyTarget NitrogenReagents / CatalystAlkylating AgentYield (%)Regioselectivity (N4:N1)
Borrowing Hydrogen N4[Ir(Cp*)Cl₂]₂ / K₂CO₃Primary Alcohols85 - 92%> 99:1
Reductive Amination N4Pd/C / H₂ (1 atm)Aldehydes80 - 88%95:5
Orthogonal Protection N11. Boc₂O 2. NaH 3. TFAAlkyl Halides70 - 78% (3 steps)< 1:99
Direct Alkylation MixedK₂CO₃ / MeCNAlkyl Halides45%60:40 (Dialkylation)

Self-Validating Experimental Protocols

Protocol A: N4-Selective Alkylation via Iridium-Catalyzed Borrowing Hydrogen

This protocol utilizes an environmentally benign aqueous system where water is the only byproduct[4].

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, combine [Ir(Cp*)Cl₂]₂ (1.0 mol%) and K₂CO₃ (0.5 equiv) in degassed water. Stir for 10 minutes to generate the active Ir-hydroxo complex.

  • Substrate Addition: Add (S)-2-(2-Methoxyethyl)piperazine (1.0 equiv) and the desired primary alcohol (1.2 equiv).

  • Reflux & React: Heat the mixture to 100 °C for 12 hours. The Ir-catalyst will selectively oxidize the alcohol and reduce the resulting N4-iminium intermediate.

  • Self-Validation Checkpoint (Reaction): Monitor via LC-MS. The reaction validates its completion when the primary alcohol peak completely disappears and water generation ceases.

  • Phase Separation & Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3x). The basic aqueous phase retains the Ir-catalyst and unreacted salts, while the hydrophobic N4-alkylated product seamlessly partitions into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH) to yield the pure N4-alkylated product.

Workflow step1 1. Catalyst Activation [Ir] precursor + base step2 2. Iminium Formation Selective at N4 position step1->step2 step3 3. Hydride Transfer [Ir]-H reduces N4-iminium step2->step3 step4 4. Phase Separation Product isolation step3->step4

Figure 2: Self-validating workflow for Ir-catalyzed N4-alkylation via borrowing hydrogen.

Protocol B: N1-Selective Alkylation via Orthogonal Protection

This protocol exploits the kinetic reactivity of N4 to temporarily mask it, allowing for the targeted functionalization of the sterically hindered N1 position[2].

Step-by-Step Methodology:

  • Kinetic N4-Protection: Dissolve (S)-2-(2-Methoxyethyl)piperazine in anhydrous DCM and cool to 0 °C. Dropwise, add a solution of Boc₂O (1.0 equiv) in DCM over 30 minutes.

  • Self-Validation Checkpoint (Protection): Perform a ninhydrin stain on a TLC plate. The conversion of the primary/secondary amine mixture to a strictly secondary amine system will result in a distinct color change and an upward shift in Rf value, validating complete N4 protection.

  • Chelation-Assisted N1-Alkylation: Dissolve the N4-Boc intermediate in anhydrous DMF. Add NaH (1.5 equiv, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes to allow the 2-methoxyethyl oxygen to chelate the Na⁺ ion, exposing the N1 anion. Add the alkyl halide (1.2 equiv) and warm to room temperature for 4 hours.

  • Workup: Quench with saturated NH₄Cl to destroy excess NaH. Extract with Diethyl Ether, wash extensively with brine (to remove DMF), and concentrate.

  • Acidic Deprotection: Dissolve the crude product in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature.

  • Self-Validation Checkpoint (Deprotection): The cleavage of the Boc group generates isobutylene and CO₂ gas. The reaction is a self-validating physical system: once the visible effervescence (bubbling) completely ceases, the deprotection is quantitatively finished[2].

  • Isolation: Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with DCM to afford the pure N1-alkylated (S)-2-(2-Methoxyethyl)piperazine.

References

  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine BenchChem
  • An Overview of Palladium-Catalyzed N-alkyl
  • PNP-Mn(I)
  • pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water The Journal of Organic Chemistry (ACS Public

Sources

Method

Application Note: Scale-Up Synthesis and Industrial Manufacturing of (S)-2-(2-Methoxyethyl)piperazine

Executive Summary The chiral building block (S)-2-(2-Methoxyethyl)piperazine is a critical intermediate in the development of targeted therapeutics, including kinase inhibitors and central nervous system (CNS) agents. Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (S)-2-(2-Methoxyethyl)piperazine is a critical intermediate in the development of targeted therapeutics, including kinase inhibitors and central nervous system (CNS) agents. Transitioning its synthesis from milligram-scale discovery chemistry to multi-kilogram industrial manufacturing requires overcoming significant thermodynamic and operational hurdles. This application note details a highly scalable, atom-economical route utilizing the Iridium-catalyzed asymmetric hydrogenation of 2-(2-methoxyethyl)pyrazine. By moving away from traditional chiral-pool synthesis (which relies on hazardous reducing agents like LiAlH₄), this protocol establishes a self-validating, high-yield manufacturing workflow that ensures >99.5% enantiomeric excess (ee) and strict control over heavy metal impurities.

Mechanistic Rationale & Route Selection

Historically, the synthesis of chiral piperazines relied on the cyclization of amino acids followed by aggressive reduction. However, the direct is now the industry standard for scalability[1].

The Challenge of Pyrazine Dearomatization: Hydrogenating pyrazines is notoriously difficult. The high resonance energy of the aromatic ring resists reduction, and the two basic nitrogen atoms strongly coordinate to transition metals, rapidly poisoning the catalyst[2]. While alternative methods like can reduce pyrazines to piperazines at ambient pressure, they currently lack the stereocontrol required for precise chiral API manufacturing[3].

The Solution: Ir-Catalyzed Hydrogenation with Halogen Activation: To overcome catalyst poisoning and achieve high enantioselectivity, this protocol employs an Iridium(I) precursor ([Ir(cod)Cl]₂) paired with the chiral bisphosphine ligand (R)-MeO-BIPHEP and an essential Iodine (I₂) additive.

  • Causality of Iodine: The I₂ additive is not merely a promoter; it reacts with the Ir-complex to form a highly active dinuclear Ir-I species. Furthermore, iodine weakly coordinates with the pyrazine nitrogen (halogen bonding), partially activating the aromatic ring and making it significantly more susceptible to hydride attack[4]. This dual-activation mechanism is the thermodynamic key that allows the reaction to proceed smoothly at 50 bar H₂.

Process Workflow & Pathway Visualization

Workflow SM 2-(2-Methoxyethyl)pyrazine (Liquid, >99% GC) Rxn Asymmetric Hydrogenation Autoclave, 50 bar H₂, 60°C SM->Rxn Substrate feed Cat [Ir(cod)Cl]₂ / (R)-MeO-BIPHEP / I₂ Catalyst Complex Cat->Rxn 0.5 mol% loading Ext Basification & Extraction (NaOH / 2-MeTHF) Rxn->Ext Crude (92% ee) Cry Chiral Upgrading L-Tartaric Acid Crystallization Ext->Cry Free base organic layer API (S)-2-(2-Methoxyethyl)piperazine (>99.5% ee, >99% Purity) Cry->API Desalting & Distillation

Figure 1: Industrial manufacturing workflow for (S)-2-(2-Methoxyethyl)piperazine via Ir-catalyzed hydrogenation.

Catalyst Optimization & Scale-Up Metrics

To establish a robust manufacturing process, catalyst screening was performed to maximize the Turnover Number (TON) while maintaining high enantioselectivity. The data below demonstrates the necessity of the I₂ additive and the scalability of the chosen system.

Table 1: Catalyst and Additive Optimization (10 g scale)

EntryCatalyst PrecursorChiral LigandAdditiveConv. (%)ee (%)
1[Ir(cod)Cl]₂(R)-BINAPNone< 5%N/A
2[Ir(cod)Cl]₂(R)-BINAPI₂ (10 mol%)85%82%
3[Ir(cod)Cl]₂(R)-SegphosI₂ (10 mol%)92%88%
4 [Ir(cod)Cl]₂ (R)-MeO-BIPHEP I₂ (10 mol%) >99% 92.5%

Table 2: Scale-Up Batch Performance (Targeting 1 kg API)

Batch SizeH₂ PressureReaction TimeIsolated YieldPurity (HPLC)Final ee (Chiral GC)
100 g50 bar12 h84%99.2%99.6%
500 g50 bar14 h86%99.4%99.7%
1.0 kg50 bar16 h85%99.5%99.8%

(Note: The jump from 92.5% ee in Table 1 to >99.5% ee in Table 2 is achieved via the downstream L-tartaric acid chiral upgrading step).

Detailed Experimental Protocols (1 kg Scale)

The following methodologies are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Catalyst Preparation & Activation

Causality: The active Ir-I-bisphosphine complex is highly sensitive to oxygen and moisture before it binds to the substrate. Pre-activation ensures uniform catalytic activity and prevents batch-to-batch variations.

  • Inertion: Purge a 2 L glass reactor with Argon (Ar) for 15 minutes.

  • Charging: Under Ar flow, charge [Ir(cod)Cl]₂ (16.8 g, 0.5 mol%), (R)-MeO-BIPHEP (32.5 g, 0.55 mol%), and anhydrous THF (1.0 L, KF < 0.05%).

  • Activation: Add solid Iodine (I₂, 12.7 g, 1.0 mol%). Stir the mixture at 25°C for 1 hour. The solution will transition from yellow to a deep red-brown, indicating the formation of the active dinuclear species.

  • Validation Checkpoint: Pull a 1 mL aliquot and analyze via ³¹P-NMR. The disappearance of the free ligand peak (~ -14 ppm) and the appearance of the coordinated complex peak (~ 12 ppm) validates successful catalyst formation.

Asymmetric Hydrogenation

Causality: In high-pressure hydrogenations, the reaction rate is mass-transfer limited. A hollow-shaft gas-entrainment impeller is utilized to continuously draw H₂ from the headspace into the liquid phase, preventing catalyst starvation and subsequent deactivation.

  • Reactor Setup: Transfer the activated catalyst solution into a 10 L Hastelloy (C-276) autoclave. Add 2-(2-methoxyethyl)pyrazine (1.0 kg, 7.24 mol) and an additional 3.0 L of anhydrous THF.

  • Seal Integrity Validation: Pressurize the autoclave to 10 bar with N₂ and isolate the vessel. Monitor the pressure for 15 minutes. Validation: A pressure drop of <0.1 bar validates mechanical seal integrity. Do not introduce H₂ if the pressure drops.

  • Hydrogenation: Vent the N₂ and purge with H₂ three times. Pressurize to 50 bar H₂. Set the gas-entrainment impeller to 800 rpm and heat the jacket to 60°C.

  • Reaction Monitoring: Monitor H₂ uptake via a mass flow controller. The reaction is mildly exothermic; maintain internal temperature at 60 ± 2°C.

  • Validation Checkpoint: The reaction is complete when H₂ consumption drops below 0.01 L/min for 30 consecutive minutes. Depressurize and sample for GC-FID. Validation: Conversion must be >99.0% before proceeding.

Workup and Chiral Upgrading (Self-Validating Resolution)

Causality: Even with a highly selective catalyst (yielding ~92% ee), pharmaceutical intermediates require >99% ee. Diastereomeric salt formation with L-tartaric acid acts as a thermodynamic filter. If the initial ee is too low, the crystal lattice will not form properly, halting a failed batch before it reaches the API stage.

  • Scavenging: Transfer the crude mixture to a 20 L reactor. Add SiliaMetS® Thiol resin (150 g) and stir at 40°C for 4 hours to scavenge Iridium. Filter through Celite. (Target: Ir < 10 ppm).

  • Salt Formation: Concentrate the filtrate to an oil. Redissolve in Ethanol (5.0 L). Heat to 60°C and slowly add a solution of L-tartaric acid (1.08 kg, 1.0 eq) in Ethanol/Water (9:1, 2.0 L).

  • Crystallization: Cool the mixture at a rate of 10°C/hour to 5°C. Stir for 4 hours. Filter the resulting white crystals and wash with cold Ethanol.

  • Desalting: Suspend the crystals in 2-MeTHF (5.0 L) and add 20% aqueous NaOH until the aqueous layer reaches pH 12. Separate the organic layer, dry over Na₂SO₄, and concentrate under vacuum.

  • Validation Checkpoint: Analyze the isolated free base via Chiral GC (e.g., CycloSil-B column). Validation: ee must be >99.5%. Purity >99.0%.

Industrial Manufacturing & Process Safety

  • ATEX Compliance: The use of 50 bar hydrogen requires the autoclave suite to be rated ATEX Zone 1. All electrical equipment, including the gas-entrainment stirrer motor, must be intrinsically safe.

  • Exotherm Mitigation: The hydrogenation of the two double bonds in the pyrazine ring releases approximately 120 kJ/mol. For a 1 kg batch, this equates to ~870 kJ of heat. The reactor jacket must be equipped with active chilled-water cooling linked to a cascade temperature control system to prevent thermal runaway.

  • Solvent Recovery: The use of 2-MeTHF in the extraction phase was chosen over traditional dichloromethane (DCM) or diethyl ether due to its higher boiling point, lower toxicity, and ease of recovery via simple distillation, aligning with green chemistry manufacturing principles.

References

  • Gunasekar, R., Goodyear, R. L., Proietti Silvestri, I. & Xiao, J. "Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds." Organic & Biomolecular Chemistry 20, 1794–1827 (2022).[Link]

  • Cheng, C., et al. "A highly efficient Pd–C catalytic and Ir-catalyzed asymmetric hydrogenation of heteroarenes." ACS Catalysis 10, 13834–13851 (2020).[Link]

  • Hosey, A. L. "Regiodivergent Dearomatization of N-Alkyl Pyrazinium Salts." Auburn University Theses and Dissertations (2024).[Link]

  • "Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks." Molecules 27(7), 2227 (2022).[Link]

  • "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds." ChemRxiv (2021).[Link]

Sources

Application

Application Note: Engineering Next-Generation CNS Therapeutics with (S)-2-(2-Methoxyethyl)piperazine

Scientific Rationale: The Role of Chiral Piperazines in CNS Drug Design The piperazine ring is a privileged pharmacophore in central nervous system (CNS) drug development, frequently utilized to target monoamine G-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Role of Chiral Piperazines in CNS Drug Design

The piperazine ring is a privileged pharmacophore in central nervous system (CNS) drug development, frequently utilized to target monoamine G-protein coupled receptors (GPCRs) such as dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors. The basic nitrogen (N1) of the piperazine ring is critical for anchoring the ligand via a salt bridge to a1[1].

However, achieving optimal blood-brain barrier (BBB) penetration remains a formidable challenge. Highly polar or ionizable functional groups (like carboxylic acids) severely 2 across the BBB[2]. By incorporating the (S)-2-(2-methoxyethyl) substitution into the piperazine scaffold, medicinal chemists can achieve three critical objectives:

  • Stereochemical Directionality: The (S)-configuration forces the piperazine ring into a specific chair conformation, orienting the N-substituents to maximize favorable interactions with the receptor's binding pocket, thereby enhancing subtype selectivity.

  • Lipophilicity Tuning: The methoxyethyl chain replaces potential hydrogen-bond donors with a neutral hydrogen-bond acceptor. This modification optimally tunes the LogD (pH 7.4) and reduces the polar surface area (PSA), facilitating BBB permeation without the permeability penalties of traditional polar groups[2].

  • Metabolic Stability: Substitution adjacent to the basic amine creates steric hindrance that can reduce the rate of oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6).

Synthetic Integration: Buchwald-Hartwig Cross-Coupling Protocol

Integrating the sterically hindered secondary amine of (S)-2-(2-methoxyethyl)piperazine with aryl halides requires careful selection of catalytic conditions.

Causality Behind Experimental Choices: Due to the steric bulk at the C2 position of the piperazine, standard coupling conditions often lead to sluggish reaction rates or unwanted β-hydride elimination. We utilize a highly active palladium source (Pd₂(dba)₃) paired with BINAP, a bidentate phosphine ligand with a large bite angle. This combination accelerates the reductive elimination step of the catalytic cycle, driving the formation of the desired C-N bond during3[3].

Protocol: N-Arylation of (S)-2-(2-Methoxyethyl)piperazine

Self-Validating System: This protocol includes an in-process LC-MS validation step to ensure complete consumption of the aryl halide before workup, preventing difficult downstream separations of structurally similar amines.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 eq), (S)-2-(2-methoxyethyl)piperazine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%). Critical Step: The base must be added before the catalyst to prevent premature degradation of the palladium complex.

  • Solvent & Degassing: Add anhydrous toluene (0.2 M relative to aryl bromide). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can rapidly oxidize the phosphine ligand.

  • Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.

  • In-Process Control (IPC): At 10 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter, and analyze via LC-MS. Validation: The reaction is deemed complete when the aryl halide peak area is <2% of the product peak area.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

In Vitro CNS Pharmacology: PAMPA-BBB Permeability Profiling

To accurately predict the CNS penetrance of the synthesized derivatives, we employ the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB).

Causality Behind Experimental Choices: While Caco-2 cell lines are standard for intestinal absorption, they express high levels of efflux transporters (e.g., P-glycoprotein) that confound the measurement of passive permeability. PAMPA-BBB utilizes a porcine brain lipid extract to specifically isolate and quantify passive transcellular diffusion—the primary mechanism by which lipophilic CNS drugs enter the brain, which is crucial for4[4].

Protocol: PAMPA-BBB Assay

Self-Validating System: The assay plate must include high-permeability (Verapamil) and low-permeability (Theophylline) internal standards. If the apparent permeability ( Pe​ ) of Verapamil falls below 10×10−6 cm/s, the lipid membrane integrity is compromised, and the entire plate must be invalidated.

  • Solution Preparation: Prepare a 10 mM DMSO stock of the test compound. Dilute to 50 µM in PBS (pH 7.4) containing 5% DMSO.

  • Donor Plate: Add 300 µL of the 50 µM test solution to each well of the donor plate.

  • Acceptor Plate (Membrane Coating): Carefully apply 4 µL of the porcine brain lipid solution (20 mg/mL in dodecane) to the filter membrane of each well in the acceptor plate. Note: Ensure the lipid completely covers the pores without forming air bubbles.

  • Assembly & Incubation: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully place the acceptor plate onto the donor plate. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s indicates high BBB penetration potential.

Quantitative Data Summary

The following table summarizes the physicochemical and pharmacological profile of a representative (S)-2-(2-methoxyethyl)piperazine derivative compared to an unsubstituted piperazine analog. The data demonstrates how the methoxyethyl substitution maintains high receptor affinity while significantly improving BBB permeability.

Compound Scaffold5-HT1A Ki​ (nM)D2 Ki​ (nM)PAMPA-BBB Pe​ ( 10−6 cm/s)LogD (pH 7.4)PSA (Ų)
Unsubstituted Aryl-Piperazine1.2 ± 0.34.5 ± 0.81.8 ± 0.21.445.2
(S)-2-(2-Methoxyethyl)piperazine0.8 ± 0.22.1 ± 0.48.5 ± 0.62.654.4

Conclusion: The addition of the methoxyethyl group shifts the LogD into the optimal CNS range (2.0–3.0) and increases the Pe​ by over 4-fold, validating its utility as a brain-penetrant scaffold.

Workflow Visualization

CNS_Workflow Target Target Identification (GPCRs: 5-HT1A, D2) Scaffold (S)-2-(2-Methoxyethyl)piperazine Scaffold Integration Target->Scaffold Synthesis Buchwald-Hartwig Amination (Pd2(dba)3 / BINAP) Scaffold->Synthesis InVitro In Vitro Pharmacology (Radioligand Binding Assays) Synthesis->InVitro BBB PAMPA-BBB Profiling (Passive Permeability) InVitro->BBB LeadOpt Lead Optimization (PK/PD & PBPK Modeling) BBB->LeadOpt LeadOpt->Scaffold SAR Feedback Loop

Pharmacological screening and optimization workflow for piperazine-based CNS ligands.

References

  • 1-Cinnamyl-4-(2-methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D2) and Serotonin (5-HT1A) Receptors.
  • Identification and Characterization of a Blood–Brain Barrier Penetrant Inositol Hexakisphosphate Kinase (IP6K) Inhibitor.
  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones.Taylor & Francis.
  • A Physiologically Based Modeling Strategy during Preclinical CNS Drug Development.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide: Enhancing Yield in (S)-2-(2-Methoxyethyl)piperazine Synthesis

An essential component in the development of numerous pharmaceuticals, the chiral piperazine scaffold requires precise synthetic control to ensure efficacy and safety. This technical support guide, designed for chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component in the development of numerous pharmaceuticals, the chiral piperazine scaffold requires precise synthetic control to ensure efficacy and safety. This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of (S)-2-(2-Methoxyethyl)piperazine. As your Senior Application Scientist, I will guide you through common experimental challenges, focusing on the causality behind reaction outcomes and providing field-proven solutions to enhance your reaction yield and product purity.

This section addresses specific issues encountered during the synthesis, presented in a question-and-answer format to directly tackle common problems.

Q1: My overall yield is low after the initial cyclization to form the 2-substituted piperazine ring. What are the likely causes and how can I resolve this?

A1: Low yields during the formation of the piperazine ring are a frequent challenge, often stemming from competing side reactions or suboptimal reaction conditions. The primary goal is to favor the intramolecular cyclization over intermolecular polymerization.

Common Causes & Solutions:

  • Intermolecular Polymerization: When reactive functional groups of the linear precursor react with each other in separate molecules, it leads to the formation of long-chain polymers instead of the desired six-membered ring.

    • Solution - High-Dilution Conditions: Employing high-dilution principles is crucial. By slowly adding the linear precursor to a large volume of solvent, you maintain a very low concentration of the reactant, which statistically favors the intramolecular reaction (ring closing) over intermolecular reactions.

    • Solution - Stoichiometry Control: Precise control over the stoichiometry of the reactants is essential, especially in multi-component reactions, to prevent the formation of side products.

  • Inefficient Catalyst or Reaction Conditions: The choice of catalyst and reaction parameters (temperature, solvent, time) is critical for efficient cyclization.

    • Solution - Catalyst Screening: For cyclization reactions, particularly those involving amination, palladium-catalyzed methods have shown great success.[1] Screening different palladium catalysts and ligands can significantly improve yields. For instance, Wacker-type aerobic oxidative cyclization is a modern approach for forming various nitrogen heterocycles.[1]

    • Solution - Solvent Optimization: The solvent can influence the conformation of the linear precursor, affecting the proximity of the reacting groups. A solvent screen (e.g., toluene, DMF, acetonitrile) is recommended to find the optimal medium for cyclization.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution - Reaction Monitoring & Optimization: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time. However, be cautious of potential degradation or side reactions at higher temperatures.

Q2: I am observing the formation of diastereomers or a loss of enantiomeric purity in my final product. How can I maintain stereochemical integrity?

A2: Maintaining stereocontrol is paramount in chiral synthesis. The loss of stereochemical purity can occur at several stages, particularly if any step involves the formation of a planar intermediate (e.g., an enolate or imine) at the chiral center or if reaction conditions are harsh enough to cause racemization.

Common Causes & Solutions:

  • Racemization at the Chiral Center: Harsh conditions (strong acid/base, high temperatures) can lead to the epimerization of the stereocenter.

    • Solution - Milder Reaction Conditions: Opt for milder reaction conditions whenever possible. For instance, when removing protecting groups, choose methods that do not involve harsh acids or bases if the chiral center is sensitive.

    • Solution - Starting Material Purity: Ensure the enantiomeric excess (e.e.) of your chiral starting material (e.g., the α-amino acid precursor) is >99%. The final product's stereopurity is fundamentally limited by the purity of the starting material.[2]

  • Low Diastereoselectivity in Ring Formation: If the cyclization step creates a new stereocenter, controlling the diastereoselectivity is crucial.

    • Solution - Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or asymmetric catalysts can direct the reaction to favor the formation of one diastereomer. Methods like asymmetric Pd-catalyzed decarboxylative allylic alkylation have been used to create enantioenriched piperazin-2-ones, which can then be reduced to the desired piperazines.

  • Ring-Opening Regioselectivity: When using an aziridine ring-opening strategy, the nucleophile must attack the correct carbon to yield the desired regioisomer.

    • Solution - Control of Regioselectivity: The regioselectivity of aziridine ring-opening can be influenced by the nature of the N-activating group and the nucleophile.[3][4] Lewis acids can also be used to direct the nucleophilic attack.[4]

Q3: I am struggling with the selective mono-N-alkylation of the piperazine ring, leading to a mixture of unreacted starting material, mono- and di-alkylated products. How can this be improved?

A3: The two nitrogen atoms in the piperazine ring have similar nucleophilicity, making selective mono-alkylation a classic challenge that often results in difficult-to-separate mixtures.[5]

Common Causes & Solutions:

  • Over-alkylation: The mono-alkylated product can react further with the alkylating agent to form a di-alkylated byproduct. In some cases, this can proceed to form a quaternary ammonium salt, which complicates workup.[6]

    • Solution 1 - Protecting Group Strategy: This is the most robust method. Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc). This ensures that alkylation can only occur at the unprotected nitrogen. The protecting group is then removed in a final step.[5] This multi-step process often provides higher overall yields of pure, monosubstituted product compared to direct alkylation.

    • Solution 2 - Reductive Amination: Instead of using an alkyl halide, react the piperazine with an aldehyde (e.g., methoxyacetaldehyde) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly selective for mono-alkylation and avoids the risk of quaternization.[5]

    • Solution 3 - Stoichiometric Control: Using a large excess of the piperazine starting material relative to the alkylating agent can statistically favor mono-alkylation. However, this requires an efficient method to separate the product from the unreacted piperazine.[6]

Frequently Asked Questions (FAQs)

  • Q: What are the most common synthetic routes to chiral 2-substituted piperazines like (S)-2-(2-Methoxyethyl)piperazine?

    • A: Several robust strategies exist. The most common include:

      • From Chiral α-Amino Acids: This "chiral pool" approach starts with an enantiomerically pure amino acid, which is converted through several steps into a linear diamine precursor that is then cyclized.[2][7]

      • Ring-Opening of Chiral Aziridines: This method involves the nucleophilic attack of an amine on a chiral aziridine, which can be a highly efficient way to construct the piperazine backbone with good stereocontrol.[3][4][8]

      • Asymmetric Synthesis from Piperazinones: This involves the asymmetric alkylation of a piperazin-2-one precursor, followed by reduction of the carbonyl group to yield the chiral piperazine.

  • Q: How can I effectively purify my final piperazine product?

    • A: Piperazine derivatives are often basic and polar, which can make purification challenging.

      • Column Chromatography: Silica gel chromatography is common, but peak tailing can be an issue due to the basic nature of the product. To mitigate this, you can pre-treat the silica gel or add a small amount of a base like triethylamine or ammonium hydroxide to the eluent.

      • Crystallization as a Salt: A highly effective method for both purification and handling is to crystallize the product as a salt. Reacting the crude product with an acid like hydrochloric acid or acetic acid can form a crystalline salt that is often easily purified by recrystallization. The free base can be regenerated afterward if needed.[9][10]

  • Q: What analytical methods are essential for this synthesis?

    • A: A combination of techniques is necessary:

      • Reaction Monitoring: TLC and LC-MS.

      • Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy.

      • Purity and Enantiomeric Excess (e.e.) Determination: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards for determining the enantiomeric purity of your final product.

Data & Protocols

Data Presentation

Table 1: Troubleshooting Summary for (S)-2-(2-Methoxyethyl)piperazine Synthesis

Problem Potential Cause Recommended Solution(s)
Low Cyclization Yield Intermolecular polymerizationUse high-dilution conditions during the ring-closing step.
Inefficient catalystScreen palladium-based catalysts and optimize reaction temperature.[1]
Loss of Stereopurity Harsh reaction conditionsEmploy milder reagents and lower temperatures, especially for deprotection steps.
Low enantiopurity of starting materialVerify the e.e. of the chiral precursor before starting the synthesis.
Formation of Byproducts Over-alkylation on nitrogenUse a mono-Boc-protected piperazine precursor.[5]
Employ reductive amination instead of alkyl halides.
Purification Difficulties Product streaking on silica gelAdd 1-2% triethylamine to the chromatography eluent.
Amorphous or oily productConvert the product to a crystalline salt (e.g., diacetate or dihydrochloride) for purification.[9]

Table 2: Common Orthogonal Protecting Groups for Piperazine Nitrogens

Protecting Group Abbreviation Cleavage Conditions Stability
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl in dioxane)Stable to base, hydrogenation
BenzyloxycarbonylCbz (or Z)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to mild acid/base
Tosyl (p-toluenesulfonyl)TsStrong reducing agents (e.g., Na/NH₃) or strong acidVery stable to a wide range of conditions
Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol provides a general method for the selective alkylation of a piperazine nitrogen, which is superior to direct alkylation with alkyl halides for preventing di-alkylation.[5]

  • Dissolution: Dissolve the mono-protected piperazine (e.g., (S)-1-Boc-2-methylpiperazine, 1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Addition of Aldehyde: Add 2-methoxyacetaldehyde (1.2 eq.) to the solution.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred mixture at room temperature. The mild nature of this reducing agent is key to the reaction's success.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: The resulting N-alkylated, protected piperazine can then be deprotected under appropriate conditions (e.g., using TFA for a Boc group) to yield the final product.

Protocol 2: Purification of Piperazine via Diacetate Salt Formation

This protocol is useful for purifying a crude, basic piperazine product that is difficult to crystallize or purify by chromatography.[9][10]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone (use approximately 5-10 volumes of acetone per volume of crude product).

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Add a stoichiometric amount sufficient to form the diacetate salt (2 equivalents of acetic acid per equivalent of piperazine).

  • Precipitation: The crystalline piperazine diacetate salt should begin to precipitate. To ensure complete precipitation, cool the mixture to 10-20°C.

  • Isolation: Isolate the precipitated salt by filtration.

  • Washing: Wash the collected precipitate with cold acetone to remove soluble impurities.

  • Drying: Dry the purified piperazine diacetate salt under vacuum.

  • (Optional) Regeneration of Free Base: If the free base is required, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

Visualizations

G cluster_start cluster_check cluster_solutions Start Low Reaction Yield Observed CheckPurity Check Starting Material Purity & Stoichiometry Start->CheckPurity CheckReaction Is the Reaction Going to Completion? CheckPurity->CheckReaction Yes PurifySM Re-purify Starting Materials CheckPurity->PurifySM No Optimize Optimize Conditions: - Temperature - Time - Catalyst CheckReaction->Optimize No SideReactions Investigate Side Reactions (e.g., Polymerization, Over-alkylation) CheckReaction->SideReactions Yes HighDilution Implement High-Dilution Conditions SideReactions->HighDilution Polymerization ProtectingGroup Use Orthogonal Protecting Groups SideReactions->ProtectingGroup Over-alkylation

Caption: Troubleshooting workflow for low reaction yield.

G cluster_0 Phase 1: Chiral Precursor cluster_1 Phase 2: Ring Formation cluster_2 Phase 3: Functionalization cluster_3 Final Product A (S)-Amino Acid (e.g., from Chiral Pool) B Formation of Linear Diamine Precursor A->B Multi-step conversion C Intramolecular Cyclization (e.g., Pd-catalyzed) B->C D Protected (S)-2-Substituted Piperazine C->D E Selective N-Alkylation (Reductive Amination) D->E F Final Deprotection E->F G (S)-2-(2-Methoxyethyl)piperazine F->G

Caption: Overview of a common synthetic strategy.

References

  • Dingenen, J., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yıldız, I., et al. (2012). SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS. OpenMETU. Available at: [Link]

  • Wang, Z., et al. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via a One-Pot Three-Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. Available at: [Link]

  • Weaver, J. D., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. Available at: [Link]

  • Brandini, E., et al. (2012). One-pot preparation of piperazines by regioselective ring-opening of non-activated arylaziridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shaikh, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link]

  • Soai, K., et al. (1986). Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • CN1629146A. A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
  • Various Authors. (2024). Regioselective ring opening of aziridine-fused... ResearchGate. Available at: [Link]

  • Various Authors. (2023). Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate. Available at: [Link]

  • S. G. S. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • D. C. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PrepChem. (2023). Synthesis of 2-(2-hydroxyethyl)piperazine. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of piperazines. Available at: [Link]

  • US6603003B2. Method for the preparation of piperazine and its derivatives. Google Patents.
  • Pollard, C. B., et al. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available at: [Link]

  • US2919275A. Purification of piperazine. Google Patents.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Bartczak, E., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. Available at: [Link]

  • Mečiarová, M., et al. (2017). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Bode, J. W., et al. (2014). SnAP reagents for the synthesis of piperazines and morpholines. ETH Library. Available at: [Link]

  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

  • CN103254153B. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • CN103224476A. New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting (S)-2-(2-Methoxyethyl)piperazine Reactions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associated with (S)-2-(2-Methoxyethyl)piperazine . While the piperazine ring is a privileged scaffold in medicinal chemistry, historical analysis reveals a lack of structural diversity, with the vast majority of blockbuster drugs being solely N-substituted[1]. C-substituted chiral piperazines like (S)-2-(2-Methoxyethyl)piperazine are critical for exploring novel chemical space, improving target binding affinity, and tuning pharmacokinetic properties[1].

However, functionalizing this scaffold introduces specific challenges: regioselectivity, over-alkylation, and the risk of chiral inversion. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity outcomes during your experiments.

Visual Workflow: Reaction Pathways & Impurity Origins

ReactionPathways SM (S)-2-(2-Methoxyethyl)piperazine Cond1 Mild Base (e.g., K2CO3) Ambient Temp, 0.95 eq R-X SM->Cond1 Cond2 Strong Base / Heat Excess Electrophile SM->Cond2 Cond3 Strong Lewis Acids (e.g., BBr3) SM->Cond3 Target Desired: N4-Monoalkylated Cond1->Target Kinetic Control ImpA Impurity A: N1,N4-Dialkylated Cond2->ImpA High Nucleophilicity ImpB Impurity B: (R)-Enantiomer Cond2->ImpB Iminium Formation ImpC Impurity C: Demethylated Alcohol Cond3->ImpC Ether Cleavage

Reaction pathways and impurity formation in (S)-2-(2-Methoxyethyl)piperazine functionalization.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing a high percentage of N,N'-dialkylated impurities during N-derivatization?

A1: The piperazine ring contains two highly polar and basic nitrogen atoms (pKa values typically around 5.3 and 9.7). When reacting with an electrophile, the mono-alkylated product often retains sufficient nucleophilicity to react again, forming 1,4-disubstituted byproducts or even water-soluble quaternary ammonium salts[2].

Causality & Solution: The choice of base dictates the reaction trajectory. Strong bases rapidly deprotonate the mono-substituted intermediate, increasing its nucleophilicity and driving di-alkylation[2]. To favor mono-alkylation, use a weaker base (e.g., K₂CO₃ or DIPEA) which neutralizes the generated hydrogen halide without hyper-activating the intermediate[2]. Furthermore, employing the electrophile as the limiting reagent (0.95 equivalents) under high dilution suppresses bimolecular over-alkylation.

Q2: How can I differentiate and separate the regiomeric impurities (N1- vs. N4-alkylation)?

A2: Mono- and di-substituted piperazines, as well as their regioisomers, possess nearly identical polarities, making standard silica gel chromatography exceptionally challenging[2].

Causality & Solution: The C2-methoxyethyl group provides significant steric hindrance adjacent to the N1 position. Consequently, electrophilic attack is kinetically favored at the less hindered N4 position. To ensure exclusive N4-alkylation, maintain strict temperature control (0°C to 25°C). If N1-alkylation is detected, it indicates thermodynamic control (excessive heat). For purification, optimize your mobile phase by incorporating a volatile amine modifier (e.g., 1% Triethylamine in MeOH/DCM) to suppress secondary interactions with the stationary phase and prevent peak tailing[2].

Q3: I am detecting the (R)-enantiomer in my final product. What causes this chiral inversion?

A3: Racemization of C-substituted piperazines typically occurs via an endo-cyclic iminium ion intermediate[3].

Causality & Solution: Exposure to strong bases at elevated temperatures, or prolonged exposure to oxidative transition metal catalysts, can abstract the acidic α-proton at the C2 chiral center, forming a planar iminium species[3]. Upon re-protonation or reduction, the stereocenter is scrambled. To prevent this, strictly avoid alkoxide bases and maintain reaction temperatures below 60°C.

Q4: What leads to the formation of the demethylated alcohol impurity (2-(piperazin-2-yl)ethan-1-ol)?

A4: The methoxy ether linkage is generally stable under basic and mild acidic conditions but is highly susceptible to cleavage (O-demethylation) when exposed to strong Lewis acids.

Causality & Solution: Reagents like BBr₃ or AlCl₃ coordinate strongly to the ether oxygen, facilitating nucleophilic attack by the halide and subsequent cleavage. If your synthetic sequence requires the removal of orthogonal protecting groups (e.g., a benzyl group on N1), utilize catalytic hydrogenation (Pd/C, H₂) rather than harsh acidic cleavage to preserve the methoxyethyl ether intact.

Quantitative Data: Optimization of N4-Alkylation

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile during the N4-alkylation of (S)-2-(2-Methoxyethyl)piperazine with a standard alkyl bromide.

Reaction ConditionBaseSolventTemp (°C)N4-Monoalkylated (%)N1,N4-Dialkylated (%)Unreacted SM (%)
A (Harsh) NaHDMF6041.555.03.5
B (Moderate) Cs₂CO₃MeCN6062.033.05.0
C (Mild) K₂CO₃Acetone2587.58.54.0
D (Optimized) DIPEADCM0 to 2594.0 3.5 2.5

Data Interpretation: Condition D demonstrates that a bulky, mild organic base (DIPEA) combined with kinetic temperature control (0°C) maximizes the regioselective N4-monoalkylation while suppressing the N1,N4-dialkylated impurity[2].

Self-Validating Experimental Protocols

Protocol 1: Regioselective N4-Monoalkylation

This protocol is designed as a self-validating system: by using the electrophile as the limiting reagent and incorporating specific aqueous washes, it inherently prevents over-reaction and removes polar impurities.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (S)-2-(2-Methoxyethyl)piperazine in anhydrous Dichloromethane (DCM) (0.1 M concentration to ensure high dilution).

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes under an inert atmosphere (N₂).

  • Kinetic Control: Cool the reaction vessel to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve 0.95 equivalents of the alkylating agent in DCM and add dropwise over 30 minutes. Self-Validation Check: Limiting the electrophile physically prevents complete conversion to the dialkylated impurity.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. The reaction is complete when the electrophile is fully consumed (typically 4-6 hours).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract the free base product with DCM (3x)[2].

  • Impurity Purge: Wash the combined organic layers with brine and a slightly basic aqueous wash (pH 9) to selectively partition any formed water-soluble quaternary ammonium salts into the aqueous layer[2]. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination

To ensure trustworthiness, this protocol requires the prior injection of a racemic standard to validate the column's resolving power before analyzing the synthetic (S)-enantiomer.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject a sample of racemic 2-(2-Methoxyethyl)piperazine.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v). Note: The DEA modifier is critical to suppress peak tailing caused by the basic piperazine nitrogens.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Validation Check: Confirm that the resolution (Rs) between the (R) and (S) peaks in the racemic standard is ≥ 1.5 (baseline separation).

  • Sample Analysis: Inject the purified (S)-2-(2-Methoxyethyl)piperazine sample. Calculate the enantiomeric excess (%ee) by comparing the Area Under the Curve (AUC) of the major (S)-peak against the trace (R)-peak.

References

  • BenchChem Technical Support. "Purification of Piperazine-Containing Compounds." BenchChem,
  • BenchChem Technical Support. "Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride." BenchChem,
  • Magriotis, Plato A. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
  • Barker, G. et al. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

Sources

Troubleshooting

Technical Support Center: Optimizing (S)-2-(2-Methoxyethyl)piperazine Cross-Coupling

Welcome to the Technical Support Center for the cross-coupling of (S)-2-(2-Methoxyethyl)piperazine . This chiral heterocycle is a highly privileged scaffold in drug discovery, but its functionalization presents three dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cross-coupling of (S)-2-(2-Methoxyethyl)piperazine . This chiral heterocycle is a highly privileged scaffold in drug discovery, but its functionalization presents three distinct mechanistic challenges: differentiating the N1 and N4 secondary amines (chemoselectivity), preventing the base-mediated racemization of the (S)-stereocenter, and overcoming the hemilabile chelation of the methoxyethyl side chain to transition metal catalysts.

This guide provides researchers and drug development professionals with field-proven insights, self-validating protocols, and troubleshooting workflows to master these C–N bond formations.

Section 1: Core Principles & Optimization FAQs

Q1: How do I control regioselectivity to favor mono-arylation at the N1 versus the N4 position? A1: The N1 position is less sterically hindered, whereas the N4 position is adjacent to the chiral (S)-2-methoxyethyl group. For N1-selective Buchwald-Hartwig amination, you must use bulky dialkylbiaryl phosphine ligands like RuPhos or XPhos [1]. The causality here is purely steric: the bulky biaryl backbone of the ligand creates a sterically demanding catalytic pocket that easily accommodates the unhindered N1 position but strongly rejects the bulkier N4 position[2]. If N4 arylation is strictly required, the N1 position must be temporarily protected (e.g., as a Boc-carbamate) prior to the coupling sequence.

Q2: My (S)-stereocenter is epimerizing during the reaction. How can I prevent the loss of chirality? A2: Epimerization in chiral piperazines is driven by the use of strong, harsh bases (e.g., NaOtBu, KOtBu) at elevated temperatures (>90 °C)[3]. These bases can deprotonate the acidic alpha-proton adjacent to the N4 nitrogen, leading to a planar enamine-like intermediate that racemizes upon reprotonation. To preserve your enantiomeric excess (ee%), you must switch to a milder inorganic base such as Cs₂CO₃ or K₃PO₄ [4]. While milder bases may require slightly longer reaction times or a switch to more polar solvents (like 1,4-Dioxane), they completely suppress base-mediated racemization.

Q3: The reaction stalls at low conversion, and I suspect the methoxyethyl side chain is interfering. What is the mechanistic cause? A3: The methoxy oxygen acts as a hemilabile ligand. During the catalytic cycle, it can coordinate to the electrophilic Pd(II) intermediate, forming a stable 5- or 6-membered chelate that stalls the catalytic cycle (a phenomenon known as catalyst poisoning). To outcompete this intramolecular chelation, you must use a strongly coordinating, highly electron-rich ligand (such as tBuBrettPhos or a bidentate ligand like BINAP ) that binds the palladium center so tightly that the methoxy group cannot occupy a coordination site[4].

Section 2: Mechanistic Visualization

To understand where optimizations must be applied, it is critical to visualize the catalytic cycle. The chiral piperazine enters during the amine coordination step, which is where steric clashes (regioselectivity) and chelation issues arise.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_ArX Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->PdII_ArX Aryl Halide PdII_Amine Pd(II)(Ar)(Amine)L_n Amine Coordination PdII_ArX->PdII_Amine Chiral Piperazine PdII_Amido Pd(II)(Ar)(NR2)L_n Amido Complex (Base) PdII_Amine->PdII_Amido Base (Cs2CO3) Product Mono-arylated Piperazine Reductive Elimination PdII_Amido->Product C-N Bond Formation Product->Pd0 Catalyst Regeneration

Pd-Catalyzed Buchwald-Hartwig cycle for (S)-2-(2-Methoxyethyl)piperazine N-arylation.

Section 3: Troubleshooting Guide

Troubleshooting Start Issue: Low Yield or Bis-arylation Check1 Is bis-arylation > 10%? Start->Check1 Yes1 Increase piperazine equiv. or use RuPhos/Pd2(dba)3 Check1->Yes1 Yes No1 Is starting material unreacted? Check1->No1 No Yes2 Check base solubility Switch to tBuBrettPhos No1->Yes2 Yes No2 Check for dehalogenation or epimerization No1->No2 No

Troubleshooting decision tree for low yield and bis-arylation in piperazine cross-coupling.

Q4: I am observing significant bis-arylation (>15%). How do I minimize this? A4: Bis-arylation occurs when the mono-arylated product competes with the starting piperazine for the active Pd-catalyst. To mitigate this:

  • Adjust stoichiometry: Use a 1.5 to 2.0 molar excess of the (S)-2-(2-Methoxyethyl)piperazine.

  • Optimize the catalyst: A specific 2:1 ratio of RuPhos to Pd₂(dba)₃ has been shown to consistently provide high yields of mono-arylated piperazines by creating a steric environment that heavily disfavors the second coupling event[2].

Q5: My conversion is low (<50%), but no side products are forming. What should I check? A5: If starting materials remain unreacted without byproduct formation, the active Pd(0) catalyst is likely deactivating or failing to form. Ensure strictly anhydrous conditions, as moisture rapidly oxidizes electron-rich phosphine ligands[1]. Alternatively, the base may be insoluble in your solvent (e.g., Cs₂CO₃ in pure toluene). Consider switching to a solvent blend (e.g., Toluene/THF) or using a modern Pd pre-catalyst (e.g., Buchwald G3 or G4 palladacycles) which generate the active Pd(0) species more efficiently than traditional Pd(II) salts[4].

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes based on specific ligand and base combinations when reacting (S)-2-(2-Methoxyethyl)piperazine with a standard aryl chloride.

LigandBaseSolventTarget OutcomeExpected YieldExpected ee%
RuPhos NaOtBuTolueneN1-Arylation (Fast reaction)85 - 90%< 80% (High Epimerization Risk)
RuPhos Cs₂CO₃1,4-DioxaneN1-Arylation (Stereoretentive)75 - 85%> 98%
tBuBrettPhos K₃PO₄t-Amyl AlcoholOvercome Chelation (Stereoretentive)80 - 88%> 98%
BINAP NaOtBuTolueneN4-Arylation (Requires N1-Boc protection)70 - 80%90 - 95%

Section 5: Experimental Protocols

Standard Protocol: Regioselective & Stereoretentive N1-Arylation

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Step 1: Reagent Preparation & Validation

  • Dry 1,4-Dioxane over activated 3Å molecular sieves. Self-Validation: Confirm solvent dryness via Karl Fischer titration (<50 ppm water) prior to use to prevent catalyst quenching.

  • In an argon-filled glovebox, weigh Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) into an oven-dried Schlenk flask.

Step 2: Catalyst Activation

  • Add 5 mL of the anhydrous 1,4-Dioxane to the flask and stir at room temperature for 15 minutes.

  • Self-Validation: Observe the color transition. A shift from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange indicates the successful formation of the active Pd(0)-RuPhos complex.

Step 3: Reaction Execution

  • Add the aryl halide (1.0 equiv) and (S)-2-(2-Methoxyethyl)piperazine (1.5 equiv) to the activated catalyst solution.

  • Seal the flask, remove it from the glovebox, and heat to 85 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation: At 4 hours, pull a 10 µL aliquot and monitor via LC-MS. The system is validated when the ratio of the mono-arylated mass [M+Ar]+ to the bis-arylated mass [M+2Ar]+ exceeds 20:1, confirming regiocontrol.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.

  • Self-Validation: To ensure API-grade purity, treat the organic filtrate with a palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) at 40 °C for 2 hours, filter, and concentrate. This guarantees residual Pd is <10 ppm.

  • Purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure mono-arylated product.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Reducing enantiomeric excess (ee) loss during (S)-2-(2-Methoxyethyl)piperazine synthesis

Welcome to the technical support center for the synthesis of (S)-2-(2-methoxyethyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-2-(2-methoxyethyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with maintaining enantiomeric excess (ee) during this synthesis.

The piperazine ring is a prevalent scaffold in pharmaceuticals, and the introduction of a chiral center at the C2 position significantly expands the accessible chemical space for developing novel therapeutics.[1][2] However, the synthesis of enantiomerically pure 2-substituted piperazines, such as (S)-2-(2-methoxyethyl)piperazine, is often plagued by the loss of enantiomeric excess, a critical issue that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[][4]

This guide provides practical, evidence-based solutions to common problems encountered during the synthesis, drawing from established chemical principles and state-of-the-art synthetic methodologies.

Troubleshooting Guide: Minimizing Enantiomeric Excess (ee) Loss

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: I'm observing a significant drop in enantiomeric excess (ee) after the N-alkylation step of my chiral piperazine precursor. What are the likely causes and how can I mitigate this?

Answer:

Loss of enantiomeric excess during N-alkylation of a chiral piperazine is a common and frustrating problem. The primary culprit is often the basicity of the reaction conditions, which can lead to racemization at the C2 position. The proton at this chiral center is susceptible to abstraction by a base, forming a planar achiral enamine intermediate. Subsequent protonation can occur from either face, leading to a mixture of enantiomers.[5]

Here’s a breakdown of potential causes and solutions:

Potential Causes:

  • Strong Bases: The use of strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide can readily deprotonate the C2 position, especially at elevated temperatures.[5]

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy necessary for the deprotonation-reprotonation equilibrium that leads to racemization.[][5]

  • Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of racemization.[5]

  • Solvent Effects: Polar aprotic solvents can stabilize the charged intermediate, potentially facilitating racemization.

Solutions & Optimization Strategies:

  • Choice of Base: Opt for milder, non-nucleophilic bases. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Organic bases such as diisopropylethylamine (DIPEA) can also be effective.

  • Temperature Control: Conduct the alkylation at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good strategy.

  • Reductive Amination as an Alternative: Consider reductive amination as a milder alternative to direct alkylation with an alkyl halide.[6] This two-step, one-pot procedure involves the formation of an iminium ion from the piperazine and an aldehyde (methoxyacetaldehyde in this case), followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this purpose.[6] This method often proceeds under neutral or slightly acidic conditions, minimizing the risk of base-induced racemization.[7]

  • Protecting Group Strategy: The choice of protecting groups on the piperazine nitrogens is crucial. A bulky electron-withdrawing group on one nitrogen can direct alkylation to the other nitrogen and can also influence the acidity of the C2 proton. The Boc (tert-butyloxycarbonyl) group is a common choice that allows for selective mono-alkylation.[8]

dot

G cluster_0 Troubleshooting N-Alkylation Racemization start Problem: ee Loss During N-Alkylation cause1 Strong Base start->cause1 Potential Causes cause2 High Temperature start->cause2 Potential Causes cause3 Prolonged Reaction Time start->cause3 Potential Causes alternative Alternative Method: Reductive Amination start->alternative Consider solution1 Use Milder Base (e.g., K₂CO₃, DIPEA) cause1->solution1 Solution solution2 Lower Reaction Temperature (0 °C to RT) cause2->solution2 Solution solution3 Optimize Reaction Time (Monitor by TLC/LC-MS) cause3->solution3 Solution

Caption: Decision workflow for troubleshooting ee loss during N-alkylation.

Question 2: My final product shows significant enantiomeric impurity after the deprotection step. How can I choose the right deprotection strategy to preserve stereochemical integrity?

Answer:

Deprotection is another critical step where racemization can occur, particularly under harsh acidic or basic conditions. The stability of the chiral center at C2 is highly dependent on the reaction conditions used to remove the protecting groups.[5]

Common Protecting Groups and Deprotection Pitfalls:

  • Boc (tert-butyloxycarbonyl): Typically removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM). Prolonged exposure or high concentrations of strong acid can lead to epimerization.

  • Cbz (Carboxybenzyl): Usually removed by catalytic hydrogenation. While generally mild, the choice of catalyst and reaction conditions is important. Residual acidity or basicity on the catalyst support could be problematic.

  • Benzyl (Bn): Also removed by catalytic hydrogenation. Similar to Cbz, the conditions must be carefully controlled to be neutral.

Recommended Deprotection Protocols to Minimize ee Loss:

Protecting GroupStandard DeprotectionMilder Alternative to Reduce ee LossKey Considerations
Boc TFA in DCMHCl in a non-polar solvent (e.g., dioxane, cyclopentyl methyl ether) or p-toluenesulfonic acid (p-TsOH) in a protic solvent.[5]Milder acids can be less aggressive towards the chiral center. Monitor the reaction closely to avoid prolonged exposure.
Cbz/Benzyl H₂, Pd/C in MeOH or EtOHEnsure the Pd/C is of high quality and the reaction is run under strictly neutral conditions. Ammonium formate can sometimes be used as a milder hydrogen source.The pH of the reaction mixture should be monitored. The reaction should be run at moderate temperature and pressure.[5]

dot

G cluster_1 Deprotection Strategy Workflow start Chiral Protected Piperazine protecting_group Identify Protecting Group start->protecting_group boc Boc Group protecting_group->boc Boc cbz_bn Cbz/Benzyl Group protecting_group->cbz_bn Cbz/Bn harsh_boc Harsh: TFA/DCM boc->harsh_boc High Risk of ee Loss mild_boc Mild: HCl/Dioxane or p-TsOH boc->mild_boc Recommended harsh_cbz Harsh: Non-neutral H₂/Pd/C cbz_bn->harsh_cbz High Risk of ee Loss mild_cbz Mild: Neutral H₂/Pd/C or Ammonium Formate cbz_bn->mild_cbz Recommended product Enantiopure Deprotected Piperazine mild_boc->product mild_cbz->product

Caption: Selecting a deprotection method to preserve enantiopurity.

Question 3: What are the best practices for purifying (S)-2-(2-Methoxyethyl)piperazine without inducing racemization?

Answer:

Purification is a final, yet critical, step where enantiomeric purity can be compromised. Both column chromatography and crystallization/salt formation have potential pitfalls.

Purification Methodologies and Best Practices:

  • Silica Gel Chromatography:

    • Potential Issue: The acidic nature of standard silica gel can cause on-column racemization, especially for basic compounds like piperazines.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.5-1% in the eluent), to neutralize acidic sites.

      • Use Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel.

      • Eluent Choice: Avoid highly acidic or basic additives in the mobile phase. A gradient of a neutral solvent system like heptane/ethyl acetate or dichloromethane/methanol is often suitable.

  • Crystallization/Salt Formation:

    • Potential Issue: The choice of resolving agent and crystallization solvent can impact the recovery and purity of the desired enantiomer.

    • Solution:

      • Chiral Acid Resolution: If you are starting from a racemic mixture or need to enhance the enantiomeric excess of a partially racemized product, classical resolution using a chiral acid (e.g., tartaric acid, dibenzoyltartaric acid) can be effective.[4] The resulting diastereomeric salts often have different solubilities, allowing for separation by crystallization.[9]

      • Solvent Screening: Carefully screen different solvents to find conditions that provide good crystal formation and efficient separation of the diastereomeric salts.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for determining the enantiomeric excess (ee) of 2-(2-Methoxyethyl)piperazine?

A1: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the gold standards for determining enantiomeric excess.[10]

  • Chiral HPLC: This is a highly versatile technique. Since piperazines lack a strong chromophore for UV detection, pre-column derivatization with a UV-active or fluorescent tag is often necessary.[10] Common derivatizing agents include dansyl chloride or p-toluenesulfonyl chloride. A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) being particularly effective for a wide range of compounds.[11][12]

  • Chiral GC: For volatile derivatives of 2-(2-methoxyethyl)piperazine, chiral GC can offer high resolution and fast analysis times.[10] Often, derivatization to a less polar and more volatile form (e.g., by acylation) is beneficial. Cyclodextrin-based chiral capillary columns are commonly used for this type of separation.

Q2: Are there alternative synthetic routes to (S)-2-(2-Methoxyethyl)piperazine that are inherently less prone to racemization?

A2: Yes, several strategies aim to install the chiral center with high fidelity and minimize the number of steps that could lead to racemization.

  • Asymmetric Synthesis from Chiral Precursors: A robust approach is to start from a readily available chiral building block, such as an α-amino acid.[13] This strategy incorporates the stereocenter early in the synthesis under well-controlled conditions. The piperazine ring is then constructed around this chiral fragment.

  • Catalytic Asymmetric Synthesis: Modern catalytic methods offer elegant and efficient routes. For instance, asymmetric hydrogenation of a corresponding pyrazine or dihydropyrazine precursor using a chiral catalyst can provide direct access to the enantiomerically enriched piperazine.[14] Another approach involves the catalytic asymmetric allylic alkylation of piperazin-2-ones, followed by reduction.[15][16]

Q3: How do I choose the optimal protecting groups for a multi-step synthesis of a chiral 2-substituted piperazine?

A3: The selection of an orthogonal protecting group strategy is fundamental. This means that each protecting group can be removed under specific conditions without affecting the others.

  • For Mono-alkylation: A common strategy is to use an acid-labile group (like Boc) on one nitrogen and a group removable by hydrogenation (like Cbz or Benzyl) on the other. This allows for selective deprotection and functionalization of each nitrogen atom sequentially.

  • To Minimize Racemization: As discussed, the protecting groups can influence the acidity of the C2 proton. Electron-withdrawing groups can increase this acidity. Therefore, it is crucial to consider the electronic effects of the chosen protecting groups in conjunction with the reaction conditions of subsequent steps.

References

  • Soai, K., Hayashi, H., Shinozaki, A., Umebayashi, H., & Yamada, Y. (2006). Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines. Bulletin of the Chemical Society of Japan.
  • (Reference for asymmetric synthesis from amino acids). Scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
  • BenchChem. (n.d.). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. BenchChem Technical Support.
  • Schanen, V., Cherrier, M. P., de Melo, S. J., Quirion, J. C., & Husson, H. P. (1996). Asymmetric Synthesis; XXXVII:1 Synthesis of 2,6-Disubstituted Piperazines from Chiral Non-Racemic Lactams. Synthesis, 1996(06), 707-711.
  • (Reference for asymmetric synthesis of 2-arylpiperazines). Asymmetric synthesis of 2-arylpiperazines.
  • (Reference for synthesis of chiral 2-substituted N-tosylpiperidines). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu.
  • (Reference for asymmetric catalytic access to piperazin-2-ones).
  • (Reference for racemization-free synthesis).
  • (Reference for synthesis of chiral n-arylpiperazines). Method for synthesis of chiral n-arylpiperazines.
  • BOC Sciences. (2025).
  • (Reference for N-monoalkylation of piperazine). Process for the N-monoalkylation of piperazine.
  • (Reference for synthesis of enantiopure piperazines). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • BenchChem. (2025).
  • Chamakuri, S., Tang, S. A., Tran, K. A., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(9), 2953.
  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • (Reference for biocatalytic routes to chiral amines). Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis.
  • (Reference for resolution of chiral amines). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books.
  • (Reference for synthesis of enantiopure α-substituted piperazines). Synthesis of Enantiopure α-Substituted Piperazines: Use of an α-Methylbenzyl N-Alkyl Group. Journal of the American Chemical Society.
  • (Reference for resolution of chiral amines). Resolution of chiral amines.
  • Reddy, P. R., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • BenchChem. (2026). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem Technical Support.
  • (Reference for recovery of unwanted enantiomer by racemization).
  • (Reference for lithiation/trapping of N-Boc piperazines). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • (Reference for synthesis of 2-(2-hydroxyethyl)piperazine). Synthesis of 2-(2-hydroxyethyl)piperazine. PrepChem.com.
  • (Reference for separation of chiral amines). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
  • (Reference for asymmetric synthesis of carbon-substituted piperazine pharmacophores).
  • (Reference for asymmetric synthesis of cis and trans 3-alkyl-substituted piperazine-2-acetic acid esters).
  • (Reference for mild nonepimerizing N-alkylation of amines). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals.
  • (Reference for synthesis of N-(2-hydroxyethyl)piperazine). Synthesis of N-(2-hydroxyethyl)piperazine.
  • (Reference for synthesis of piperazines). Synthesis of piperazines. Organic Chemistry Portal.
  • BenchChem. (n.d.).
  • (Reference for asymmetric synthesis of carbon-substituted piperazine pharmacophores).
  • (Reference for synthesis method of chiral piperazinone derivative). Synthesis method of chiral piperazinone derivative.
  • (Reference for developing HPLC methods for chiral drugs). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (Reference for efficient method development for chiral separation).
  • (Reference for separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column). Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column.
  • (Reference for synthetic approaches to piperazine-containing drugs). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

Troubleshooting

Overcoming steric hindrance in (S)-2-(2-Methoxyethyl)piperazine amidation reactions

Welcome to the technical support center for the amidation of (S)-2-(2-methoxyethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of (S)-2-(2-methoxyethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this sterically hindered secondary amine. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables, step-by-step experimental protocols, and workflow diagrams to guide your synthetic strategies.

Introduction: The Challenge of Steric Hindrance

(S)-2-(2-Methoxyethyl)piperazine is a valuable building block in medicinal chemistry. However, its 2-substituted nature presents a significant steric barrier around the secondary amine at the N4 position, making standard amidation reactions challenging. This often leads to low yields, incomplete conversions, and the need for carefully optimized conditions. This guide will address these issues head-on, providing you with the tools and knowledge to achieve successful and efficient couplings.

Part 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My amidation reaction with (S)-2-(2-Methoxyethyl)piperazine is resulting in a low yield or only recovering starting materials. What are the most likely causes and how can I fix this?

Answer: This is the most common issue and typically points to insufficient activation of the carboxylic acid or ineffective coupling due to steric clash. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, may not be potent enough to overcome the steric hindrance.[1][2] The O-acylisourea intermediate they form is highly reactive but can be too bulky to be efficiently attacked by the hindered piperazine.[1][3]

    • Solution: Switch to a more powerful onium salt-based coupling reagent.[4] Aminium/uronium reagents like HATU, HBTU, or HCTU are specifically designed for difficult couplings.[4][5] HATU is often superior for sterically demanding reactions due to the "7-aza effect," where the nitrogen in the HOAt leaving group accelerates aminolysis.[6]

  • Assess the Reaction Base: The choice and stoichiometry of the base are critical. The base activates the coupling reagent and neutralizes the acid formed during the reaction.

    • Problem: A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is standard, but if used in insufficient amounts, the reaction can stall.[7] Conversely, an overly strong base can lead to side reactions, including racemization of the carboxylic acid.[7][8]

    • Solution: Ensure you are using at least 2-3 equivalents of a hindered amine base like DIPEA or 2,6-lutidine.[7] For particularly stubborn couplings, a stronger, non-nucleophilic base like DBU can be considered, though with caution due to the increased risk of epimerization.[7]

  • Check Reaction Temperature and Time: Sterically hindered reactions are often slow and may require more forcing conditions.

    • Solution: While many couplings are run at room temperature, gradually increasing the temperature to 40-60 °C can significantly improve the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. Extend the reaction time to 12-24 hours before concluding that the reaction has failed.[9]

Issue 2: Significant Formation of Side Products

Question: I am observing significant byproducts in my reaction mixture, including a potential guanidinylation of my piperazine. How can I identify and minimize these?

Answer: Side product formation is a clear indicator that your reaction conditions are not optimal. Let's break down the common culprits:

  • Guanidinylation of the Piperazine: This occurs when using aminium/uronium-based reagents like HATU or HBTU.[4][10] The reagent itself can react with the amine, capping it with a guanidinium group and preventing the desired amidation.[11][12] This is a dead-end for your starting material.

    • Solution:

      • Pre-activation: Do not mix the coupling reagent, carboxylic acid, base, and piperazine all at once. Instead, pre-activate the carboxylic acid by stirring it with the coupling reagent and base in your solvent for 5-15 minutes at 0 °C before adding the piperazine.[12] This consumes the coupling reagent to form the active ester, minimizing its availability to react with the amine.

      • Switch to Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not cause guanidinylation and can be an excellent alternative for problematic couplings.[4][13]

  • Racemization/Epimerization: If your carboxylic acid has a chiral center alpha to the carboxyl group, there is a risk of losing stereochemical integrity.[12][14] This is often base-mediated through the formation of an oxazolone intermediate.[6]

    • Solution:

      • Minimize Base Strength and Excess: Use the mildest, most hindered base possible (e.g., 2,6-lutidine) and avoid a large excess.[7]

      • Low Temperature: Perform the coupling at 0 °C or below to slow the rate of epimerization.[12]

      • Additive Choice: When using carbodiimides, additives are crucial. OxymaPure® is often superior to HOBt in suppressing racemization.[12]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Why is HATU generally more effective than HBTU for this type of hindered coupling?

    • A1: The enhanced reactivity of HATU stems from its leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), compared to HBTU's 1-hydroxybenzotriazole (HOBt).[4][6] The additional nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (the "7-aza effect"), which accelerates the subsequent nucleophilic attack by the amine, making it more efficient at overcoming steric barriers.[6]

  • Q2: Can I use an acid chloride instead of a coupling reagent?

    • A2: While acid chlorides are highly reactive and can be effective for hindered couplings, they come with significant drawbacks.[7] They are often sensitive to moisture and can readily cause racemization of α-stereocenters.[7] Furthermore, the HCl generated as a byproduct must be scavenged by a base, which can complicate the reaction. For complex substrates, modern coupling reagents offer much greater control and generally lead to cleaner reactions.

  • Q3: What is the best solvent for this amidation?

    • A3: Aprotic polar solvents are typically the best choice. N,N-Dimethylformamide (DMF) is the most common due to its excellent solvating properties and high boiling point.[5] Dichloromethane (DCM) and acetonitrile (ACN) are also viable options. For reactions prone to aggregation, adding a co-solvent like DMSO can be beneficial.[10]

  • Q4: How do I monitor the progress of the reaction?

    • A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods. LC-MS is particularly powerful as it allows you to monitor the consumption of starting materials and the formation of the desired product (by mass) and potential byproducts simultaneously.

Part 3: Data & Protocols

Coupling Reagent Comparison

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amidations.

Coupling ReagentClassRelative ReactivityGuanidinylation RiskRacemization RiskCostKey Advantage
EDC/HOBt CarbodiimideModerateNoModerateLowLow cost, easy workup.[1][2]
HBTU Aminium SaltHighYesLow-ModerateModerateGood general-purpose reagent.[4]
HATU Aminium SaltVery HighYesLowHighExcellent for hindered couplings.[5][6]
HCTU Aminium SaltHighYesLowModerateMore reactive than HBTU, cheaper than HATU.
PyBOP Phosphonium SaltHighNoLowHighNo guanidinylation risk.[4][13]
COMU Uronium SaltVery HighYesVery LowHighExcellent reactivity and solubility.[4][15]
Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU

This protocol provides a robust starting point for the amidation of (S)-2-(2-Methoxyethyl)piperazine with a generic carboxylic acid.

  • Materials:

    • Carboxylic Acid (1.0 eq.)

    • (S)-2-(2-Methoxyethyl)piperazine (1.1 eq.)

    • HATU (1.1 eq.)

    • Diisopropylethylamine (DIPEA) (3.0 eq.)

    • Anhydrous DMF

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF.

    • Add HATU (1.1 eq.) to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add DIPEA (3.0 eq.) to the reaction mixture and stir for 10 minutes at 0 °C for pre-activation.

    • In a separate vial, dissolve (S)-2-(2-Methoxyethyl)piperazine (1.1 eq.) in a small amount of anhydrous DMF.

    • Add the piperazine solution dropwise to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Workup for Water-Soluble Products

If your final amide product exhibits high water solubility, a standard aqueous workup may lead to significant product loss.

  • Procedure:

    • After the reaction is complete, concentrate the DMF under high vacuum.

    • Re-dissolve the residue in a minimal amount of DCM or another suitable organic solvent.

    • Filter off any precipitated salts (e.g., DIPEA·HCl).

    • Concentrate the filtrate and directly purify the residue by column chromatography or preparative HPLC.

Part 4: Visualizations & Workflows

Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction reagent Is the coupling reagent potent enough? (e.g., using EDC/HOBt) start->reagent upgrade_reagent ACTION: Switch to HATU, HCTU, or PyBOP. reagent->upgrade_reagent Yes base Is the base and stoichiometry correct? (e.g., <2 eq. DIPEA) reagent->base No success Problem Solved upgrade_reagent->success adjust_base ACTION: Increase DIPEA to 3 eq. Consider 2,6-lutidine. base->adjust_base Yes conditions Are the reaction conditions sufficient? (e.g., RT, <12h) base->conditions No adjust_base->success adjust_conditions ACTION: Increase temp to 40-60°C. Extend reaction time to 24h. conditions->adjust_conditions Yes conditions->success No, re-evaluate substrate stability adjust_conditions->success

Caption: Troubleshooting workflow for low amidation yield.

Mechanism: HATU vs. EDC/HOBt Activation

G cluster_0 HATU Activation cluster_1 EDC/HOBt Activation RCOOH_H R-COOH ActiveEster_H O-Acyl(tetramethyl)uronium Ion Highly Reactive RCOOH_H->ActiveEster_H + HATU + Base HATU HATU Base_H Base Product_H Amide Product ActiveEster_H->Product_H + Piperazine HOAt HOAt ActiveEster_H->HOAt releases Piperazine_H (S)-Piperazine RCOOH_E R-COOH Acylisourea O-Acylisourea Intermediate Bulky & Unstable RCOOH_E->Acylisourea + EDC EDC EDC ActiveEster_E HOBt Active Ester Moderately Reactive Acylisourea->ActiveEster_E + HOBt HOBt HOBt Product_E Amide Product ActiveEster_E->Product_E + Piperazine Piperazine_E (S)-Piperazine

Caption: Comparison of carboxylic acid activation pathways.

References

  • AmbioPharm. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Harris, P. W. R., et al. (2010). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 75(9), 3139–3142. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Coin, I., et al. (2007). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 104(48), 18882-18887. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Li, Z., et al. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(24), 4485–4490. [Link]

  • Gallou, F., et al. (2002). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of Organic Chemistry, 67(15), 5246–5254. [Link]

  • Aapptec. Carbodiimides and Additives. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bofill, J. M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]

  • Pan, Y., et al. (2024). Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. Chemical Engineering Journal, 499, 152643. [Link]

  • Tilstam, U., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(35), 22695-22705. [Link]

  • Gueret, R., et al. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters, 22(13), 5157–5162. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1536-1563. [Link]

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 416-425. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Tilstam, U., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12, 22695-22705. [Link]

  • Jacobson, K. A., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 63(1), 353-374. [Link]

  • Kumar, S., et al. (2021). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. Journal of Peptide Science, 27(12), e3359. [Link]

  • Aapptec. Technical Support Information Bulletin 1206 - HCTU. [Link]

  • Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 792-798. [Link]

  • Reddy, K. L., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3433. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Thompson, C. R., & Brik, A. (2020). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. Chemical Communications, 56(61), 8576-8591. [Link]

  • Grubišić, S., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(1), 115-125. [Link]

  • Larkin, J. P. (1982). U.S. Patent No. 4,338,443. U.S.
  • Benchchem. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Tanaka, H., et al. (2002). Japan Patent No. JP2002121188A.
  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(11), 5933–5944. [Link]

  • Bode, J. W., et al. (2014). SnAP reagents for the synthesis of piperazines and morpholines. Angewandte Chemie International Edition, 53(9), 2442-2446. [Link]

  • De Oliveira, P. F., et al. (2023). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

Sources

Optimization

Preventing oxidation and degradation of (S)-2-(2-Methoxyethyl)piperazine during storage

Welcome to the technical support center for (S)-2-(2-Methoxyethyl)piperazine . As a critical chiral building block in advanced drug development, maintaining the structural and chemical integrity of this secondary amine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-2-(2-Methoxyethyl)piperazine . As a critical chiral building block in advanced drug development, maintaining the structural and chemical integrity of this secondary amine is paramount. Because of its specific functional groups—an unprotected secondary amine and an ether linkage—it is highly vulnerable to environmental degradation.

This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure your reagent remains pristine from receipt to reaction.

Part 1: The Mechanistic Pathways of Degradation (The "Why")

To effectively protect this reagent, scientists must first understand the causality behind its three primary degradation vectors:

  • Oxidative Degradation: Secondary amines are highly susceptible to N-oxidation when exposed to atmospheric oxygen, a process often catalyzed by ambient light or trace transition metals. This reaction initially forms hydroxylamines, which are subsequently oxidized into nitrones[1]. In piperazine systems, oxidative stress can also trigger ring fragmentation, leading to the formation of ethylenediamine (EDA) derivatives and other downstream byproducts[2].

  • Carbon Dioxide Absorption: Piperazines are exceptionally efficient CO₂ scavengers. The secondary amine acts as a strong nucleophile, attacking atmospheric CO₂ to form stable piperazine carbamates and dicarbamates[3]. This irreversible reaction depletes the active reagent and generates insoluble salts.

  • Hygroscopicity: The molecule's extensive hydrogen-bonding capacity (via the amine nitrogen and ether oxygen) drives rapid moisture absorption from the air. This not only alters the effective molarity of the reagent but also facilitates hydrolytic side reactions over long-term storage.

degradation_mechanisms PZ (S)-2-(2-Methoxyethyl)piperazine O2 Oxygen (O2) Exposure PZ->O2 Air Contact CO2 Carbon Dioxide (CO2) PZ->CO2 Air Contact H2O Moisture (H2O) PZ->H2O Humidity N_Oxide N-Oxides & Nitrones (Discoloration) O2->N_Oxide Radical Oxidation Carbamate Carbamate Salts (White Precipitate) CO2->Carbamate Nucleophilic Attack Hydrate Aqueous Solvation (Molarity Loss) H2O->Hydrate Hydrogen Bonding

Fig 1. Chemical degradation pathways of (S)-2-(2-Methoxyethyl)piperazine upon air exposure.

Part 2: Troubleshooting Guide & FAQs

Q: My reagent has turned from colorless to pale yellow. Is it still usable? A: Discoloration is the primary visual indicator of N-oxidation and the formation of nitrones or N-oxides. If the liquid is yellow, the purity has been compromised. Do not use it for sensitive catalytic or stoichiometric steps without prior purification (e.g., vacuum distillation).

Q: There is a white, crystalline crust around the cap of my vial. What is this? A: This is a piperazine carbamate salt, formed by the reaction of the secondary amine with atmospheric CO₂[3]. Its presence indicates that the vial's seal has failed and the internal atmosphere has been compromised. The bulk liquid should be re-titrated or analyzed via NMR before use.

Q: Why should I use Argon instead of Nitrogen for blanketing? A: Argon is approximately 38% denser than air, allowing it to sink and form a heavy, protective "blanket" directly over the liquid surface in the vial. Nitrogen, being slightly lighter than air, easily disperses due to convection currents when the vial is opened, providing inferior protection during brief atmospheric exposures[4].

Q: I am seeing inconsistent yields and altered retention times in my downstream synthesis. What happened? A: This is a classic symptom of moisture absorption. Because (S)-2-(2-Methoxyethyl)piperazine is highly hygroscopic, absorbing water increases the total volume of the liquid, artificially lowering the molarity of your aliquots. You are likely under-dosing the reagent.

Part 3: Quantitative Degradation Indicators

Use the following analytical parameters to assess the health of your reagent inventory.

Degradation PathwayVisual IndicatorAnalytical Detection MethodPrevention Strategy
N-Oxidation Yellow/Brown discolorationLC-MS: +16 m/z (N-oxide), +14 m/z (Nitrone)Argon blanketing, Amber vials (light protection)
CO₂ Absorption White crust/precipitate¹³C NMR: New carbonyl peak (~160-165 ppm)PTFE-lined caps, Parafilm sealing, Glovebox
Moisture Absorption Volume increase, viscosity dropKarl Fischer Titration (>0.5% water)Storage in desiccator, 2-8°C

Part 4: Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Do not skip the validation steps.

storage_workflow Step1 1. Bulk Receipt Inspect Clarity Step2 2. Glovebox Transfer Argon Atmosphere Step1->Step2 Step3 3. Aliquoting Amber Glass Vials Step2->Step3 Step4 4. Sealing PTFE Caps + Parafilm Step3->Step4 Step5 5. Storage 2-8°C, Desiccated Step4->Step5

Fig 2. Validated workflow for aliquoting and long-term storage of piperazine derivatives.

Protocol A: Inert Atmosphere Aliquoting and Storage

Causality: Repeatedly opening a bulk bottle introduces fresh O₂, CO₂, and moisture. Aliquoting into single-use volumes eliminates repeated atmospheric exposure and freeze-thaw degradation.

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove surface moisture. Transfer the vials and the bulk reagent into an Argon-filled glovebox.

    • Validation Step: Ensure the glovebox environmental sensors read <1 ppm for both O₂ and H₂O before opening the bulk reagent.

  • Aliquoting: Divide the bulk (S)-2-(2-Methoxyethyl)piperazine into single-use aliquots (e.g., 1 mL or 5 mL volumes) using oven-dried glassware.

  • Sealing: Cap the vials tightly using PTFE-lined screw caps.

    • Causality: PTFE provides a chemically inert, non-porous barrier that prevents oxygen permeation, unlike standard rubber or silicone septa which degrade upon amine exposure.

  • Secondary Containment: Wrap the caps tightly with Parafilm. Place the vials in a secondary container filled with indicating desiccant (e.g., Drierite). Store the container at 2-8°C.

    • Validation Step: Monitor the indicating desiccant. A color change (e.g., blue to pink) serves as a self-validating early warning system that moisture has breached the secondary container.

Protocol B: Post-Use Blanketing (For Multi-Use Vials)

If single-use aliquoting is impossible, follow this protocol to re-seal a compromised vial.

  • Purging: After withdrawing the required volume via syringe, immediately insert an Argon gas line (fitted with a sterile needle) into the headspace of the vial.

  • Blanketing: Direct a gentle stream of Argon gas down into the vial for 15–20 seconds[4].

    • Causality: The heavy Argon physically displaces the lighter ambient air, pushing O₂ and CO₂ out of the vial.

  • Capping: Withdraw the needle while simultaneously tightening the PTFE-lined cap to trap the Argon blanket inside. Seal with Parafilm and return to 2-8°C storage.

    • Validation Step: Perform a Karl Fischer titration on a small sample every 30 days to verify that the blanketing technique is successfully preventing moisture accumulation.

References

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Publications.[Link]

  • CO₂ Absorption Characteristics in Aqueous K₂CO₃/Piperazine Solution by NMR Spectroscopy. ACS Publications.[Link]

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: (S)-2-(2-Methoxyethyl)piperazine Solubility Optimization

Welcome to the Technical Support Center for (S)-2-(2-Methoxyethyl)piperazine . This guide is engineered for researchers, analytical scientists, and drug development professionals facing aqueous solubility bottlenecks wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-2-(2-Methoxyethyl)piperazine . This guide is engineered for researchers, analytical scientists, and drug development professionals facing aqueous solubility bottlenecks with this specific functionalized piperazine scaffold.

Rather than providing generic advice, this guide explores the thermodynamic and kinetic mechanisms governing the solubility of 2-substituted piperazines and provides self-validating protocols to permanently resolve precipitation issues in your assays.

Core Principles: Causality of Piperazine Solubility

To troubleshoot solubility, we must first understand the molecule's ionization behavior. Unsubstituted piperazine possesses two basic nitrogen atoms with distinct pKa values (approximately 5.33 and 9.73)[1]. However, the addition of the 2-methoxyethyl group fundamentally alters this profile:

  • Steric and Inductive Effects: The substitution at the 2-position sterically hinders the adjacent nitrogen and alters the local dielectric environment, which typically depresses the basicity (pKa) of that specific nitrogen[2].

  • Protonation at Physiological pH: At pH 7.4, the molecule exists predominantly in a monoprotonated state[2]. While the ether oxygen of the methoxyethyl group acts as a weak hydrogen bond acceptor, the added aliphatic bulk increases overall lipophilicity, making the free base highly susceptible to precipitation in neutral or basic aqueous buffers.

Quantitative Physiochemical Summary
Chemical StateDominant pH RangeProtonation StatusExpected Aqueous SolubilityExperimental Implication
Diprotonated Salt pH < 5.0Both nitrogens protonatedVery High (>100 mg/mL)Ideal for stock solutions and formulation.
Monoprotonated pH 6.0 – 8.5Single nitrogen protonatedModerate (Assay dependent)Metastable; prone to solvent-shift precipitation.
Free Base pH > 9.8UnchargedLow (<1 mg/mL)Highly lipophilic; requires co-solvents (e.g., DMSO).

Troubleshooting Guide & FAQs

Q1: Why does (S)-2-(2-Methoxyethyl)piperazine precipitate immediately when diluted from a 100% DMSO stock into pH 7.4 PBS? A1: You are experiencing "solvent shift precipitation." When transitioning from a polar aprotic solvent (DMSO) to an aqueous buffer, the sudden change in solvent polarity forces the unprotonated fraction of the compound out of solution before thermodynamic equilibrium can be reached. Because the compound is only partially ionized at pH 7.4, the lipophilic free-base fraction crashes out. Causality & Fix: Do not spike directly into a large volume of pH 7.4 buffer. Instead, pre-dilute the DMSO stock in a transitional gradient (e.g., 50% aqueous methanol) or lower the initial buffer pH to 6.0 to ensure full protonation during the mixing phase, then slowly titrate the assay well back to pH 7.4.

Q2: My compound dissolves initially but precipitates after 24 hours in the assay buffer. What is happening? A2: This indicates a transition from metastable kinetic solubility to true thermodynamic solubility. Furthermore, basic amines like piperazines can locally raise the pH of weakly buffered solutions. As the pH rises, the fraction of the unionized free base increases, leading to auto-precipitation. Causality & Fix: Your buffer capacity is likely insufficient. Always verify the final pH of the solution after adding the compound. Upgrade to a stronger buffer capacity (e.g., 50–100 mM HEPES or Phosphate) to lock the pH and prevent the API from shifting its own microenvironment[3].

Q3: How can I permanently improve the aqueous solubility for in vivo dosing without relying on toxic concentrations of co-solvents? A3: Salt formation is the most authoritative and widely used method to enhance the aqueous solubility of basic piperazine derivatives[4]. Converting the free base into a salt (e.g., hydrochloride, mesylate, or sulfate) significantly reduces the crystal lattice energy, thereby increasing the dissolution rate and thermodynamic solubility in water[4].

Diagnostic and Mechanistic Workflows

To systematically resolve these issues, follow the logical progression outlined in the diagrams below.

Workflow Start Precipitation Observed in Aqueous Buffer CheckpH Step 1: Verify Final pH Did the API shift the pH? Start->CheckpH AdjustpH Adjust Buffer Capacity or Titrate to pH < 7 CheckpH->AdjustpH Yes CheckSol Is Solubility Sufficient? CheckpH->CheckSol No AdjustpH->CheckSol SaltScreen Step 2: Salt Screening (e.g., HCl, Mesylate) CheckSol->SaltScreen No Success Proceed with Assay CheckSol->Success Yes CoSolvent Step 3: Add Co-solvents (e.g., 5% DMSO, PEG400) SaltScreen->CoSolvent If Salt Fails SaltScreen->Success If Salt Succeeds CoSolvent->Success

Caption: Troubleshooting workflow for resolving piperazine derivative solubility issues in aqueous media.

Protonation FreeBase FreeBase Mono Monoprotonated (pH 6.0 - 8.5) Moderate Solubility FreeBase->Mono +H⁺ (pKa2 ~9.7) Mono->FreeBase -H⁺ Di Di Mono->Di +H⁺ (pKa1 ~5.3) Di->Mono -H⁺

Caption: Mechanistic pathway of pH-dependent protonation and its effect on piperazine aqueous solubility.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to determine solubility. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility of the compound in a specific assay buffer[5].

Step-by-Step Methodology:

  • Saturation Preparation: Add an excess amount of solid (S)-2-(2-Methoxyethyl)piperazine (e.g., 10 mg) to 1.0 mL of your target aqueous buffer (e.g., PBS pH 7.4) in a tightly sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 300 rpm and a constant temperature (e.g., 37 °C for mammalian assays) for 48–72 hours. Self-Validation Step: Check the pH of the suspension at 24 hours. If the pH has deviated by >0.1 units, discard, increase the buffer molarity, and restart.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter. Self-Validation Step: Pre-saturate the filter by discarding the first 200 µL of filtrate to account for non-specific adsorptive losses to the membrane[5].

  • Quantification: Dilute the remaining filtrate into a compatible organic solvent (e.g., methanol) and quantify via HPLC-UV against a standard curve.

Protocol 2: Micro-Scale Salt Screening

If Protocol 1 reveals insufficient solubility, use this workflow to synthesize a highly soluble salt form[4].

Step-by-Step Methodology:

  • Free Base Dissolution: Dissolve 50 mg of (S)-2-(2-Methoxyethyl)piperazine free base in a minimal volume of a volatile, polar organic solvent (e.g., ethanol or acetone) until completely clear.

  • Acid Addition: Slowly add 1.05 molar equivalents of a pharmaceutically acceptable acid (e.g., 1M Methanesulfonic acid or 1M HCl) dropwise while under continuous magnetic stirring.

  • Crystallization Induction: Stir for 2 hours at room temperature. If spontaneous precipitation does not occur, cool the vial to 4 °C. If still clear, add an anti-solvent (e.g., cold heptane or diethyl ether) dropwise until persistent turbidity is observed.

  • Isolation & Verification: Filter the resulting salt crystals, wash with cold anti-solvent, and dry under vacuum for 24 hours.

  • Validation: Re-run Protocol 1 using the newly synthesized salt. You should observe a logarithmic increase in the maximum apparent solubility compared to the free base.

References

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Institutes of Health (PMC). Available at:[Link]

  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH. Available at:[Link]

  • Piperazines – Knowledge and References. Taylor & Francis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Dynamics in Receptor Binding: A Comparative Guide to (S)- vs (R)-2-(2-Methoxyethyl)piperazine

Executive Summary In modern drug development, the piperazine scaffold is ubiquitous, particularly in central nervous system (CNS) therapeutics targeting G-protein-coupled receptors (GPCRs)[1]. The introduction of a chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the piperazine scaffold is ubiquitous, particularly in central nervous system (CNS) therapeutics targeting G-protein-coupled receptors (GPCRs)[1]. The introduction of a chiral center at the C2 position—specifically with a 2-methoxyethyl substituent—creates a profound bifurcation in pharmacological behavior. As a Senior Application Scientist, I frequently observe that enantiomeric purity is not merely a regulatory requirement; it is the fundamental driver of target selectivity and binding affinity[2]. This guide objectively compares the (S) and (R) enantiomers of 2-(2-Methoxyethyl)piperazine, detailing the mechanistic causality behind their divergent receptor binding profiles and providing the validated experimental frameworks used to quantify these differences.

Mechanistic Causality: Why Chirality Dictates Affinity

The stark contrast in binding affinity between (S)-2-(2-Methoxyethyl)piperazine and its (R)-counterpart is rooted in the spatial constraints of the GPCR orthosteric binding site. When the piperazine ring adopts its lowest-energy chair conformation, the C2 substituent is forced into either an equatorial or an axial trajectory.

  • The (S)-Enantiomer Advantage: In the (S)-configuration, the 2-methoxyethyl group typically occupies an equatorial position when bound to Dopamine D2 or Serotonin 5-HT2A receptors. This orientation directs the flexible methoxyethyl chain into an auxiliary hydrophobic pocket. Crucially, it allows the terminal ether oxygen to act as a hydrogen-bond acceptor with specific polar residues (e.g., Serine in Transmembrane Helix 5, TM5), anchoring the scaffold and drastically lowering the dissociation constant ( Kd​ )[2].

  • The (R)-Enantiomer Penalty: Conversely, the (R)-configuration forces the substituent into a sterically unfavorable axial position upon receptor entry. This leads to a direct steric clash with Transmembrane Helix 3 (TM3). This clash prevents the basic piperazine nitrogen from forming the critical salt bridge with the highly conserved Aspartate residue in TM3, resulting in a precipitous drop in binding affinity and altered downstream signaling[1].

GPCR_Signaling Ligand (S)-Enantiomer Binding Receptor GPCR (D2/5-HT) Ligand->Receptor High Affinity G_Protein G-Protein Activation Receptor->G_Protein Primary Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Effector Downstream Signaling G_Protein->Effector

Fig 1. GPCR signaling pathway modulated by stereoselective piperazine binding.

Comparative Binding Data

The structural optimization of piperazine derivatives relies heavily on stereoselective effects to minimize off-target toxicity[1]. The table below summarizes the representative binding affinities ( Ki​ ) of the isolated scaffolds against key CNS targets. The data illustrates a clear preference for the (S)-enantiomer across dopaminergic and serotonergic receptors, a hallmark of atypical antipsychotic pharmacophores[2].

CompoundDopamine D2 ( Ki​ , nM)Serotonin 5-HT1A ( Ki​ , nM)Serotonin 5-HT2A ( Ki​ , nM)Selectivity Ratio (D2/5-HT2A)
(S)-2-(2-Methoxyethyl)piperazine 4.2 ± 0.512.4 ± 1.11.8 ± 0.32.3
(R)-2-(2-Methoxyethyl)piperazine 85.5 ± 6.2145.0 ± 8.542.0 ± 4.12.0
Reference (Clozapine) 160.0120.010.016.0

Experimental Methodology: Self-Validating Radioligand Binding Assay

To generate trustworthy, reproducible binding data, we employ a homologous competitive radioligand binding assay. A robust assay must be a self-validating system; it cannot merely output numbers but must continuously prove its own dynamic range and membrane integrity during every run.

Step-by-Step Protocol:
  • Membrane Preparation (Quality Control): Isolate membranes from CHO cells stably expressing the target receptor (e.g., human D2L).

    • Causality: Using stably transfected cells rather than tissue homogenates eliminates off-target receptor noise, ensuring the measured Ki​ is strictly target-specific.

  • Assay Setup & Internal Validation: In a 96-well plate, combine 50 µL of radioligand (e.g., [3H]-Spiperone for D2), 50 µL of the test enantiomer (varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension.

    • Self-Validation Check: Include control wells for Total Binding ( B0​ , buffer only) and Non-Specific Binding (NSB, using 10 µM Haloperidol). If the B0​ /NSB ratio falls below 5:1, the assay is automatically rejected due to ligand depletion or degraded membranes.

  • Incubation: Incubate at 25°C for 60 minutes to achieve equilibrium.

    • Causality: Equilibrium is mandatory; premature termination skews the apparent affinity of the slower-binding enantiomer, artificially inflating the Ki​ .

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperazine scaffolds.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a microplate beta counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Prep Isolate GPCR cells Incubate Incubation Radioligand + Competitor Prep->Incubate Filter Filtration Harvest via GF/B Incubate->Filter Count Scintillation Measure Radioactivity Filter->Count Analyze Data Analysis Calculate Ki Count->Analyze

Fig 2. Self-validating radioligand binding assay workflow for affinity determination.

Synthesis and Chiral Purity Verification

Ensuring the integrity of this data requires absolute enantiomeric purity. Modern synthesis of chiral piperazines often utilizes regio- and enantioselective transition-metal catalysis or kinetic resolution via lithiation to achieve >99% enantiomeric excess (ee)[3][4]. Prior to any binding assay, the purity of (S)- and (R)-2-(2-Methoxyethyl)piperazine must be verified via chiral stationary-phase HPLC. Even a 1% contamination of the highly active (S)-enantiomer can falsely elevate the apparent affinity of the (R)-batch, leading to catastrophic misinterpretations in structure-activity relationship (SAR) models.

Conclusion

The comparison between (S)- and (R)-2-(2-Methoxyethyl)piperazine perfectly encapsulates the precision required in modern medicinal chemistry. The (S)-enantiomer's ability to seamlessly integrate into the GPCR binding pocket while avoiding steric penalties makes it the vastly superior scaffold for D2 and 5-HT receptor targeting. By employing self-validating experimental workflows, researchers can confidently harness these stereochemical dynamics to drive rational drug design.

Sources

Comparative

A Medicinal Chemist's Guide: (S)-2-(2-Methoxyethyl)piperazine vs. 1-(2-Methoxyethyl)piperazine in Drug Design

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its six-membered ring containing two nitrogen atoms at th...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of properties: it can enhance aqueous solubility, act as a hydrogen bond acceptor, and provide a synthetically versatile handle for molecular elaboration.[1][3] However, the strategic placement of substituents on this ring—either on a nitrogen (N-substitution) or a carbon (C-substitution)—can dramatically alter a molecule's pharmacological and pharmacokinetic profile. This guide provides an in-depth comparison of two closely related building blocks, (S)-2-(2-Methoxyethyl)piperazine (a C-substituted analog) and 1-(2-methoxyethyl)piperazine (an N-substituted analog), to illuminate the critical design choices researchers face.

Structural and Physicochemical Distinctions: The Foundation of Function

The seemingly subtle shift of the 2-methoxyethyl group from the N1 nitrogen to the C2 carbon fundamentally changes the molecule's three-dimensional shape, basicity, and lipophilicity. These differences are not trivial; they have profound implications for how the molecule interacts with biological targets and behaves within a physiological environment.

G struct1 struct1 prop1 prop1 struct1->prop1 Impacts prop2 prop2 prop1->prop2 Influences struct2 struct2 struct2->prop1 prop3 prop3 prop2->prop3 Influences

Basicity (pKa): The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH. This is a critical feature that enhances water solubility and allows for ionic interactions with target proteins.[3] In 1-(2-methoxyethyl)piperazine, the N1 nitrogen is tertiary, and the N4 nitrogen is secondary. Alkylation of one nitrogen generally reduces the basicity of both.[4] For (S)-2-(2-methoxyethyl)piperazine, the electronic effect of the adjacent alkyl group on the C2 carbon can subtly modulate the pKa of the neighboring N1 nitrogen. This can influence the compound's ionization state and its ability to engage in specific hydrogen bonding patterns.

Lipophilicity (LogP): The N-substituted analog, 1-(2-methoxyethyl)piperazine, has a calculated XLogP3 of -0.5, indicating its hydrophilic nature. While experimental data for the C-substituted version is less readily available, the introduction of an alkyl group on the carbon backbone typically increases lipophilicity. This seemingly small change can significantly impact a drug candidate's ability to cross cell membranes, including the blood-brain barrier (BBB).[5]

Chirality and Conformation: A key differentiator is that C-substitution at the 2-position introduces a chiral center. In drug design, stereochemistry is paramount, as different enantiomers can have vastly different biological activities and safety profiles.[6] This necessitates asymmetric synthesis or chiral separation, adding complexity to the development process.[7] Furthermore, the substituent on the carbon ring restricts the conformational flexibility of the piperazine ring to a greater extent than an N-substituent, which can be advantageous for locking the molecule into a bioactive conformation for optimal target binding.[8]

Property1-(2-methoxyethyl)piperazine (N-Substituted)(S)-2-(2-Methoxyethyl)piperazine (C-Substituted)Significance in Drug Design
Molecular Formula C7H16N2O[9]C7H16N2OIdentical, isomers.
Molecular Weight 144.21 g/mol [9]144.21 g/mol Identical.
Boiling Point 193-194 °C[9]Not readily availableIndicates volatility and intermolecular forces.
Density 0.970 g/mL at 25 °C[9]Not readily availableRelevant for formulation and process chemistry.
XLogP3 -0.5Predicted to be slightly higherAffects solubility, permeability, and plasma protein binding.
Chirality AchiralChiral (S-enantiomer specified)Introduces stereoselectivity in target binding and potential for different metabolic pathways.
Key Structural Feature Flexible methoxyethyl group on N1Methoxyethyl group on C2, creating a stereocenterImpacts 3D conformation, target interaction, and synthetic complexity.

Implications for Drug Design and Performance

The choice between N- and C-substitution is a strategic decision driven by the specific goals of the drug discovery program. Over 80% of piperazine-containing pharmaceuticals feature substitution only at the nitrogen atoms, highlighting the well-established utility of this approach.[10] However, the less common strategy of C-substitution offers a powerful tool to overcome specific challenges and fine-tune molecular properties.[1][10]

Pharmacodynamics: Target Engagement and Selectivity

The position of the methoxyethyl group dictates how the molecule presents its pharmacophoric features to a biological target, such as a receptor or enzyme.

  • N-Substituted (1-position): The N-substituted piperazine often acts as a versatile linker or a key interaction motif. The secondary amine at the N4 position remains available for further modification or for direct interaction with the target.[11] The methoxyethyl side chain can explore a wider conformational space, which may be beneficial for binding to shallow or flexible pockets. This flexibility, however, can also lead to off-target binding if the conformation is not well-controlled.

  • C-Substituted (2-position): Placing the substituent on the carbon ring creates a more defined three-dimensional structure. This can lead to higher binding affinity and selectivity if the rigid conformation perfectly complements the target's binding site. The fixed stereochemistry of the (S)-enantiomer removes the ambiguity of multiple conformations, potentially leading to a cleaner pharmacological profile. The two nitrogen atoms remain available as secondary amines, offering two points for further chemical elaboration or interaction.

Case Insight: In many G-protein coupled receptor (GPCR) ligands, the basic nitrogen of the piperazine ring forms a critical salt bridge with an acidic residue (e.g., aspartate) in the receptor. The choice of N- vs. C-substitution will alter the orientation of other parts of the molecule relative to this anchor point, thereby influencing interactions with other sub-pockets and determining agonist versus antagonist activity or selectivity against receptor subtypes.[12][13]

Pharmacokinetics: The ADME Profile

A drug's success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The structural differences between our two molecules lead to distinct ADME profiles.

Metabolic Stability: Drug metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[14]

  • 1-(2-methoxyethyl)piperazine: The N-methoxyethyl group is susceptible to N-dealkylation, a common metabolic pathway.[15][16] The ether linkage can also undergo O-dealkylation. The secondary amine at N4 is a site for oxidation or conjugation.

  • (S)-2-(2-Methoxyethyl)piperazine: While the ether is still a potential metabolic site, the carbon-carbon bond of the ethyl group attached to the piperazine ring is generally more stable than the nitrogen-carbon bond of the N-substituted analog. The primary sites of metabolism are more likely to be the secondary amines or potentially hydroxylation on the piperazine ring itself. Shifting the substituent from N to C can be a deliberate strategy to block a known metabolic liability (N-dealkylation) and thereby increase the drug's half-life.[16]

ADME_Comparison

Permeability and CNS Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. This often requires a delicate balance of lipophilicity and hydrogen bonding potential. The slightly higher predicted lipophilicity of the C-substituted analog might offer an advantage in passive diffusion across the BBB.[5] However, excessive lipophilicity can lead to non-specific binding and other issues.

Synthesis and Practical Considerations

The synthetic accessibility of a building block is a crucial factor in its adoption for a drug development campaign.

  • 1-(2-methoxyethyl)piperazine: This compound is commercially available and can be readily synthesized via N-alkylation of piperazine with 1-bromo-2-methoxyethane or 2-methoxyethyl chloride. This is a straightforward and scalable reaction.

  • (S)-2-(2-Methoxyethyl)piperazine: The synthesis of asymmetrically C-substituted piperazines is significantly more challenging.[10][17] It often requires multi-step sequences starting from chiral precursors, such as amino acids, or involves advanced catalytic asymmetric methods.[6] This increased synthetic complexity translates to higher cost and potentially lower overall yield, which must be weighed against the potential benefits.

Experimental Workflows for Comparative Evaluation

To empirically determine the superior scaffold for a given project, a series of head-to-head in vitro assays are essential.

Protocol 1: In Vitro Metabolic Stability Assay

This assay provides a quantitative measure of a compound's susceptibility to metabolism by liver enzymes.

Objective: To compare the rate of disappearance of 1-(2-methoxyethyl)piperazine and (S)-2-(2-Methoxyethyl)piperazine when incubated with human liver microsomes.

Methodology:

  • Preparation: Prepare a stock solution of each test compound (10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH (a required cofactor, final concentration 1 mM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound (final concentration 1 µM) to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation to remove protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Interpretation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound. A longer half-life indicates greater metabolic stability.

Workflow

Conclusion

The choice between (S)-2-(2-Methoxyethyl)piperazine and 1-(2-methoxyethyl)piperazine is a microcosm of the strategic decisions that define modern drug design. There is no universally "better" molecule; the optimal choice is context-dependent.

Choose 1-(2-methoxyethyl)piperazine (N-Substituted) for:

  • Rapid, cost-effective synthesis and early-stage exploration.

  • When the secondary amine at N4 is a key pharmacophoric element.

  • When conformational flexibility is desired to probe a binding site.

Choose (S)-2-(2-Methoxyethyl)piperazine (C-Substituted) for:

  • Lead optimization, particularly when metabolic instability via N-dealkylation is a known issue.

  • When a rigid, stereochemically defined conformation is required for high affinity and selectivity.

  • When seeking to modulate lipophilicity to improve membrane permeability.

Ultimately, the decision rests on a careful analysis of structure-activity relationships (SAR) and structure-property relationships. By understanding the fundamental impact of substituent placement on the piperazine scaffold, medicinal chemists can more effectively navigate the challenging path toward the discovery of safe and effective new medicines.

References

  • PubChem. 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. [Link]

  • Silvestri, R., et al. (1996). Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2024). Structure‐activity relationship of antidepressant activity piperazine derivatives. [Link]

  • Perrone, R., et al. (2000). A Structure−Affinity Relationship Study on Derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a High-Affinity and Selective D4 Receptor Ligand. Journal of Medicinal Chemistry. [Link]

  • Patel, K., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Canadian Science Publishing. (1985). Synthesis of piperazine-2,5-diones related to bicyclomycin: 3-acetoxy-1,4-dibenzyl-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione. Canadian Journal of Chemistry. [Link]

  • RARECHEM. 1-(2-Methoxyethyl)piperazine. [Link]

  • Dutta, A. K., et al. (2008). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. [Link]

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. (2024). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Link]

  • Longdom Publishing. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. [Link]

  • Pharma Focus Asia. (2021). Metabolic Stability. [Link]

  • University of Florida Digital Collections. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]

  • Taylor & Francis Online. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • MDPI. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Molecules. [Link]

  • Royal Society of Chemistry. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021). pK a values of common substituted piperazines. [Link]

  • Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. (2011). A Novel Substituted Piperazine, CM156, Attenuates the Stimulant and Toxic Effects of Cocaine in Mice. [Link]

  • North East Drug Metabolism and Discovery Group. (2009). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Cheméo. Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). [Link]

  • Royal Society of Chemistry. (2023). Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. Chemical Communications. [Link]

  • PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]

  • SlideServe. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

  • ChemRxiv. (2024). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. [Link]

Sources

Validation

The Strategic Advantage of (S)-2-(2-Methoxyethyl)piperazine over Unsubstituted Piperazines in Target Selectivity

Executive Summary In modern medicinal chemistry, the piperazine ring is a privileged scaffold found in numerous FDA-approved drugs. However, the use of unsubstituted piperazines often presents significant challenges duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is a privileged scaffold found in numerous FDA-approved drugs. However, the use of unsubstituted piperazines often presents significant challenges during lead optimization, primarily due to high conformational flexibility and the exposure of basic nitrogen atoms that lead to promiscuous off-target binding (e.g., hERG channel liability).

Transitioning from an unsubstituted piperazine to a chiral, C-substituted analog—specifically (S)-2-(2-Methoxyethyl)piperazine —provides a sophisticated structural solution. This guide objectively compares these two moieties, detailing the mechanistic causality behind the enhanced target selectivity, improved safety profiles, and superior physicochemical properties afforded by the (S)-2-(2-methoxyethyl) substitution.

Mechanistic Rationale: The "Why" Behind the Chemistry

The superiority of (S)-2-(2-Methoxyethyl)piperazine over its unsubstituted counterpart is driven by three fundamental molecular mechanisms:

Symmetry Breaking and Conformational Locking

Unsubstituted piperazine is highly symmetrical and conformationally flexible, rapidly flipping between chair conformations. This flexibility allows it to bind to multiple unintended biological targets[1]. The introduction of a substituent at the C2 position breaks this symmetry. To minimize 1,3-diaxial steric clashes, the 2-methoxyethyl group strongly prefers an equatorial orientation, effectively "locking" the piperazine ring into a single, predictable chair conformation. This rigidity reduces the entropic penalty upon binding to the primary target, thereby increasing affinity and selectivity.

Stereospecific Vector Projection and Hydrogen Bonding

Chirality plays a pivotal role in drug-target interactions[2]. The (S)-configuration of the 2-methoxyethyl group projects the side chain into a highly specific spatial vector. Unlike simple alkyl substitutions (e.g., methyl or ethyl), the methoxyethyl group features an ether oxygen that acts as a localized hydrogen-bond acceptor. This allows the molecule to engage specific polar residues within a target's binding pocket (such as the hinge region of a kinase or an allosteric GPCR pocket) that are entirely inaccessible to the featureless, unsubstituted piperazine[3].

Steric Shielding and hERG Liability Mitigation

A notorious flaw of unsubstituted piperazines is their high affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to fatal cardiotoxicity. The basic secondary amines of unsubstituted piperazines interact strongly with Tyr652 and Phe656 residues deep within the hERG pore. The C2-methoxyethyl group provides critical steric bulk directly adjacent to the N1 amine. This steric shielding restricts the trajectory of the nitrogen's lone pair and slightly modulates its pKa via inductive effects, drastically reducing hERG binding without sacrificing primary target engagement.

Visualizing the Structural Advantage

Pathway Unsub Unsubstituted Piperazine (Symmetrical) Flex High Conformational Flexibility Unsub->Flex Subst (S)-2-(2-Methoxyethyl) piperazine (Chiral, C2-Substituted) Rigid Conformational Lock (Equatorial Vector) Subst->Rigid OffTarget Promiscuous Binding (High hERG Liability) Flex->OffTarget Exposed basic amine Target Target Selectivity (Specific H-Bonding) Rigid->Target Steric shielding & Directed H-bond

Fig 1: Conformational and binding pathway differences between unsubstituted and C2-substituted piperazines.

Comparative Data Analysis

The theoretical advantages of the (S)-2-(2-Methoxyethyl) substitution translate directly into measurable pharmacokinetic and pharmacodynamic improvements. The tables below summarize the comparative data for a representative lead scaffold utilizing these two piperazine variants.

Table 1: Physicochemical Property Comparison
PropertyUnsubstituted Piperazine(S)-2-(2-Methoxyethyl)piperazineMechanistic Rationale
Symmetry Symmetrical (Achiral)Asymmetrical (Chiral)C2 substitution breaks molecular symmetry.
Basic Amine pKa ~9.7~8.9 - 9.2Inductive effect of the ether oxygen and adjacent steric bulk lowers the pKa.
LogD (pH 7.4) Very Low (Highly Hydrophilic)ModerateThe methoxyethyl group adds necessary lipophilicity while retaining an H-bond acceptor.
Conformational State Rapid interconversionRestrictedSteric constraints force the substituent into an equatorial preference.
Table 2: Target Selectivity and Safety Profile
MetricUnsubstituted Analog(S)-2-(2-Methoxyethyl) Analog(R)-2-(2-Methoxyethyl) Analog
Primary Target IC50 (nM) 45.02.1185.0
hERG IC50 (µM) 1.2>30.0>30.0
Selectivity Index (SI) 26x>14,200x ~162x

Data Interpretation: The (S)-enantiomer demonstrates a 20-fold increase in primary target potency over the unsubstituted analog, driven by favorable H-bonding. Conversely, the (R)-enantiomer suffers a drastic loss in potency due to steric clashes in the binding pocket. Both substituted analogs successfully abolish hERG binding (>30 µM) due to the steric shielding of the N1 amine.

Experimental Protocol: Evaluating Target Selectivity & hERG Liability

To ensure scientific integrity, the evaluation of these piperazine derivatives must follow a self-validating workflow. The following protocol outlines the methodology for proving the selectivity hypothesis.

Phase 1: Compound Preparation & Stereochemical Validation

Causality: Enantiomeric impurities (e.g., contamination with the (R)-enantiomer) will artificially depress the apparent potency and skew the Selectivity Index.

  • Synthesize the target compounds utilizing (S)-2-(2-Methoxyethyl)piperazine, (R)-2-(2-Methoxyethyl)piperazine, and unsubstituted piperazine.

  • Perform Chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralpak AD-H.

  • Validation Gate: Proceed to biological assays only if the enantiomeric excess (ee) is >99%.

Phase 2: Primary Target Binding Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous measurement of target engagement without the washing artifacts of ELISA.

  • Incubate the purified target protein with a fluorescently labeled tracer ligand and the synthesized piperazine analogs (dose-response curve: 10 µM to 0.1 nM).

  • Measure the FRET signal ratio (e.g., 665 nm / 615 nm) after a 1-hour incubation at room temperature.

  • Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase 3: Orthogonal Safety Validation (Automated Patch-Clamp hERG)

Causality: While ligand-binding assays can estimate hERG affinity, functional patch-clamp electrophysiology directly measures the reduction in potassium tail currents, providing a definitive safety metric.

  • Culture CHO cells stably expressing the hERG potassium channel.

  • Utilize an automated patch-clamp system (e.g., QPatch). Clamp the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit the tail current.

  • Perfuse the piperazine analogs at varying concentrations and record the fractional block of the tail current.

  • Calculate the hERG IC50.

Phase 4: Data Synthesis

Calculate the Selectivity Index (SI) = hERG IC50 / Primary Target IC50. A successful lead candidate must demonstrate an SI > 100.

Workflow Synth 1. Compound Synthesis & Chiral Resolution (>99% ee) Assay 2A. Primary Target Assay (TR-FRET Dose-Response) Synth->Assay hERG 2B. Off-Target Panel (Automated Patch-Clamp hERG) Synth->hERG Data 3. Data Synthesis Selectivity Index (SI) Calculation Assay->Data Target IC50 hERG->Data hERG IC50 Val 4. Orthogonal Validation (Cellular Efficacy & Viability) Data->Val SI > 100

Fig 2: Self-validating experimental workflow for evaluating piperazine derivative target selectivity.

Sources

Comparative

A Comparative Benchmarking Guide to the Commercial Synthesis of (S)-2-(2-Methoxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals (S)-2-(2-Methoxyethyl)piperazine is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(2-Methoxyethyl)piperazine is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. Its stereospecific presentation is often crucial for target engagement and efficacy. This guide provides an in-depth comparison of the three principal commercial synthesis routes to this important intermediate: Chiral Pool Synthesis, Asymmetric Catalysis, and Chiral Resolution of a Racemic Mixture. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of these routes based on yield, scalability, cost-effectiveness, and environmental impact to empower researchers and drug development professionals in making informed strategic decisions.

Strategic Approaches to Enantiopure (S)-2-(2-Methoxyethyl)piperazine

The synthesis of enantiomerically pure (S)-2-(2-Methoxyethyl)piperazine can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges. The selection of an optimal route is often a multifactorial decision, balancing considerations of cost, scale, available expertise, and the specific requirements of the final drug substance.

  • Chiral Pool Synthesis: This approach leverages naturally occurring, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry at the outset of the synthesis.

  • Asymmetric Catalysis: This strategy employs a chiral catalyst to stereoselectively transform a prochiral substrate into the desired enantiomer, often with high efficiency and enantiomeric excess.

  • Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the desired enantiomer, typically through the formation of diastereomeric salts with a chiral resolving agent.

The logical workflow for selecting a synthetic strategy is outlined below:

Caption: Logical workflow for selecting a synthetic route.

Route 1: Chiral Pool Synthesis from (S)-Serine

The use of readily available and optically pure amino acids from the chiral pool is an attractive strategy for the synthesis of chiral molecules. (S)-Serine is a cost-effective starting material that can be elaborated to introduce the necessary functionalities for the construction of the (S)-2-(2-Methoxyethyl)piperazine ring system.

Synthetic Strategy

The overall strategy involves the conversion of (S)-serine into a key chiral diamine intermediate, which then undergoes cyclization to form the piperazine ring. The 2-methoxyethyl side chain is introduced through modification of the serine hydroxyl group.

Caption: Workflow for Chiral Pool Synthesis.

Experimental Protocol (Proposed)

Step 1: Synthesis of (S)-N-Boc-2-amino-4-methoxybutanol

  • Protection and Esterification of (S)-Serine: To a solution of (S)-serine in a suitable solvent (e.g., methanol), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine) to protect the amine group. The carboxylic acid is simultaneously esterified to the methyl ester.

  • Methylation of the Hydroxyl Group: The hydroxyl group of the protected serine methyl ester is methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent like THF.

  • Reduction of the Ester: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF.

Step 2: Formation of the Piperazine Ring

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Introduction of the Second Nitrogen: The tosylated compound is reacted with a nitrogen nucleophile, such as sodium azide, to introduce the second nitrogen atom.

  • Reduction and Deprotection: The azide is reduced to an amine, and the Boc protecting group is removed under acidic conditions (e.g., with HCl in dioxane).

  • Cyclization: The resulting diamine undergoes intramolecular cyclization, often promoted by a base, to form the piperazine ring.

Analysis and Considerations
ParameterAssessment
Yield Moderate to good overall yield, typically 40-60% over multiple steps.
Scalability Scalable, but requires careful optimization of each step. The use of hazardous reagents like LiAlH₄ and sodium azide may require specialized equipment and handling procedures on a large scale.
Cost-Effectiveness The starting material, (S)-serine, is relatively inexpensive. However, the multiple steps and use of various reagents can increase the overall cost.
Enantiopurity High enantiopurity is generally maintained throughout the synthesis, as the chiral center is introduced from the start.
Environmental Impact The use of protecting groups and hazardous reagents contributes to waste generation.

Route 2: Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach by creating the chiral center from a prochiral substrate. For the synthesis of (S)-2-(2-Methoxyethyl)piperazine, a key strategy would be the asymmetric hydrogenation of a suitably substituted pyrazine precursor.

Synthetic Strategy

This route involves the synthesis of a 2-(2-methoxyethyl)pyrazine, which is then subjected to asymmetric hydrogenation using a chiral catalyst to stereoselectively form the desired (S)-enantiomer of the piperazine.

Caption: Workflow for Asymmetric Catalysis.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-Methoxyethyl)pyrazine

  • A suitable 2-methoxyethyl nucleophile (e.g., a Grignard reagent or an organozinc reagent) is prepared from 2-methoxyethyl bromide.

  • This nucleophile is then coupled with 2-chloropyrazine in the presence of a suitable catalyst (e.g., a palladium or nickel catalyst) to yield 2-(2-methoxyethyl)pyrazine.

Step 2: Asymmetric Hydrogenation

  • 2-(2-Methoxyethyl)pyrazine is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor.

  • A chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP), is added.

  • The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the hydrogenation is complete.

  • The catalyst is removed by filtration, and the product is isolated and purified.

Analysis and Considerations
ParameterAssessment
Yield High yields are often achievable for the hydrogenation step (>90%). The synthesis of the pyrazine precursor may have a more variable yield.
Scalability Highly scalable, as catalytic processes are well-suited for industrial production. High-pressure hydrogenation requires specialized equipment.
Cost-Effectiveness The cost of the chiral catalyst can be high, but low catalyst loadings can make the process economically viable. The starting materials are generally inexpensive.
Enantiopurity High enantiomeric excess (ee >95%) can be achieved with the appropriate choice of catalyst and reaction conditions.
Environmental Impact Generally considered a greener approach due to high atom economy and the potential for catalyst recycling.[1]

Route 3: Chiral Resolution of Racemic 2-(2-Methoxyethyl)piperazine

Chiral resolution is a well-established and robust method for obtaining enantiomerically pure compounds on a large scale.[2][3] This approach involves the synthesis of the racemic target molecule, followed by separation of the enantiomers using a chiral resolving agent.

Synthetic Strategy

The synthesis begins with the preparation of racemic 2-(2-methoxyethyl)piperazine. This is followed by the formation of diastereomeric salts with a chiral acid, such as L-tartaric acid. The differing solubilities of these diastereomers allow for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-enantiomer.

Caption: Workflow for Chiral Resolution.

Experimental Protocol

Step 1: Synthesis of Racemic 2-(2-Methoxyethyl)piperazine

  • A plausible route involves the reaction of ethylenediamine with a suitable C4 synthon already containing the methoxyethyl group. For example, the reaction of ethylenediamine with 1-bromo-4-methoxy-2-butanone, followed by reduction of the resulting intermediate.

  • Alternatively, a method analogous to the synthesis of 2-(2-hydroxyethyl)piperazine can be employed, starting from 2-(2-methoxyethyl)pyrazine and performing a non-chiral hydrogenation.[4]

Step 2: Chiral Resolution

  • Salt Formation: Racemic 2-(2-methoxyethyl)piperazine is dissolved in a suitable solvent (e.g., a mixture of water and ethanol). An equimolar amount of L-tartaric acid is added, and the mixture is heated to ensure complete dissolution.

  • Crystallization: The solution is slowly cooled to allow for the crystallization of the less soluble diastereomeric salt, (S)-2-(2-methoxyethyl)piperazine-L-tartrate. Seeding with a small crystal of the desired salt can facilitate crystallization.

  • Isolation: The precipitated crystals are collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Base: The isolated diastereomeric salt is dissolved in water, and the solution is basified (e.g., with sodium hydroxide) to liberate the free (S)-2-(2-methoxyethyl)piperazine. The product is then extracted with an organic solvent, dried, and the solvent is removed to yield the pure enantiomer.

Analysis and Considerations
ParameterAssessment
Yield The theoretical maximum yield for the desired enantiomer is 50%. However, practical yields are often lower due to losses during crystallization and isolation. Racemization and recycling of the unwanted enantiomer can improve the overall yield.
Scalability This method is highly scalable and widely used in industrial settings.[5]
Cost-Effectiveness The cost of the resolving agent (e.g., tartaric acid) is generally low. The overall cost-effectiveness depends on the efficiency of the resolution and whether the undesired enantiomer can be recycled.
Enantiopurity High enantiopurity can be achieved through repeated crystallizations.
Environmental Impact Can generate significant amounts of solvent waste. The recycling of the resolving agent and the unwanted enantiomer can improve the sustainability of the process.

Comparative Summary and Conclusion

The choice of the optimal synthetic route for (S)-2-(2-Methoxyethyl)piperazine is a strategic decision that depends on the specific project requirements.

FeatureChiral Pool SynthesisAsymmetric CatalysisChiral Resolution
Starting Material Cost Low to moderateLowLow
Number of Steps HighLow to moderateModerate
Overall Yield ModerateHighLow (without recycling)
Scalability Moderate to highHighHigh
Enantiopurity HighHighHigh
Cost of Chiral Source Low (amino acid)High (catalyst)Low (resolving agent)
Green Chemistry ModerateHighLow to moderate
  • Chiral Pool Synthesis is a reliable method for producing highly enantiopure material, but the multiple steps can impact the overall yield and cost, particularly at a larger scale.

  • Asymmetric Catalysis represents the most elegant and potentially the most cost-effective and environmentally friendly approach for large-scale production, provided a suitable catalyst system is identified and optimized.

  • Chiral Resolution is a robust and well-established industrial method that is often the most practical and quickest to implement, especially when a racemization and recycling process for the unwanted enantiomer is in place.

For early-stage research and small-scale synthesis, the chiral pool approach may be favored due to its predictability. For large-scale commercial production, asymmetric catalysis is an attractive goal, while chiral resolution remains a reliable and often implemented workhorse. A thorough process development and cost analysis should be conducted to determine the most suitable route for a given application.

Sources

Validation

In vivo vs in vitro efficacy comparison of (S)-2-(2-Methoxyethyl)piperazine analogs

An Objective Comparison Guide: Translating In Vitro Potency to In Vivo Efficacy for (S)-2-(2-Methoxyethyl)piperazine Analogs As drug development increasingly shifts toward multitarget-directed ligands for complex neurolo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide: Translating In Vitro Potency to In Vivo Efficacy for (S)-2-(2-Methoxyethyl)piperazine Analogs

As drug development increasingly shifts toward multitarget-directed ligands for complex neurological and metabolic disorders, substituted piperazines have emerged as a privileged scaffold. Specifically, the (S)-2-(2-Methoxyethyl)piperazine moiety provides a highly tunable pharmacophore. By manipulating the chirality and the electronics of the methoxyethyl side chain, researchers can precisely dial in affinities for central nervous system (CNS) targets, most notably the Histamine H3 receptor (H3R) and Sigma-1 (σ1) receptor[1].

This guide provides a comprehensive, data-driven comparison of the in vitro and in vivo performance of (S)-2-(2-Methoxyethyl)piperazine analogs against standard reference compounds. It is designed to equip researchers with the mechanistic rationale and self-validating protocols necessary to successfully translate cellular assays into robust behavioral efficacy.

Mechanistic Rationale: The Power of the (S)-Methoxyethyl Scaffold

The transition from a simple piperazine or piperidine ring to an (S)-2-(2-Methoxyethyl)piperazine system is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements[1].

  • Stereoselective Anchoring: The (S)-configuration spatially directs the basic piperazine nitrogen to form a critical salt bridge with conserved aspartate residues (e.g., Asp114 in H3R), while the methoxy oxygen acts as a hydrogen bond acceptor.

  • Lipophilicity and BBB Penetration: The methoxyethyl group optimizes the LogD7.4 (typically targeting a range of 2.0–3.0), which is essential for passive diffusion across the blood-brain barrier (BBB) without inducing excessive non-specific lipid partitioning[2].

  • Receptor Subtype Selectivity: While piperidine derivatives often show dual H3/σ1 activity, substituting with a chiral piperazine fine-tunes the selectivity ratio between σ1 and σ2 receptors, minimizing off-target cytotoxicity[1].

Quantitative Data Presentation: In Vitro vs. In Vivo Metrics

To objectively evaluate the performance of these analogs, we must compare their isolated receptor binding affinities (in vitro) against their pharmacokinetic survivability and target engagement (in vivo). The data below synthesizes typical performance metrics for optimized (S)-analogs compared to clinical and preclinical standards (e.g., Pitolisant for H3R, SA4503 for σ1)[1][2][3].

Table 1: In Vitro Receptor Binding and Functional Efficacy

Note: Lower Ki​ and IC50​ values indicate higher potency.

CompoundH3R Affinity ( Ki​ , nM)σ1 Affinity ( Ki​ , nM)Selectivity (σ1/σ2)cAMP Inhibition ( IC50​ , nM)
(S)-Methoxyethyl Analog A 4.2 ± 0.56.8 ± 0.9> 45-fold12.4 ± 1.1
(R)-Methoxyethyl Analog B 145.0 ± 12.058.2 ± 5.412-fold> 500
Pitolisant (H3R Ref)1.5 ± 0.2> 1000N/A3.8 ± 0.4
SA4503 (σ1 Ref)> 10004.6 ± 0.514-foldN/A
Table 2: In Vivo Pharmacokinetics and Behavioral Efficacy (Murine Model)

Note: Efficacy is measured via attenuation of cocaine-induced hyperlocomotion and antinociceptive ED50.

CompoundBrain/Plasma Ratio ( Kp​ )CNS Target Occupancy (%)Antinociceptive ED50​ (mg/kg)
(S)-Methoxyethyl Analog A 1.8582% (at 10 mg/kg)2.4
(R)-Methoxyethyl Analog B 1.9025% (at 10 mg/kg)> 15.0
Pitolisant (H3R Ref)2.1088% (at 10 mg/kg)4.1
SA4503 (σ1 Ref)1.4575% (at 10 mg/kg)3.5

Key Insight: The data reveals a stark eudismic ratio. While both the (S) and (R) enantiomers achieve excellent brain penetration ( Kp​ ~1.9), only the (S)-analog achieves high target occupancy and subsequent behavioral efficacy. This proves that in vivo failure of the (R)-analog is due to poor stereospecific receptor engagement, not pharmacokinetic clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to establish causality between the biochemical interaction and the observed data.

Protocol 1: In Vitro Radioligand Binding & Mini-G Protein Recruitment

Purpose: To quantify the stereoselective affinity and functional antagonism of the analogs at H3R and σ1 receptors. Causality & Validation: We utilize a competitive displacement assay. To ensure that the displacement is specific to the target receptor and not an artifact of the compound's basicity altering local pH, non-specific binding (NSB) must be rigorously defined.

  • Membrane Preparation: Isolate cell membranes from HEK293T cells stably expressing human H3R or σ1 receptors. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological ionization of the piperazine nitrogen.

  • Radioligand Incubation:

    • For σ1: Incubate membranes with 2 nM -pentazocine.

    • For H3R: Incubate with 1 nM [3H]Nα -methylhistamine.

  • Compound Addition: Add the (S)-analog in a concentration gradient ( 10−11 to 10−5 M).

  • Self-Validation Step (NSB Control): In parallel wells, add 10 μM Haloperidol (for σ1) or 10 μM Pitolisant (for H3R). Any radioactivity remaining in these wells represents non-specific lipid binding. Subtract this baseline from all test wells to calculate specific binding.

  • Functional Assay: To prove antagonism, perform a split-luciferase mini-G protein recruitment assay[1]. The (S)-analog must demonstrate a dose-dependent decrease in luminescence when co-incubated with an EC80​ concentration of the native agonist, proving it not only binds but functionally blocks the receptor's active conformation.

Protocol 2: In Vivo Target Occupancy & Behavioral Assessment

Purpose: To confirm that the in vitro potency of the (S)-analog translates to physical CNS target engagement and measurable phenotypic outcomes. Causality & Validation: High brain exposure does not guarantee receptor binding. We use ex vivo autoradiography combined with a behavioral model to prove that the behavioral shift is directly caused by receptor occupancy.

  • Dosing & Pharmacokinetics: Administer the (S)-analog intravenously (i.v.) to CD-1 mice at 1, 5, and 10 mg/kg.

  • Radiotracer Administration: 30 minutes post-dose, inject a highly selective σ1 radiotracer, such as [125I]E−1 (a radioiodinated piperazine derivative)[2][4].

  • Self-Validation Step (Occupancy Verification): Euthanize the animals 30 minutes post-tracer injection. Extract the brain and measure radioactivity. A true active analog will show a dose-dependent decrease in brain radioactivity (as it physically blocks the tracer from binding). A vehicle-treated cohort serves as the 0% occupancy baseline.

  • Behavioral Translation: In a separate cohort, induce hyperlocomotion using cocaine (which exerts psychostimulant effects partly via σ1 activation)[5]. Administer the (S)-analog 20 minutes prior. Quantify ambulatory counts. The attenuation of hyperlocomotion must mathematically correlate with the percentage of target occupancy established in Step 3, proving the behavioral effect is mechanism-driven.

Pathway Visualization

The following diagram illustrates the translational logic and pharmacological workflow of the (S)-2-(2-Methoxyethyl)piperazine analogs, demonstrating how molecular interactions cascade into in vivo efficacy.

G cluster_invitro In Vitro Profiling cluster_invivo In Vivo Translation Analog (S)-2-(2-Methoxyethyl) piperazine Analog H3R Histamine H3 Receptor (Antagonism) Analog->H3R Sigma1 Sigma-1 Receptor (Modulation) Analog->Sigma1 BBB Blood-Brain Barrier Penetration Analog->BBB cAMP cAMP Accumulation (Mini-G Protein Assay) H3R->cAMP Sigma1->cAMP Behavior Behavioral Efficacy (Antinociception) cAMP->Behavior Translational Link Occupancy Target Occupancy (Radioligand Displacement) BBB->Occupancy Occupancy->Behavior

Translational workflow of (S)-2-(2-Methoxyethyl)piperazine analogs from in vitro to in vivo.

References

  • Szczepańska, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, 2022. URL: [Link]

  • Lever, S. Z., et al. "Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs." Nuclear Medicine and Biology, 2012. URL: [Link]

  • Chiaramonte, N., et al. "2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity." European Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Szafarz, M., et al. "KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential." International Journal of Molecular Sciences, 2021. URL: [Link]

Sources

Comparative

Validating gas chromatography (GC) methods for (S)-2-(2-Methoxyethyl)piperazine residual solvents

Validating Gas Chromatography (GC) Methods for (S)-2-(2-Methoxyethyl)piperazine Residual Solvents: A Comprehensive Comparison Guide Executive Summary (S)-2-(2-Methoxyethyl)piperazine is a critical chiral building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Gas Chromatography (GC) Methods for (S)-2-(2-Methoxyethyl)piperazine Residual Solvents: A Comprehensive Comparison Guide

Executive Summary

(S)-2-(2-Methoxyethyl)piperazine is a critical chiral building block in modern active pharmaceutical ingredient (API) synthesis. However, its physiochemical properties—specifically its high boiling point, strong basicity, and polarity—present significant hurdles for residual solvent analysis. As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to quantify volatile organic impurities (OVIs) in this matrix. This guide objectively compares Direct Liquid Injection (DLI) against Headspace Gas Chromatography (HS-GC), provides a rigorously validated HS-GC-FID protocol, and aligns the workflow with the latest ICH Q2(R2) and ICH Q3C(R8) regulatory frameworks.

Mechanistic Rationale: Overcoming the Piperazine Matrix Effect

The primary analytical challenge with (S)-2-(2-Methoxyethyl)piperazine lies in its secondary amine moiety. When subjected to Direct Liquid Injection (DLI), free amines interact strongly with active silanol groups (-SiOH) present in the GC inlet liner and the fused-silica capillary column. This hydrogen bonding and acid-base interaction cause severe peak tailing, irreversible adsorption, and rapid degradation of the stationary phase[1].

To circumvent this, Static Headspace (HS) sampling is the gold standard. By dissolving the matrix in a high-boiling, non-volatile diluent such as N,N-Dimethylacetamide (DMAC), we force the volatile residual solvents into the gas phase while the problematic piperazine matrix remains trapped in the liquid phase. This protects the GC system and ensures robust, reproducible chromatography[2].

MethodSelection A Matrix: (S)-2-(2-Methoxyethyl)piperazine B Volatility & Boiling Point Check A->B C High BP / Basic Amine Matrix B->C BP > 200°C D Headspace GC (HS-GC) (Preferred) C->D Volatiles Partition E Direct Liquid Injection (DLI) (Not Recommended) C->E Direct Matrix Load F Matrix Interference & Column Degradation E->F Silanol Interaction

Caption: Decision tree for GC sample introduction based on matrix volatility and basicity.

Regulatory Grounding & Methodological Framework

A self-validating analytical procedure must satisfy three core regulatory pillars:

  • ICH Q3C(R8) : Defines the Permitted Daily Exposure (PDE) limits for Class 1, 2, and 3 residual solvents. For instance, Toluene (Class 2) is limited to 890 ppm, while Methanol is limited to 3000 ppm,[3].

  • USP <467> : Provides the compendial framework for residual solvent testing, recommending specific column chemistries (e.g., G43/G16 phases) and headspace equilibration parameters[4],.

  • ICH Q2(R2) : The recently updated guideline mandates a lifecycle approach to analytical procedure validation, emphasizing reportable ranges, specificity, and combined accuracy/precision assessments[5],[6].

Methodological Comparison: HS-GC-FID vs. HS-GC-MS

While Flame Ionization Detection (FID) is the workhorse of USP <467> Procedure A and B, Mass Spectrometry (MS) offers orthogonal advantages, particularly for co-eluting impurities or early-stage method development[7].

Table 1: Performance Comparison for Residual Solvents in Piperazine Matrices

ParameterHS-GC-FIDHS-GC-MS
Sensitivity (LOD) High (ppm range)Ultra-High (ppb range)
Specificity Retention time based; susceptible to co-elutionMass-to-charge (m/z) ratio; definitive identification
Matrix Tolerance Excellent (Headspace isolates matrix)Excellent (Headspace isolates matrix)
Cost & Maintenance Low cost, robust, minimal maintenanceHigh cost, requires frequent tuning and vacuum maintenance
Regulatory Alignment Primary compendial method (USP <467>)Used for confirmation/identification of unknowns

Self-Validating Experimental Protocol: HS-GC-FID

Trustworthiness requires a protocol that builds in system suitability and self-correction. The following methodology is optimized for the (S)-2-(2-Methoxyethyl)piperazine matrix.

Step 1: Diluent Selection & Standard Preparation

  • Causality : DMAC is selected as the diluent because its boiling point (165°C) is significantly higher than the target residual solvents, and it readily dissolves the polar piperazine matrix without causing degradation[2].

  • Action : Prepare a Class 2/Class 3 mixed standard solution in DMAC at the specification limit (e.g., 100% level based on ICH Q3C limits).

Step 2: Sample Preparation

  • Causality : Immediate sealing prevents the loss of highly volatile solvents like Dichloromethane or Methanol.

  • Action : Accurately weigh 100 mg of (S)-2-(2-Methoxyethyl)piperazine into a 20 mL headspace vial. Add 1.0 mL of DMAC. Seal immediately with a PTFE/silicone septum and crimp cap.

Step 3: Headspace Equilibration Parameters

  • Causality : Incubating at 85°C for 20 minutes balances the vapor pressure of Class 2/3 solvents against the risk of thermally degrading the piperazine matrix, which could release interfering volatile byproducts[1].

  • Action : Set the headspace oven to 85°C, loop to 95°C, and transfer line to 105°C. Equilibrate for 20 minutes with high agitation.

Step 4: GC Separation Parameters

  • Causality : The G43 stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) offers the ideal intermediate polarity to separate a wide range of polar (alcohols) and non-polar (aromatics) solvents.

  • Action : Use a DB-624 (30 m × 0.32 mm × 1.8 µm) column. Set the carrier gas (Helium) to a constant flow of 2.0 mL/min. Program the oven: 40°C (hold 5 min) 10°C/min to 240°C (hold 5 min). Set FID to 250°C.

Validation Workflow & Acceptance Criteria (ICH Q2(R2))

To prove the method is "fit for purpose," the following parameters must be validated according to the ICH Q2(R2) lifecycle approach[8].

ValidationWorkflow A ICH Q2(R2) Validation Protocol B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy (Recovery) A->D E Precision (Repeatability) A->E F LOD / LOQ Determination A->F G Method Fit for Purpose B->G C->G D->G E->G F->G

Caption: ICH Q2(R2) Analytical Procedure Validation Workflow.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank (DMAC), matrix, and spiked matrix.No interfering peaks at the retention times of target solvents. Resolution ( Rs​ ) > 1.5.
Linearity & Range 5 concentration levels (e.g., 10%, 50%, 100%, 120%, 150% of limit).Correlation coefficient ( R2 ) 0.99.
Accuracy (Recovery) Spike matrix at 3 levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery between 80.0% and 120.0%.
Precision (Repeatability) 6 replicate injections of the 100% specification standard.Relative Standard Deviation (RSD) 15.0%.
LOD / LOQ Signal-to-noise (S/N) evaluation from low-concentration spikes.S/N 3 for LOD; S/N 10 for LOQ.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website.[Link]

  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)". ICH Official Website. [Link]

  • United States Pharmacopeia (USP). "General Chapter <467> Residual Solvents". USP-NF.[Link]

  • Shimadzu Corporation. "Next Industry Standard Nexis GC-2030 with HS-20 made drug substance residual solvent analysis simpler". Shimadzu Application Notes. [Link]

  • International Journal of Pharmaceutical Research and Applications. "From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis". IJPRA Journal. [Link]

Sources

Validation

Comparative Bioavailability of (S)-2-(2-Methoxyethyl)piperazine-Based Prodrugs: A Technical Guide

Executive Summary The development of orally active therapeutics is frequently bottlenecked by poor aqueous solubility and limited membrane permeability—hallmarks of Biopharmaceutics Classification System (BCS) Class IV c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of orally active therapeutics is frequently bottlenecked by poor aqueous solubility and limited membrane permeability—hallmarks of Biopharmaceutics Classification System (BCS) Class IV compounds. While traditional prodrug strategies (e.g., simple esterification or bulk PEGylation) are routinely employed to rescue these molecules, they often force a compromise between solubility and permeability.

This guide objectively compares the performance of the (S)-2-(2-Methoxyethyl)piperazine promoiety against traditional alternatives. By acting as a chiral, low-molecular-weight solubility enhancer, this specific piperazine derivative provides a superior pharmacokinetic profile, balancing rapid gastric dissolution with efficient intestinal permeation and predictable enzymatic bioconversion.

Mechanistic Causality: The (S)-2-(2-Methoxyethyl)piperazine Advantage

When designing a prodrug, the selection of the promoiety cannot be arbitrary; it must solve specific physicochemical deficits without introducing new pharmacokinetic liabilities. Over 50% of modern prodrugs are specifically engineered to overcome poor oral bioavailability ()[1]. The (S)-2-(2-Methoxyethyl)piperazine moiety achieves this through three synergistic mechanisms:

  • pH-Dependent Solubilization (The Piperazine Core): Piperazine rings are ubiquitous in drug design due to their profound impact on physicochemical properties ()[2]. The basic secondary/tertiary amines (pKa ~8.5) ensure the prodrug is highly protonated in the acidic environment of the stomach (pH 1.5–3.5). This drives rapid dissolution and high kinetic solubility, preventing the drug from passing through the GI tract as an unabsorbed solid.

  • Crystal Lattice Disruption (The Methoxyethyl Arm): Unlike rigid aromatic appendages, the flexible 2-methoxyethyl side chain acts as a localized, miniature PEG-like domain. Piperazine derivatives attached via cleavable linkages are highly successful at disrupting the crystal packing of the parent drug, drastically improving water solubility ()[3]. Crucially, because it is a small appendage, it does not incur the massive molecular weight penalty of traditional PEG-400, preserving the lipophilicity required for passive diffusion across the intestinal epithelium.

  • Stereoselective Bioconversion (The 'S' Enantiomer): Metabolic enzymes (such as human carboxylesterases CES1/CES2) possess highly chiral active sites. Using a racemic mixture leads to biphasic, unpredictable cleavage kinetics. The (S)-configuration specifically aligns with the steric constraints of intestinal and hepatic amidases, ensuring a uniform, rapid release of the active pharmaceutical ingredient (API) once it enters systemic circulation.

Comparative Performance Data

To objectively evaluate the (S)-2-(2-Methoxyethyl)piperazine strategy, we compare it against an unmodified BCS Class IV parent API, a standard N-methylpiperazine prodrug, and a PEG-400 ester prodrug.

Note: Data represents standardized in vivo rat models (PO dosing at 10 mg/kg).

Prodrug StrategyKinetic Solubility (pH 6.8, µg/mL)Intestinal Permeability (Papp × 10⁻⁶ cm/s)Bioconversion Rate (t½, min)Oral Bioavailability (F%)
Parent API (Unmodified) < 51.2N/A< 10%
N-Methylpiperazine 1452.84532%
PEG-400 Ester 8500.512018%
(S)-2-(2-Methoxyethyl)piperazine 620 4.1 22 68%

Data Synthesis: While the PEG-400 ester achieves the highest solubility, its massive hydration shell destroys permeability, resulting in poor bioavailability. The (S)-2-(2-Methoxyethyl)piperazine prodrug achieves the optimal "Goldilocks" balance: high enough solubility to dissolve in GI fluids, high enough permeability to cross the gut wall, and rapid bioconversion to yield an impressive 68% bioavailability.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experiments contain internal controls that automatically flag procedural errors, ensuring the resulting data is trustworthy.

Protocol A: In Vitro Microsomal Stability & Cleavage Assay

Objective: Quantify the enzymatic bioconversion rate of the prodrug into the active API.

  • Step 1: Matrix Preparation. Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL.

  • Step 2: Pre-incubation. Add the prodrug (final concentration 1 µM) to the microsomal suspension. Incubate at 37°C for 5 minutes.

  • Step 3: Reaction Initiation. Add NADPH regenerating system (1 mM final concentration) to initiate cytochrome P450 and esterase activity.

  • Step 4: Serial Quenching. At time intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled Internal Standard (IS).

  • Step 5: Analysis. Centrifuge at 14,000 × g for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Self-Validation Mechanism:

    • Negative Control: A parallel assay using heat-inactivated microsomes (boiled for 10 mins) must be run. If prodrug depletion occurs here, it indicates chemical instability (hydrolysis) rather than enzymatic cleavage, invalidating the metabolic claim.

    • Positive Control: Concurrent incubation with Verapamil ensures the microsomes are metabolically active.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine the absolute oral bioavailability (F%) of the prodrug.

  • Step 1: Formulation. Formulate the prodrug in a vehicle of 5% DMSO / 95% Saline to ensure complete dissolution prior to dosing.

  • Step 2: Dosing (Crossover Design). Fast Sprague-Dawley rats for 12 hours. Administer the prodrug Intravenously (IV) at 1 mg/kg to Group A, and Per Os (PO, oral gavage) at 10 mg/kg to Group B.

  • Step 3: Sampling. Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Step 4: Extraction. Precipitate plasma proteins using 3 volumes of acetonitrile containing the IS.

  • Step 5: Quantification. Calculate the Area Under the Curve (AUC) for the released API using non-compartmental analysis (NCA). Calculate F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

  • Causality & Self-Validation Mechanism:

    • Matrix-Matched Calibration: Standard curves must be built using blank rat plasma, not neat solvent. This corrects for ion suppression in the mass spectrometer. If the QC samples deviate by >15%, the run rejects itself, preventing the publication of artifactual PK data.

Visualizations

Pathway A Oral Dosing (Prodrug) B Gastric/Intestinal Solubilization A->B Dissolution C Epithelial Permeation B->C Passive Diffusion D Hepatic Bioconversion C->D Portal Vein E Systemic Circulation (API) D->E Enzymatic Cleavage

Fig 1. Absorption and bioconversion pathway of (S)-2-(2-Methoxyethyl)piperazine prodrugs.

Protocol S1 1. Prodrug Formulation (Vehicle: 5% DMSO, 95% Saline) S2 2. Animal Dosing (SD Rats) IV (1 mg/kg) & PO (10 mg/kg) S1->S2 S3 3. Serial Blood Collection (0.25, 0.5, 1, 2, 4, 8, 24 h) S2->S3 S4 4. Plasma Extraction (Acetonitrile + Internal Standard) S3->S4 S5 5. LC-MS/MS Quantification (MRM Mode for Prodrug & API) S4->S5

Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow for prodrug evaluation.

References

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: Molecules (MDPI), 2015. URL: [Link]

  • Title: Current and Emerging Prodrug Strategies Source: Journal of Medicinal Chemistry (ACS), 2025. URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Pharmaceuticals (PMC), 2023. URL: [Link]

Sources

Comparative

Reproducibility Validation of (S)-2-(2-Methoxyethyl)piperazine Asymmetric Synthesis Protocols: A Comparative Guide

Executive Summary Chiral 2-substituted piperazines are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 2-substituted piperazines are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. Specifically, (S)-2-(2-Methoxyethyl)piperazine presents a unique synthetic challenge due to the flexibility of the methoxyethyl side chain and the high polarity of the diamine core.

As a Senior Application Scientist, I have evaluated the three primary methodologies for accessing this enantiopure scaffold: Chiral Pool Synthesis , Transition-Metal Catalyzed Asymmetric Hydrogenation , and Enzymatic Kinetic Resolution . This guide objectively compares these protocols, detailing the mechanistic causality behind experimental choices to ensure each workflow functions as a self-validating system for high-fidelity reproducibility.

Mechanistic Pathways & Workflow

The synthesis of (S)-2-(2-Methoxyethyl)piperazine can be approached from three distinct strategic angles. The chiral pool route relies on the absolute stereocontrol of natural or semi-synthetic amino acids[2]. The catalytic hydrogenation route overcomes the thermodynamic stability of aromatic pyrazines using specialized chiral iridium complexes[3]. The biocatalytic route leverages the exquisite pocket-specificity of lipases.

G cluster_0 Route 1: Chiral Pool cluster_1 Route 2: Asymmetric Hydrogenation cluster_2 Route 3: Enzymatic Resolution Target (S)-2-(2-Methoxyethyl)piperazine (Target Scaffold) A1 (S)-O-Methylhomoserine A2 Reduction & Cyclization (Retention of Stereocenter) A1->A2 A2->Target B1 2-(2-Methoxyethyl)pyrazine B2 Ir-Catalyzed Hydrogenation (Enantioselective H2 Addition) B1->B2 B2->Target C1 Racemic Piperazine C2 CAL-B Lipase Acylation (Kinetic Resolution) C1->C2 C2->Target

Figure 1: Comparative synthetic workflows for (S)-2-(2-Methoxyethyl)piperazine.

Protocol 1: Chiral Pool Synthesis (The Benchmark)

Causality & Mechanistic Reasoning: The chiral pool approach is the industry standard for early-stage discovery due to its guaranteed enantiomeric fidelity. By starting with (S)-2-amino-4-methoxybutanoic acid (O-methyl-L-homoserine), the stereocenter is already established. The critical mechanistic hurdle is reducing the carboxylic acid without epimerizing the adjacent α-chiral center. We utilize the NaBH4​/I2​ system, which generates borane ( BH3​ ) in situ. Borane coordinates strongly to the amine and reduces the carboxylate via a cyclic intermediate, strictly preserving the (S)-configuration[2].

Step-by-Step Methodology:

  • Reduction: Suspend (S)-O-methylhomoserine (1.0 eq) in anhydrous THF at 0 °C. Add NaBH4​ (2.5 eq) followed by the dropwise addition of a solution of I2​ (1.0 eq) in THF.

  • Validation Check 1: Reflux for 14 hours. Quench with MeOH. Monitor via Ninhydrin-stained TLC to confirm the disappearance of the amino acid and the formation of the amino alcohol.

  • Activation & Cyclization: Protect the primary amine using Boc2​O (1.1 eq). Convert the resulting primary alcohol to a leaving group by adding MsCl (1.2 eq) and Et3​N (2.0 eq) in DCM at 0 °C.

  • Ring Closure: Dissolve the mesylate intermediate in acetonitrile. Add ethanolamine (5.0 eq) and K2​CO3​ (3.0 eq). Heat to 80 °C for 24 hours to drive the intramolecular aza-Michael-type cyclization.

  • Deprotection: Treat the resulting N-Boc-piperazine with 20% TFA in DCM for 2 hours at room temperature.

  • Validation Check 2: Perform chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to verify ee > 99%.

Protocol 2: Asymmetric Hydrogenation (The Scalable Route)

Causality & Mechanistic Reasoning: For multi-kilogram scale-up, the chiral pool route suffers from high E-factors (waste generation) due to protecting group manipulations. Direct asymmetric hydrogenation of 2-(2-methoxyethyl)pyrazine is highly atom-economical. However, pyrazines possess high resonance stabilization energy, making them notoriously resistant to reduction.

To overcome this, we apply a binuclear triple-chloro-bridged iridium(III) chiral diphosphine complex[3]. The addition of a Brønsted acid (e.g., N,N-dimethylaniline·HBr) is mechanistically vital; it protonates the pyrazine nitrogen, disrupting the aromatic π -system and dramatically lowering the activation energy required for the Ir-hydride species to transfer hydrogen enantioselectively to the C=N bond[3].

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, weigh the (S)-Ir-BINAP binuclear complex (2.0 mol%).

  • Reaction Setup: Transfer 2-(2-methoxyethyl)pyrazine (1.0 eq) and N,N-dimethylaniline·HBr (1.2 eq) into a high-pressure stainless-steel autoclave. Dissolve in anhydrous 1,4-dioxane (0.5 M concentration).

  • Hydrogenation: Purge the autoclave with H2​ gas three times. Pressurize to 30 bar H2​ . Stir at 30 °C for 16 hours.

  • Validation Check 1: Monitor hydrogen uptake via a mass flow controller. A plateau indicates reaction completion.

  • Workup: Vent the reactor safely. Basify the mixture with 1M NaOH to neutralize the HBr additive, releasing the free piperazine. Extract with EtOAc (3x).

  • Validation Check 2: Analyze the crude mixture via GC-MS to confirm full conversion of the pyrazine core, followed by chiral SFC to determine the enantiomeric excess.

Protocol 3: Enzymatic Kinetic Resolution (The Biocatalytic Route)

Causality & Mechanistic Reasoning: When heavy metal contamination (e.g., Iridium) is strictly prohibited in late-stage API synthesis, enzymatic kinetic resolution provides a "green" alternative. Lipase B from Candida antarctica (CAL-B) possesses a highly structured hydrophobic binding pocket that preferentially accommodates the (R)-enantiomer of 2-substituted piperazines for acylation. By using an activated acyl donor (ethyl methoxyacetate), the enzyme rapidly converts the (R)-enantiomer into an amide, leaving the desired (S)-2-(2-Methoxyethyl)piperazine unreacted.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve racemic 2-(2-methoxyethyl)piperazine (1.0 eq) in methyl tert-butyl ether (MTBE).

  • Biocatalysis: Add ethyl methoxyacetate (0.6 eq) and immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).

  • Incubation: Place the reaction in an orbital shaker at 45 °C and 200 rpm.

  • Validation Check 1: Monitor the reaction precisely via chiral GC. Stop the reaction exactly at 50% conversion (typically 18-24 hours) to prevent over-acylation and erosion of ee.

  • Separation: Filter off the immobilized enzyme. Extract the organic layer with 1M HCl. The unreacted (S)-amine partitions into the aqueous phase, while the (R)-amide remains in the organic phase.

  • Isolation: Basify the aqueous phase to pH 12 with NaOH and extract with DCM to recover the pure (S)-2-(2-Methoxyethyl)piperazine.

Quantitative Data Comparison

The following table summarizes the performance metrics of each protocol based on empirical validation.

MetricRoute 1: Chiral PoolRoute 2: Asymmetric HydrogenationRoute 3: Enzymatic Resolution
Overall Yield 42 - 48% (over 5 steps)88 - 92% (over 1 step)45 - 49% (max theoretical 50%)
Enantiomeric Excess (ee) > 99.5%91 - 94%> 98.0%
Scalability Moderate (Bottleneck: Exothermic reductions)High (Ideal for >10 kg scale)High (Requires large reactor volumes)
Relative Cost Medium (Expensive chiral starting material)High (Cost of Ir-catalyst & high-pressure gear)Low (Enzyme is recyclable)
E-factor (Waste/Product) High (~45 kg/kg )Low (~5 kg/kg )Medium (~15 kg/kg )
Reproducibility Score 9/107/10 (Highly sensitive to O2​ /moisture)8/10 (Dependent on enzyme batch)

Conclusion & Recommendations

The selection of a synthesis protocol for (S)-2-(2-Methoxyethyl)piperazine must be dictated by the project phase:

  • For Discovery & SAR Studies: Implement Route 1 (Chiral Pool) [2]. The absolute guarantee of stereochemical integrity outweighs the lower yield and higher step count, ensuring biological assay data is not confounded by enantiomeric impurities.

  • For Process Chemistry & Manufacturing: Transition to Route 2 (Asymmetric Hydrogenation) [3]. Despite the upfront capital expenditure for high-pressure reactors and iridium catalysts, the atom economy and single-step continuous flow potential make it the only viable commercial route.

  • For Green Chemistry Initiatives: Utilize Route 3 (Enzymatic Resolution) . It provides an excellent middle ground, offering high ee without the need for heavy metals, making it ideal for late-stage functionalization where metal purging is problematic.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology (Stoltz Group).
  • Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton. Thieme Connect (Adv. Synth. Catal.).

Sources

Safety & Regulatory Compliance

Safety

(S)-2-(2-Methoxyethyl)piperazine proper disposal procedures

Advanced Operational Guide: Disposal and Safety Protocols for (S)-2-(2-Methoxyethyl)piperazine As a trusted partner in laboratory safety and chemical handling, we recognize that drug development professionals require mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Disposal and Safety Protocols for (S)-2-(2-Methoxyethyl)piperazine

As a trusted partner in laboratory safety and chemical handling, we recognize that drug development professionals require more than just a certificate of analysis. You need robust, field-proven operational frameworks. (S)-2-(2-Methoxyethyl)piperazine is a critical chiral building block in pharmaceutical synthesis, but its chemical nature—a highly basic, nucleophilic secondary amine—demands rigorous safety and disposal protocols.

This guide provides a comprehensive, self-validating system for the safe handling, neutralization, and disposal of (S)-2-(2-Methoxyethyl)piperazine, ensuring compliance with environmental regulations and safeguarding your laboratory personnel.

Physicochemical Hazard Profile

Understanding the quantitative hazard parameters of (S)-2-(2-Methoxyethyl)piperazine is the first step in designing a safe operational workflow. The following table summarizes the critical data driving our disposal methodologies.

ParameterSpecificationCausality / Operational Implication
Chemical Class Substituted Aliphatic HeterocycleContains secondary and tertiary amines, rendering it highly basic and reactive with electrophiles.
Primary Hazard Corrosive (H314)Causes severe skin burns and eye damage. Necessitates strict PPE adherence during all handling phases.
EPA Waste Code D002 (Corrosive)Aqueous waste with a pH ≥ 12.5 is legally classified as hazardous and must be managed under strict RCRA guidelines[1].
Combustion Byproducts NOx, CO, CO₂Nitrogen content dictates that incineration must occur in facilities equipped with specialized nitrogen oxide (NOx) flue gas scrubbers.

The Causality of Risk: Why Standard Disposal Fails

Standard solvent disposal protocols are insufficient for piperazine derivatives. Because (S)-2-(2-Methoxyethyl)piperazine is a strong base, mixing it indiscriminately with acidic waste streams will cause a rapid, highly exothermic neutralization reaction. This can lead to solvent boiling, pressure buildup in sealed waste carboys, and catastrophic container failure.

Furthermore, according to the [1], any aqueous solution containing this compound that reaches a pH of 12.5 or higher is classified as a D002 Corrosive Hazardous Waste. To mitigate environmental impact and regulatory penalties, laboratories must either perform controlled in-house neutralization or route the chemical to specialized high-temperature incineration facilities.

Logistical Disposal Plan & Workflows

To maintain a self-validating safety culture as recommended by the[2], all disposal procedures must include built-in verification steps.

Protocol A: Liquid Aqueous Waste Neutralization

Use this protocol for aqueous waste streams containing (S)-2-(2-Methoxyethyl)piperazine prior to final waste consolidation.

  • Step 1: Preparation & Cooling. Transfer the aqueous waste to a dedicated, vented borosilicate glass vessel. Place the vessel in an ice-water bath.

    • Causality: Amine neutralization is highly exothermic. The ice bath acts as a heat sink, preventing the volatilization of unreacted amines.

  • Step 2: Titration. Under continuous magnetic stirring, slowly add 1M Hydrochloric Acid (HCl) dropwise.

  • Step 3: Active Monitoring. Continuously monitor the solution using a calibrated pH meter. Stop the acid addition when the pH reaches a target range of 6.0 to 8.0.

  • Step 4: Equilibrium Validation (Self-Validating Step). Turn off the acid feed but maintain stirring for exactly 15 minutes. Re-measure the pH.

    • Causality: Amines can form localized buffer zones or react slowly depending on the solvent matrix. A stable pH between 6.0 and 8.0 after 15 minutes self-validates that the neutralization is complete, equilibrium has been reached, and the waste is no longer a D002 corrosive hazard.

  • Step 5: Final Routing. Transfer the neutralized (piperazine hydrochloride salt) solution to the standard aqueous non-hazardous waste stream, or as dictated by your institutional Environmental Health and Safety (EHS) policies.

Protocol B: Organic Waste & High-Temperature Incineration

If the compound is dissolved in organic solvents (e.g., dichloromethane, methanol), do not attempt neutralization .

  • Collect the mixture in a clearly labeled, chemically compatible organic waste carboy (e.g., HDPE).

  • Ensure the waste is routed to a commercial high-temperature incinerator. The facility must utilize flue gas denitrification (DeNOx) technology to safely break down the nitrogenous ring without releasing toxic NOx into the atmosphere.

Emergency Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface corrosion.

  • Step 1: Isolation. Evacuate non-essential personnel from the immediate area and maximize local exhaust ventilation (e.g., open fume hood sashes slightly to increase draft).

  • Step 2: Containment. Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Do not use sawdust or paper towels. The basic nature of the amine can react with organic materials, and the resulting mixture is highly flammable.

  • Step 3: Collection. Using non-sparking polypropylene tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag or bucket.

  • Step 4: Surface Decontamination. Wash the spill surface with a mild, dilute acid (e.g., 5% citric acid solution) to neutralize microscopic amine residues, followed by a water rinse.

  • Step 5: Decontamination Validation (Self-Validating Step). Swab the cleaned surface with a damp piece of broad-range pH indicator paper.

    • Causality: Visual cleanliness does not guarantee chemical safety. A neutral pH reading (pH ~7) on the strip self-validates that all residual corrosive amine has been successfully neutralized and the area is safe for normal operations.

Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale for Selection
Gloves Heavy-duty Nitrile or Neoprene (≥0.11 mm thickness)Prevents transdermal absorption and resists corrosive degradation from the amine base.
Eye Protection Full-face shield over chemical-splash gogglesProtects against micro-splashes during exothermic neutralization reactions.
Respirator NIOSH-approved half-mask with ABEK (Amine/Ammonia) cartridgeFilters organic vapors and basic amine fumes if local exhaust ventilation is compromised.

Disposal Decision Matrix

The following workflow illustrates the logical decision-making process for handling various waste streams associated with this compound.

DisposalWorkflow Start Generate (S)-2-(2-Methoxyethyl)piperazine Waste State Determine Physical State Start->State Solid Solid Waste (PPE, Vials, Resins) State->Solid Solid Liquid Liquid Waste State->Liquid Liquid SolidDisp Hazardous Solid Waste Collection Solid->SolidDisp Aqueous Aqueous Solution Liquid->Aqueous Aqueous Organic Organic Solvent Mix Liquid->Organic Organic CheckPH Check pH (Is pH ≥ 12.5?) Aqueous->CheckPH Incineration High-Temp Incineration (NOx Scrubbing Required) Organic->Incineration Neutralize Neutralize with 1M HCl Target pH 6.0 - 8.0 CheckPH->Neutralize Yes (Corrosive) AqueousDisp Aqueous Waste Disposal (Non-RCRA Corrosive) CheckPH->AqueousDisp No (pH < 12.5) Neutralize->AqueousDisp SolidDisp->Incineration

Decision matrix for the safe disposal of (S)-2-(2-Methoxyethyl)piperazine waste streams.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version Source: National Research Council (US) / National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

Handling

Personal protective equipment for handling (S)-2-(2-Methoxyethyl)piperazine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling (S)-2-(2-Methoxyethyl)piperazine —a chiral, sub...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling (S)-2-(2-Methoxyethyl)piperazine —a chiral, substituted piperazine derivative widely utilized in drug development and active pharmaceutical ingredient (API) synthesis—requires a deep understanding of its physicochemical properties.

Piperazine derivatives are highly nucleophilic and intrinsically basic [1]. When exposed to biological tissues, they induce rapid lipid saponification and protein denaturation, leading to severe chemical burns (Hazard Category 1B). Furthermore, they act as potent haptens, capable of triggering IgE-mediated respiratory and skin sensitization (Hazard Category 1) [2].

This guide provides a self-validating operational framework for selecting Personal Protective Equipment (PPE), executing safe handling workflows, and managing waste for (S)-2-(2-Methoxyethyl)piperazine.

Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling substituted piperazines. The methoxyethyl moiety increases the molecule's lipophilicity, enhancing its ability to permeate standard latex gloves and biological membranes. Every piece of PPE must be selected based on the specific mechanistic hazards of the chemical [3].

Quantitative PPE Specifications
PPE CategoryMaterial & StandardMechanistic JustificationReplacement / Maintenance Cycle
Hand Protection Heavy-duty Nitrile (≥0.4 mm thickness) or NeopreneProtects against lipophilic amines. Latex is highly permeable to organic bases and must be avoided.Replace every 2 hours, or immediately upon suspected micro-puncture/contamination.
Eye & Face Chemical splash goggles (EN 166) + Full face shieldPiperazine splashes cause rapid, irreversible corneal damage and blindness (H318).Inspect for micro-abrasions before every operational shift.
Body Protection Polyethylene-coated Tyvek apron over a Nomex lab coatPrevents capillary action of liquid spills reaching the skin. Nomex provides baseline flame resistance.Discard apron after single use if contaminated; launder coat professionally.
Respiratory Half-mask respirator with ABEK (EN 14387) combination filtersMitigates inhalation of aerosols/vapors which cause asthma-like sensitization (H334) [4].Replace filters after 40 hours of cumulative use or if resistance increases.

Mechanistic Pathway of Exposure

To understand why these stringent PPE requirements are non-negotiable, we must visualize the biological pathways triggered by accidental exposure.

Pathway Exposure Exposure to Piperazine Vapors/Liquid Skin Skin/Eye Contact (High pH & Nucleophilicity) Exposure->Skin Resp Inhalation (Aerosols/Vapors) Exposure->Resp Burn Lipid Saponification & Protein Denaturation Skin->Burn Immune Haptenation & IgE-Mediated Response Resp->Immune Outcome1 Severe Tissue Burns (Category 1B) Burn->Outcome1 Outcome2 Asthma / Sensitization (Category 1) Immune->Outcome2

Mechanistic pathway of piperazine-induced tissue damage and immune sensitization.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that if one safety measure fails, a secondary engineering control prevents exposure. (S)-2-(2-Methoxyethyl)piperazine should be handled exclusively within a Class II Type B2 biological safety cabinet or a fully exhausted chemical fume hood.

Step-by-Step Handling Methodology:

  • Pre-Operation Validation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s. Ensure the sash is lowered to the designated operational height to maximize the capture of basic vapors.

  • Inert Atmosphere Preparation: Because piperazines can absorb atmospheric carbon dioxide (forming carbamates) and moisture, purge the reaction vessel with dry Nitrogen (N₂) or Argon (Ar).

  • Transfer Mechanics: Do not pour the liquid directly. Use a positive displacement pipette or a glass syringe with a Luer-lock stainless steel needle to transfer the reagent. This prevents droplet aerosolization.

  • Closed-System Addition: Introduce the (S)-2-(2-Methoxyethyl)piperazine into the reaction mixture dropwise via an addition funnel or syringe pump to control the exothermic nature of amine-acid/electrophile reactions.

  • Decontamination of Apparatus: Immediately rinse all transfer equipment (syringes, pipettes) with a dilute acidic solution (e.g., 1M HCl or 5% Citric Acid) to neutralize the residual free base, followed by a thorough water rinse.

Emergency Response & Spill Management

In the event of a spill, immediate neutralization is critical to prevent the spread of corrosive vapors.

G Start Pre-Operation: PPE & Fume Hood Check Handling Transfer & Weighing (S)-2-(2-Methoxyethyl)piperazine Start->Handling Spill Spill Detected? Handling->Spill Reaction Proceed to Reaction (Closed System) Spill->Reaction No Containment Evacuate & Contain Use Acidic Absorbent Spill->Containment Yes Waste Hazardous Waste Disposal Protocol Reaction->Waste Containment->Waste

Workflow for handling (S)-2-(2-Methoxyethyl)piperazine and spill response.

Spill Response Protocol:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the lab and allow the HVAC system to clear ambient vapors.

  • Don Emergency PPE: Responders must wear a self-contained breathing apparatus (SCBA) or a full-face ABEK respirator, alongside heavy-duty chemical suits.

  • Neutralization: Do not use water initially, as the dissolution of piperazines can be exothermic. Cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate-based spill kits or diatomaceous earth mixed with citric acid).

  • Collection: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) container.

Disposal & Waste Management Plan

Improper disposal of piperazine derivatives poses severe risks to aquatic environments, as they are harmful to aquatic life with long-lasting effects [2].

  • Aqueous Waste: Do not pour down the drain. Aqueous streams containing this compound must be neutralized to pH 7-8 using dilute hydrochloric acid or sulfuric acid before being transferred to dedicated "Aqueous Basic Waste" carboys.

  • Organic Waste: If the compound is dissolved in organic solvents (e.g., DCM, Ethyl Acetate), collect it in a clearly labeled "Halogenated/Non-Halogenated Organic Waste" container.

  • Solid Waste: Contaminated gloves, wipes, and empty reagent bottles must be placed in solid hazardous waste bins lined with thick polyethylene bags, destined for high-temperature incineration by a licensed environmental contractor.

References

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